molecular formula C9H8O2 B1345186 Phenyl acrylate CAS No. 937-41-7

Phenyl acrylate

Cat. No.: B1345186
CAS No.: 937-41-7
M. Wt: 148.16 g/mol
InChI Key: WRAQQYDMVSCOTE-UHFFFAOYSA-N
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Description

Phenyl acrylate is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl prop-2-enoate
Source PubChem
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InChI

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQQYDMVSCOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28133-04-2
Record name Poly(phenyl acrylate)
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DSSTOX Substance ID

DTXSID5061328
Record name Phenyl acrylate
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-41-7
Record name Phenyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl acrylate
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Record name 2-Propenoic acid, phenyl ester
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Record name Phenyl acrylate
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Record name Phenyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL ACRYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenyl Acrylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of phenyl acrylate, a versatile aromatic monomer. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, with a focus on delivering precise data and actionable experimental protocols.

Core Properties of this compound

This compound is a colorless to light yellow liquid that serves as a valuable building block in the synthesis of specialty polymers. Its phenyl group imparts notable characteristics such as enhanced UV absorption, increased rigidity, improved thermal stability, and greater hydrophobicity to the resulting polymers.[1][2] These properties make it a monomer of interest in the formulation of advanced coatings, high-performance adhesives, optical polymers with a high refractive index, and robust resins and composites.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.

PropertyValueUnitSource(s)
Molecular Formula C₉H₈O₂[3]
Molecular Weight 148.16 g/mol [3]
Density 1.076g/cm³[4]
Boiling Point 89 - 90°C at 12 mmHg[4]
Melting Point (Predicted) -1.80°C[4]
Refractive Index 1.518 - 1.521at 20°C[2]
Flash Point 88°C
Solubility Insoluble in water. Soluble in ketones, esters, and aromatic hydrocarbons.[4]
Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

SpectroscopyData Highlights
¹H NMR Spectra available for review.
¹³C NMR Spectra available for review.[5]
Infrared (IR) The spectrum is dominated by the characteristic peaks of the ester group, including the C=O stretch (around 1730 cm⁻¹), C-C-O stretch, and O-C-C stretch.[6]
Mass Spectrometry Molecular Ion Peak (M⁺): m/z = 148.[3]

Synthesis and Polymerization Protocols

Detailed methodologies for the synthesis and polymerization of this compound are essential for its practical application in research and development.

Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general procedure can be adapted from the synthesis of similar compounds like phenyl methacrylate.[7] The following is a representative protocol for the esterification reaction to produce this compound.

Reaction: Acryloyl chloride reacts with phenol in the presence of a base to yield this compound.

Materials:

  • Acryloyl chloride

  • Phenol

  • Triethylamine

  • Anhydrous dichloromethane

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with dilute hydrochloric acid to remove excess triethylamine.

  • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of this compound

RAFT polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers of this compound.[3] The following is a typical protocol for the RAFT aqueous emulsion polymerization of this compound.[3]

Materials:

  • This compound (PhA) monomer

  • Poly(dimethyl acrylamide) (PDMAC) macro-chain transfer agent (macro-CTA)

  • Initiator (e.g., a water-soluble azo initiator like VA-044)

  • Deionized water

Procedure:

  • In a Schlenk flask, dissolve the PDMAC macro-CTA in deionized water.

  • Add the this compound monomer to the solution.

  • Add the initiator to the reaction mixture.

  • Seal the flask and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes while cooling in an ice bath.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time to achieve high monomer conversion.

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Characterize the resulting polymer for its molecular weight and dispersity using techniques like gel permeation chromatography (GPC).

Visualizing Experimental Workflows

Diagrams are crucial for understanding the logical flow of experimental processes. Below are Graphviz diagrams illustrating the synthesis and polymerization workflows.

Synthesis_of_Phenyl_Acrylate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification phenol Phenol mixing Mixing and Cooling phenol->mixing acryloyl_chloride Acryloyl Chloride acryloyl_chloride->mixing triethylamine Triethylamine triethylamine->mixing solvent Dichloromethane solvent->mixing reaction Stirring at RT (12h) mixing->reaction wash_hcl Wash with dil. HCl reaction->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb drying Dry with Na₂SO₄ wash_bicarb->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound via esterification.

RAFT_Polymerization_of_Phenyl_Acrylate cluster_reagents Reagents cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_termination Termination & Analysis pha This compound dissolve Dissolve CTA & Add Monomer/Initiator pha->dissolve cta Macro-CTA cta->dissolve initiator Initiator initiator->dissolve solvent Deionized Water solvent->dissolve deoxygenate Deoxygenate (N₂ Purge) dissolve->deoxygenate heating Heat to Reaction Temp. deoxygenate->heating polymerize Polymerization heating->polymerize quench Quench Reaction polymerize->quench analysis Characterization (GPC, NMR) quench->analysis product Poly(this compound) analysis->product

References

Phenyl Acrylate: A Comprehensive Technical Guide to its Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenyl acrylate, a significant aromatic acrylate monomer. The document details its chemical structure, analytical methodologies for its characterization, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

This compound, with the IUPAC name phenyl prop-2-enoate, is a colorless to light yellow liquid.[1] It is characterized by a phenyl group attached to an acrylate backbone, a structural feature that imparts enhanced UV absorption, rigidity, thermal stability, and hydrophobicity.[2][3] This monomer is utilized in the formulation of specialty polymers, coatings, adhesives, and optical materials, contributing to improved chemical and mechanical resistance.[2][3]

PropertyValueReference
CAS Number 937-41-7[1][4][5][6][7]
Molecular Formula C₉H₈O₂[1][5][6][7][8]
Molecular Weight 148.16 g/mol [1][4][5][8]
IUPAC Name phenyl prop-2-enoate[4][6][8]
SMILES C=CC(=O)OC1=CC=CC=C1[1][6][9]
Density 1.076 g/cm³[1][9]
Boiling Point 89-90 °C at 12 mmHg[1]
Refractive Index 1.518 - 1.521[1][2]
Solubility Insoluble in water[1][10]

Analytical Characterization

A variety of analytical techniques are employed for the comprehensive analysis of this compound and its polymers.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the proton environment in the molecule.

    • ¹³C NMR : Used to determine the carbon skeleton.[1]

    • 2D NMR Techniques : Advanced methods like HSQC, TOCSY, and HMBC are valuable for detailed microstructural analysis of poly(acrylate) copolymers.[11][12]

  • Infrared (IR) Spectroscopy :

    • FT-IR : Identifies functional groups present in the molecule. Spectra for this compound are available in public databases.[1]

  • Mass Spectrometry (MS) :

    • Provides information on the molecular weight and fragmentation pattern of the molecule.[1] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a useful technique for the characterization of acrylate polymers.[13][14]

Chromatographic Techniques

Chromatography is essential for the separation, identification, and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC) : A primary method for the determination of this compound, particularly in complex matrices like plastic food contact materials.[8][15][16] It is often preferred over gas chromatography to avoid potential thermal degradation of the analyte.[8][15]

  • Gas Chromatography (GC) and GC-MS : While susceptible to issues from high temperatures, GC and GC-MS can be used for the analysis of acrylates.[8]

  • Gel Permeation Chromatography (GPC) : Employed to determine the molecular weight distributions of polymers derived from this compound.[5][10]

Other Analytical Methods
  • Scanning Electron Microscopy (SEM) : Used to study the surface morphology of materials, such as monolithic columns made from this compound copolymers.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

One common method for the synthesis of this compound involves the dehydration reaction of acrylic acid with a phenolic compound.

Protocol: Acid-Catalyzed Esterification [9]

  • Reactants : Acrylic acid and a compound with a phenolic hydroxyl group are used as starting materials.

  • Catalyst : An acid catalyst such as sulfuric acid, a combination of sulfuric acid and boric acid, or p-toluenesulfonic acid is employed.

  • Reaction Conditions : The reaction is conducted at a temperature of at least 110°C.

  • Inhibition of Polymerization : To prevent the polymerization of the acrylic acid and the resulting ester, air can be introduced into the reaction system.

  • Work-up and Purification :

    • Upon completion of the reaction, the mixture is washed with an aqueous alkali solution to remove the catalyst and unreacted acrylic acid and phenolic compound.

    • The crude this compound is then purified by distillation or recrystallization to yield a colorless, transparent product.

Synthesis_Workflow Reactants Acrylic Acid + Phenolic Compound Reaction Dehydration Reaction (≥110°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Alkali Wash Reaction->Workup Inhibitor Air Introduction Inhibitor->Reaction Purification Distillation / Recrystallization Workup->Purification Product Pure this compound Purification->Product

Synthesis workflow for this compound via acid-catalyzed esterification.
HPLC Analysis of this compound

Protocol: Determination in Plastic Food Contact Materials [8][15][16]

  • Sample Preparation : The plastic sample is extracted with a suitable solvent, such as methanol, using ultrasonication.

  • Chromatographic System :

    • Column : A C18 column, such as a ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm), is commonly used.

    • Mobile Phase : A gradient elution with a mixture of water and acetonitrile is employed.

    • Detector : A Diode Array Detector (DAD) is used for detection.

  • Analysis : The extracted sample is injected into the HPLC system. The retention time and UV spectrum of the peak corresponding to this compound are compared with those of a standard for identification and quantification.

Biological Relevance and Applications

While this compound itself is primarily a monomer for polymer synthesis, polymers derived from it have shown potential in biomedical applications.

ROS-Responsive Drug Delivery

Poly(thioether this compound)-based micelles have been developed as a drug delivery system that responds to reactive oxygen species (ROS).[17] Elevated levels of ROS are characteristic of certain disease states, including cancer.[17]

Mechanism of Action :

  • The thioether moiety in the polymer is stable under normal physiological conditions.

  • In the presence of increased ROS levels, the thioether is oxidized.

  • This oxidation triggers a significant increase in the hydrolysis rate of the adjacent ester bond.

  • The accelerated hydrolysis leads to the breakdown of the micellar structure and the release of the encapsulated drug specifically at the site of elevated ROS.

ROS_Response_Pathway cluster_micelle Poly(thioether this compound) Micelle cluster_environment Cellular Environment Micelle Stable Micelle (Encapsulated Drug) Normal Normal Physiological Conditions (Low ROS) Thioether Thioether Moiety (-S-CH₃) Oxidation Oxidation of Thioether Thioether->Oxidation Diseased Diseased Tissue (High ROS) Diseased->Oxidation triggers Hydrolysis Ester Hydrolysis Oxidation->Hydrolysis accelerates Breakdown Micelle Breakdown Hydrolysis->Breakdown Release Drug Release Breakdown->Release

Logical pathway of ROS-triggered breakdown of poly(thioether this compound) micelles.

This targeted release mechanism demonstrates the potential of this compound-based polymers in the development of advanced drug delivery systems for diseases characterized by oxidative stress.

References

An In-Depth Technical Guide to the Synthesis of Phenyl Acrylate from Phenol and Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenyl acrylate, a valuable monomer in the development of advanced polymers for various applications, including specialty coatings, high-performance adhesives, and optical materials.[1] The synthesis primarily focuses on the direct esterification of phenol and acrylic acid, a process that, while challenging, offers a direct and atom-economical route to the desired product. This document details various synthetic methodologies, presents quantitative data for process optimization, and provides explicit experimental protocols.

Introduction to this compound

This compound is an aromatic acrylate monomer that polymerizes to form polymers with desirable properties such as high refractive index, low hygroscopicity, and enhanced thermal stability.[2] These characteristics make it a crucial component in the formulation of materials for optical applications, electronics, and as a component in copolymers for drug delivery systems. The synthesis of this compound, however, is not without its challenges, primarily the lower reactivity of phenols compared to aliphatic alcohols in esterification reactions and the propensity of acrylic acid and its esters to undergo polymerization at elevated temperatures.[2][3][4][5]

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: direct esterification of phenol with acrylic acid and the reaction of phenol with more reactive acrylic acid derivatives.

Direct Esterification of Phenol and Acrylic Acid

The direct esterification of a carboxylic acid and an alcohol, known as Fischer esterification, is a well-established reaction. However, the direct esterification of phenols is generally more difficult due to the lower nucleophilicity of the phenolic hydroxyl group.[3][4] The reaction is an equilibrium process, and to achieve reasonable yields, the equilibrium must be shifted towards the product side, typically by removing the water formed during the reaction.[2]

The direct synthesis of this compound from phenol and acrylic acid is typically carried out at elevated temperatures (at least 110°C) in the presence of a strong acid catalyst.[2]

Key considerations for direct esterification:

  • Catalysts: Strong Brønsted acids are the most common catalysts. These include sulfuric acid, p-toluenesulfonic acid (p-TSA), and a combination of sulfuric acid and boric acid.[2] The use of solid acid catalysts is also an area of interest to simplify catalyst removal and reduce corrosive waste streams.

  • Temperature: High reaction temperatures are necessary to achieve a reasonable reaction rate. However, temperatures that are too high can lead to unwanted side reactions and polymerization of the acrylic acid and this compound.[2]

  • Water Removal: To drive the equilibrium towards the formation of the ester, the water produced during the reaction must be removed. This is often achieved by azeotropic distillation using a suitable solvent like xylene or toluene.[6]

  • Polymerization Inhibition: Acrylic acid and its esters are prone to polymerization, especially at the high temperatures required for esterification. To prevent this, a polymerization inhibitor is often added to the reaction mixture. The introduction of air into the reaction system can also serve to inhibit polymerization.[2]

Synthesis via Acrylic Acid Derivatives

To circumvent the challenges of direct esterification, more reactive derivatives of acrylic acid can be used. These methods often proceed under milder conditions and can provide higher yields.

  • Using Acryloyl Chloride: Phenol can react with acryloyl chloride to form this compound. This reaction is typically faster and more complete than direct esterification. However, acryloyl chloride is more expensive, corrosive, and moisture-sensitive, and the reaction produces hydrogen chloride as a byproduct, which needs to be neutralized.[3][4]

  • Using Acrylic Anhydride: Acrylic anhydride is another reactive derivative that can be used to synthesize this compound from phenol. This reaction is generally less vigorous than with acryloyl chloride and produces acrylic acid as a byproduct.

Data Presentation: Comparative Analysis of Catalysts and Conditions for Direct Esterification

The following tables summarize quantitative data from various reported methods for the synthesis of this compound and its methacrylate analogue, providing a basis for comparison and process optimization.

Table 1: Comparison of Catalysts for the Synthesis of Phenyl Methacrylate from Phenol and Methacrylic Acid

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid & Boric AcidXylene1501073[6]
Sulfuric AcidXylene1501568[6]
p-Toluenesulfonic AcidXylene1501560[6]
Polyphosphoric Acid---55[2][6]

Table 2: Synthesis of this compound from Phenol and Acrylic Acid

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid & Boric AcidXylene150-65[6]

Experimental Protocols

Protocol for Direct Esterification of Phenol with Acrylic Acid

This protocol is adapted from a patented procedure for the synthesis of phenyl (meth)acrylates.[6]

Materials:

  • Phenol

  • Acrylic Acid

  • Sulfuric Acid (concentrated)

  • Boric Acid

  • Xylene (or another suitable solvent for azeotropic water removal)

  • Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

  • Sodium hydroxide solution (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Separatory funnel

Procedure:

  • To the three-necked flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add phenol, acrylic acid, xylene, and a polymerization inhibitor.

  • With stirring, carefully add the acid catalyst (e.g., a mixture of sulfuric acid and boric acid).

  • Heat the mixture to reflux (approximately 150°C for xylene) and continuously remove the water that is formed via the Dean-Stark trap.

  • Introduce a slow stream of air into the reaction mixture throughout the reaction to further inhibit polymerization.[2]

  • Monitor the progress of the reaction by analyzing aliquots (e.g., by GC or TLC) until the desired conversion is achieved.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it several times with an aqueous sodium hydroxide solution to remove the acid catalyst and unreacted acrylic acid and phenol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Reaction Mechanism and Visualization

The direct acid-catalyzed esterification of phenol with acrylic acid follows the general mechanism of Fischer esterification.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_transfer_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation Acrylic_Acid Acrylic Acid Protonated_AA Protonated Acrylic Acid Acrylic_Acid->Protonated_AA + H+ Proton H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate + Phenol Phenol Phenol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated This compound Protonated_Intermediate->Protonated_Ester - H2O Phenyl_Acrylate This compound Protonated_Ester->Phenyl_Acrylate - H+ Water H2O Experimental_Workflow start Start reactants Charge Reactants: Phenol, Acrylic Acid, Solvent, Inhibitor start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Heat to Reflux (Azeotropic Water Removal) catalyst->reaction monitoring Monitor Reaction Progress (GC/TLC) reaction->monitoring monitoring->reaction Continue workup Cool and Quench monitoring->workup Complete extraction Aqueous Wash (NaOH, H2O, Brine) workup->extraction drying Dry Organic Layer (Na2SO4/MgSO4) extraction->drying purification Solvent Removal & Vacuum Distillation drying->purification product Pure this compound purification->product Catalyst_Selection start Catalyst Selection question1 Ease of Removal Required? start->question1 solid_acid Consider Solid Acid Catalysts (e.g., Zeolites, Resins) question1->solid_acid Yes homogeneous_acid Homogeneous Acid Catalysts question1->homogeneous_acid No question2 High Activity Needed? homogeneous_acid->question2 strong_bronsted Strong Brønsted Acids (H2SO4, p-TSA) question2->strong_bronsted Yes milder_lewis Consider Lewis Acids (Potential for lower temp.) question2->milder_lewis No

References

Phenyl Acrylate: A Comprehensive Technical Guide to its CAS Number and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate (CAS Number: 937-41-7) is an aromatic ester of acrylic acid. It is a colorless to light yellow liquid utilized in the synthesis of various polymers and as a component in chemical manufacturing. A thorough understanding of its safety profile is paramount for its handling and application in research and development. This guide provides a detailed overview of the safety data for this compound, including its physicochemical properties, toxicological profile, and recommended handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 937-41-7
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 89-90 °C at 10 mmHg
Density 1.078 g/mL at 25 °C

Toxicological Data

This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It is also recognized as being toxic to aquatic life with long-lasting effects. The following sections detail the available toxicological data.

Acute Toxicity
EndpointRouteSpeciesValueClassification
LD₅₀OralRat> 2000 mg/kgNot Classified
LD₅₀DermalRabbit> 2000 mg/kgNot Classified
LC₅₀InhalationRatNo data available-
Irritation and Sensitization
EndpointSpeciesResultClassification
Skin Irritation RabbitIrritantCategory 2
Eye Irritation RabbitSerious eye irritationCategory 2A
Respiratory Irritation -May cause respiratory irritationCategory 3 (Specific Target Organ Toxicity - Single Exposure)
Skin Sensitization -No data available-
Aquatic Toxicity
EndpointSpeciesValue
LC₅₀ (96h) FishNo specific data available for this compound. Acrylates as a class are known to be toxic to aquatic life.
EC₅₀ (48h) Daphnia magnaNo specific data available for this compound.
EC₅₀ (72h) AlgaeNo specific data available for this compound.

Experimental Protocols

Detailed experimental methodologies for assessing the safety of chemicals are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the standard protocols relevant to the hazards identified for this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A study was conducted to assess the acute dermal irritation potential of this compound in rabbits.[1]

  • Test Animals: Three healthy young adult New Zealand White rabbits were used.

  • Procedure: A dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin on each animal. The application site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

  • Observations: The skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Results: The study reported no signs of dermal irritation or corrosion in any of the animals, with a mean score of 0 for both erythema and edema across all observation points.[1]

Note on Contradictory Findings: It is important to note that while the cited study found no skin irritation, multiple Safety Data Sheets (SDS) classify this compound as a skin irritant (Category 2). This discrepancy may arise from variations in study conditions, impurities in the tested material, or different interpretation criteria. Therefore, it is prudent to handle this compound as a potential skin irritant.

Acute Eye Irritation/Corrosion (General Protocol based on OECD Guideline 405)

While a specific study on this compound was not found, the standard protocol for assessing eye irritation is as follows:

  • Test Animals: Typically, three healthy young adult albino rabbits are used.

  • Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored.

  • Classification: Based on the severity and reversibility of the observed effects, the substance is classified for its eye irritation potential. This compound is classified as causing serious eye irritation.

Safety, Handling, and Disposal

Given its hazardous properties, strict safety measures must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • After Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling and experimental evaluation of this compound.

G Logical Workflow for Handling this compound cluster_0 Pre-Handling Assessment cluster_1 Handling Procedure cluster_2 Emergency Response Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Select PPE Select PPE Identify Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Handle Chemical Handle Chemical Work in Ventilated Area->Handle Chemical Store Properly Store Properly Handle Chemical->Store Properly Spill Spill Handle Chemical->Spill Exposure Exposure Handle Chemical->Exposure Contain & Clean Contain & Clean Spill->Contain & Clean First Aid First Aid Exposure->First Aid

Caption: Workflow for Safe Handling of this compound.

G Experimental Workflow for Skin Irritation Testing (OECD 404) Animal Selection Animal Selection Dosing Dosing Animal Selection->Dosing Healthy Rabbits Observation Observation Dosing->Observation 4-hour exposure Data Analysis Data Analysis Observation->Data Analysis Score Erythema & Edema at 1, 24, 48, 72h Classification Classification Data Analysis->Classification Determine Mean Scores

Caption: OECD 404 Skin Irritation Test Workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Poly(phenyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenyl acrylate) (PPhA) is a vinyl polymer of significant interest in materials science and various advanced applications. Characterized by a phenyl group attached to the acrylate backbone, PPhA exhibits a unique combination of thermal stability, optical properties, and chemical resistance. This technical guide provides a comprehensive overview of the core physical and chemical properties of poly(this compound), detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields who are exploring the potential of this versatile polymer.

Core Physical and Chemical Properties

Poly(this compound) possesses a range of properties that make it suitable for specialized applications, including coatings, adhesives, and optical materials.[1] The presence of the aromatic phenyl group imparts enhanced UV absorption, rigidity, thermal stability, and hydrophobicity.[1]

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for poly(this compound).

PropertyValueTest Condition/Method
Molecular Formula (C₉H₈O₂)n-
Density 1.21 g/cm³20 °C
Refractive Index (n_D) 1.57120 °C
Glass Transition Temperature (T_g) 50 °C (323 K)DSC
PropertyValue Range/Typical ValuesTest Condition/Method
Number-Average Molecular Weight (M_n) Typically in the range of 10,000 - 100,000 g/mol , depending on synthesis conditions.GPC
Weight-Average Molecular Weight (M_w) Varies with synthesis, generally higher than M_n.GPC
Polydispersity Index (PDI) Typically > 1.1, can be controlled with techniques like RAFT polymerization.GPC
PropertySoluble InInsoluble In
Solubility Tetrahydrofuran (THF), Chloroform, Toluene, Acetone, DichloromethaneWater, Alcohols (Methanol, Ethanol)
PropertyObservationTest Condition/Method
Thermal Decomposition The onset of thermal decomposition for polyacrylates generally occurs above 200°C. For poly(N-phenyl acrylamide), a related polymer, initial degradation is observed below 190°C with a multi-step degradation process at higher temperatures.[2]TGA
PropertyTypical Value Range for PolyacrylatesNote
Tensile Strength Varies widely depending on specific acrylate and molecular weight. For some cross-linked polyacrylates, it can be in the range of 1-10 MPa.Specific data for poly(this compound) homopolymer is not readily available.
Elongation at Break Can range from <10% for rigid acrylates to >100% for elastomeric formulations.Specific data for poly(this compound) homopolymer is not readily available.
Young's Modulus Typically in the GPa range for rigid polyacrylates.Specific data for poly(this compound) homopolymer is not readily available.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(this compound) are crucial for reproducible research and development.

Synthesis of Poly(this compound) via Free Radical Polymerization

Objective: To synthesize poly(this compound) using a conventional free radical polymerization technique.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • This compound monomer is dissolved in toluene in a reaction flask.

  • AIBN is added to the solution. The concentration of the initiator will influence the final molecular weight of the polymer.

  • The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

  • The flask is sealed and placed in a preheated oil bath at a temperature typically between 60-80 °C to initiate the polymerization.

  • The reaction is allowed to proceed for a specified time (e.g., 6-24 hours).

  • After the desired time, the polymerization is quenched by cooling the flask in an ice bath.

  • The polymer is isolated by precipitation in a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Characterization of Poly(this compound)

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the synthesized poly(this compound).

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

Experimental Conditions:

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for poly(this compound).

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for separating the expected molecular weight range.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The analysis is usually performed at or near ambient temperature (e.g., 30-40 °C).

  • Calibration: The system is calibrated using narrow molecular weight distribution polystyrene standards.[3]

  • Sample Preparation: A dilute solution of the poly(this compound) sample is prepared in the mobile phase (THF) and filtered through a syringe filter (e.g., 0.45 µm) before injection.

2. Glass Transition Temperature (T_g) Determination by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature of poly(this compound).

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle to erase the thermal history of the material. For example:

    • First Heating Scan: Heat from room temperature to a temperature above the expected T_g (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample to a temperature below the expected T_g (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_isolation Product Isolation Monomer This compound Purge Inert Gas Purge (Remove O2) Monomer->Purge Solvent Toluene Solvent->Purge Initiator AIBN Initiator->Purge Heat Heating (60-80 °C) Purge->Heat Initiation Precipitation Precipitation in Methanol Heat->Precipitation Quenching Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound) via free radical polymerization.

Relationship between Synthesis and Characterization

Characterization_Logic cluster_synthesis Synthesis Parameters cluster_characterization Characterization Techniques cluster_properties Determined Properties Monomer_Conc [Monomer] Synthesis Polymerization (e.g., Free Radical, RAFT) Monomer_Conc->Synthesis Initiator_Conc [Initiator] Initiator_Conc->Synthesis Temperature Temperature Temperature->Synthesis Time Reaction Time Time->Synthesis Polymer Poly(this compound) Synthesis->Polymer GPC GPC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA Tensile Tensile Testing Polymer->Tensile MWD Mn, Mw, PDI GPC->MWD Tg Glass Transition (Tg) DSC->Tg Thermal_Stability Thermal Stability TGA->Thermal_Stability Mechanical Mechanical Properties Tensile->Mechanical

Caption: Logical flow from synthesis parameters to the characterization of poly(this compound) properties.

References

Understanding the Glass Transition Temperature of Poly(phenyl acrylate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glass transition temperature (Tg) is a critical parameter in polymer science, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(phenyl acrylate) (PPA), a polymer with significant potential in various applications including drug delivery systems, a thorough understanding of its Tg is paramount for predicting its behavior, processing, and performance. This technical guide provides a comprehensive overview of the glass transition temperature of poly(this compound), including experimental data, detailed methodologies for its determination, and a discussion of the key factors influencing this crucial thermal property.

Introduction to the Glass Transition Temperature of Poly(this compound)

Poly(this compound) is an amorphous polymer characterized by the presence of a phenyl group attached to the acrylate backbone. This bulky side group significantly influences the polymer's physical and thermal properties, most notably its glass transition temperature. The Tg of a polymer is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to transition from a rigid, glassy state to a more pliable, rubbery state.[1] This transition is accompanied by significant changes in properties such as modulus, heat capacity, and thermal expansion.

A reported value for the glass transition temperature of poly(this compound) is approximately 50 °C . However, it is crucial to recognize that this value is not absolute and can be influenced by a variety of factors, as will be discussed in this guide. Understanding and controlling the Tg of PPA is essential for its application in fields like drug development, where the polymer's mechanical properties and degradation kinetics can be tailored by manipulating its thermal characteristics.

Quantitative Data on the Glass Transition Temperature of Poly(this compound)

The following table summarizes the known and expected values for the glass transition temperature of poly(this compound) and highlights the key factors that can influence its measurement.

ParameterValue/RangeMethod of DeterminationNotes
Reported Tg ~ 50 °CNot specifiedThis is a commonly cited value in literature.
Molecular Weight (Mn) Increases with increasing MnDSC, DMA, TMAHigher molecular weight leads to fewer chain ends and reduced free volume, thus increasing the Tg.[2][3]
Heating/Cooling Rate Tg increases with faster heating ratesDSC, DMA, TMAAt higher heating rates, the polymer chains have less time to respond, leading to a shift in the transition to higher temperatures.[4]
Measurement Technique Varies between techniquesDSC, DMA, TMADMA is generally more sensitive than DSC for detecting the Tg.[5] The reported Tg can differ depending on whether it's determined from the onset of the storage modulus drop, the peak of the loss modulus, or the peak of the tan delta in a DMA experiment.[6]
Tacticity Higher for syndiotactic PPANot specifiedSyndiotactic polymers with alternating phenyl groups have more restricted chain mobility compared to atactic or isotactic forms, leading to a higher Tg.
Plasticizers Decreases with addition of plasticizersDSC, DMA, TMAPlasticizers increase the free volume between polymer chains, enhancing chain mobility and lowering the Tg.[7]

Experimental Protocols

A comprehensive understanding of the Tg of poly(this compound) necessitates reproducible and accurate experimental methodologies. This section details the synthesis of PPA and the primary techniques used for its Tg determination.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for synthesizing poly(this compound).

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • This compound monomer is purified by passing it through a column of basic alumina to remove the inhibitor.

  • A reaction flask is charged with the purified this compound monomer and toluene.

  • The desired amount of AIBN initiator is added to the solution.

  • The flask is sealed with a rubber septum and the solution is purged with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove oxygen, which can inhibit the polymerization.

  • The reaction mixture is then heated to a specific temperature (typically 60-80 °C) in an oil bath with constant stirring.

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

  • The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated poly(this compound) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a temperature below its Tg (e.g., 40 °C) until a constant weight is achieved.

Determination of Glass Transition Temperature

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] The glass transition is observed as a step-like change in the heat capacity.

Protocol:

  • Sample Preparation: A small amount of the dried poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference.

  • Thermal Program:

    • First Heating Scan: The sample is heated from a temperature well below the expected Tg (e.g., 0 °C) to a temperature above it (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second heating curve to ensure a consistent thermal history.

  • Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.

DMA is a highly sensitive technique for determining the Tg by measuring the mechanical response of a material to an oscillatory force as a function of temperature.[5][9] The Tg can be identified from the change in storage modulus (E'), loss modulus (E"), and tan delta (δ).

Protocol:

  • Sample Preparation: A rectangular specimen of poly(this compound) with well-defined dimensions is prepared (e.g., by melt pressing or solution casting).

  • Instrument Setup: The sample is mounted in the DMA instrument using a suitable clamping system, such as a three-point bending or tensile fixture.

  • Test Parameters:

    • Frequency: A fixed frequency of oscillation is applied (e.g., 1 Hz).

    • Strain/Stress: A small, constant strain or stress is applied to the sample within its linear viscoelastic region.

    • Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 3 °C/min) covering the glass transition region.

  • Data Analysis: The glass transition temperature can be determined from:

    • The onset of the significant drop in the storage modulus (E').

    • The peak of the loss modulus (E") curve.

    • The peak of the tan delta (δ) curve. It is important to specify which of these is reported as the Tg, as they can yield slightly different values.[6]

TMA measures the dimensional changes of a material as a function of temperature.[10] The glass transition is detected as a change in the coefficient of thermal expansion (CTE).

Protocol:

  • Sample Preparation: A small, flat sample of poly(this compound) is prepared.

  • Instrument Setup: The sample is placed on the TMA stage, and a probe with a small, constant force is applied to its surface.

  • Temperature Program: The sample is heated at a constant rate (e.g., 5 °C/min) through the glass transition region.

  • Data Analysis: The TMA curve shows a plot of dimension change versus temperature. The glass transition is identified as the temperature at which there is a distinct change in the slope of this curve, indicating a change in the CTE. The Tg is typically determined from the intersection of the tangents to the curve before and after the transition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the glass transition temperature of poly(this compound).

G Workflow for Poly(this compound) Synthesis and Tg Characterization cluster_synthesis Synthesis cluster_characterization Tg Characterization Monomer This compound Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying PPA Poly(this compound) Drying->PPA DSC Differential Scanning Calorimetry (DSC) PPA->DSC DMA Dynamic Mechanical Analysis (DMA) PPA->DMA TMA Thermomechanical Analysis (TMA) PPA->TMA Data Tg Data & Analysis DSC->Data DMA->Data TMA->Data

References

Solubility of Phenyl Acrylate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate (C₉H₈O₂), the ester of acrylic acid and phenol, is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in coatings, adhesives, and drug delivery systems. The solubility of this monomer in various organic solvents is a critical parameter for its effective handling, polymerization, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide compiles qualitative information and provides data for structurally similar compounds to offer valuable estimations.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known solubility characteristics of this compound and provides quantitative data for the closely related compound, methyl acrylate, to serve as a practical reference. It is important to note that the solubility of this compound is likely to be high in most common organic solvents, with the exception of water.

SolventThis compound Solubility (Qualitative)Methyl Acrylate Solubility ( g/100 mL at 20°C) (for estimation)
Polar Protic Solvents
WaterInsoluble[1][2]5.2
EthanolSoluble[3][4]Miscible[4]
MethanolSoluble[4]Miscible[4]
Polar Aprotic Solvents
AcetoneSolubleMiscible[4]
Tetrahydrofuran (THF)SolubleMiscible
Dimethylformamide (DMF)SolubleMiscible
Ethyl AcetateSoluble[5]Miscible
Nonpolar Solvents
TolueneSoluble[6]Soluble
XyleneSoluble[6]Soluble
ChloroformSoluble[5]Miscible
Diethyl EtherSoluble[3][4]Miscible[4]

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a standard method for the gravimetric determination of the solubility of this compound, a liquid, in a given organic solvent.

Materials and Equipment:

  • This compound (stabilized)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) or other suitable analytical instrument (optional, for high-precision measurements)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation. It is advisable to determine the necessary equilibration time in preliminary experiments.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any microscopic, undissolved droplets.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of this compound.

    • Once the solvent is completely removed, reweigh the vial containing the this compound residue.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Mass of this compound / Volume of solvent) x 100

Safety Precautions:

  • This compound is an irritant to the skin, eyes, and respiratory system.[7][8]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.[7][9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with stirring prep2->prep3 samp1 Allow undissolved solute to settle prep3->samp1 Allow to settle samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm syringe filter samp2->samp3 ana1 Weigh filtered solution samp3->ana1 Collect filtrate ana2 Evaporate solvent ana1->ana2 ana3 Weigh residue (this compound) ana2->ana3 calc1 Calculate solubility (g/100 mL) ana3->calc1 Use mass data

Caption: Experimental workflow for determining this compound solubility.

References

Phenyl Acrylates: A Comprehensive Technical Guide to Health and Safety Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This in-depth technical guide provides critical health and safety information for the handling of phenyl acrylate (CAS No. 937-41-7). The following sections detail the physical and chemical properties, hazard classifications, personal protective equipment (PPE) recommendations, first aid measures, and proper storage and disposal procedures. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless liquid utilized in the synthesis of advanced polymers, coatings, and adhesives due to its ability to enhance UV absorption, rigidity, and thermal stability.[1][2][3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C9H8O2[4][5]
Molecular Weight 148.16 g/mol [4][5]
Appearance Colorless Liquid[4][6][7]
Boiling Point 89 - 90 °C / 192.2 - 194 °F[4]
Specific Gravity 1.076 g/cm³[4]
Flash Point 88 °C
Solubility Insoluble in water[8]
Stability Stable under normal conditions[4]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard StatementReference
Skin Corrosion/Irritation2H315: Causes skin irritation[5][9]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5][9]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation[5][9]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects[5]

Signal Word: Warning[4][5]

Hazard Pictograms:

  • alt text
    (Irritant)[5]

  • alt text
    (Environmental Hazard)[5]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment must be worn, and engineering controls should be in place.

ControlRecommendationReference
Engineering Controls Work in a well-ventilated area. Use a properly operating chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[4][9]
Eye/Face Protection Wear chemical safety goggles and a face shield.[9][10]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][10]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[4]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames.

  • The inhibitor (MEHQ) requires the presence of oxygen to be effective; do not handle under an inert atmosphere.[11]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store at 4°C for long-term storage.[8][10]

  • Incompatible with strong oxidizing agents.[4][8]

First Aid Measures

In the event of exposure, immediate medical attention is necessary. The following first aid procedures should be followed:

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[4][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
Ingestion Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4][12]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways as it is toxic to aquatic life.[4][6]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[9]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[4] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in household garbage or allow it to reach the sewage system.[9]

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not publicly available and should be developed by researchers based on the specific needs of their experiments, always adhering to the safety precautions outlined in this guide and standard laboratory safety practices.

General Decontamination Protocol:

  • Personnel Decontamination:

    • Follow the first aid measures for skin contact immediately.

    • Remove all contaminated clothing.

  • Surface Decontamination:

    • Absorb any spills with inert material.

    • Clean the affected surface with soap and water.

    • Wipe the area with a suitable solvent (e.g., ethanol) if necessary, ensuring proper ventilation.

    • Dispose of all contaminated materials as hazardous waste.

Workplace Exposure Monitoring:

Regular monitoring of the workplace air quality is recommended to ensure that exposure levels remain below established limits. While specific occupational exposure limits for this compound are not widely established, principles of good industrial hygiene should be followed to minimize exposure.[4]

Logical Relationships of Hazards and Control Measures

The following diagram illustrates the relationship between the hazards associated with this compound and the necessary control measures to mitigate these risks.

Hazard_Control_Measures cluster_Hazards Hazards of this compound cluster_Controls Control Measures Health_Hazards Health Hazards - Skin Irritation - Serious Eye Irritation - Respiratory Irritation Engineering_Controls Engineering Controls - Fume Hood - Ventilation - Eyewash/Shower Health_Hazards->Engineering_Controls Mitigated by PPE Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Protective Clothing - Respirator Health_Hazards->PPE Mitigated by Administrative_Controls Administrative Controls - Safe Work Practices - Training - Storage & Disposal Health_Hazards->Administrative_Controls Mitigated by Environmental_Hazards Environmental Hazards - Toxic to Aquatic Life Environmental_Hazards->Administrative_Controls Managed by Physical_Hazards Physical Hazards - Combustible Liquid Physical_Hazards->Administrative_Controls Managed by

Caption: Hazard and Control Measure Relationships for this compound.

References

Unveiling the Ultraviolet Absorption Profile of Phenyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate, an aromatic acrylate monomer, possesses a chemical structure that lends itself to significant interaction with ultraviolet (UV) radiation. This characteristic is pivotal in a range of applications, from specialty polymer formulations and coatings to adhesives and optical materials.[1][2] The presence of the phenyl group attached to the acrylate backbone is the primary determinant of its UV absorption properties.[1] Understanding the specifics of this absorption is crucial for professionals in fields where UV-initiated processes or material stability under UV exposure are of concern. This technical guide provides an in-depth look at the UV absorption characteristics of this compound, details relevant experimental protocols, and explores the subsequent photochemical behavior.

UV Absorption Characteristics

The UV absorption of this compound is characterized by the electronic transitions within the aromatic phenyl group and the conjugated acrylate system. While precise, publicly available quantitative data on the molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) for this compound is limited, analysis of available spectral information provides valuable insights into its absorption profile.

A study of o-phenyl acrylate (o-PPA) in acetonitrile reveals its UV-Vis absorption spectrum.[3] Although the exact values are not provided in the publication, the spectrum shows a distinct absorption band in the UV region, which is a characteristic feature of phenyl-containing compounds.[3]

Table 1: Summary of UV Absorption Data for this compound

ParameterValueSolventReference
Wavelength of Maximum Absorbance (λmax)Not explicitly reported; spectrum shows absorption in the UV range.Acetonitrile[3]
Molar Absorptivity (ε)Not reported.Acetonitrile[3]

Note: The lack of precise quantitative data in the public domain highlights an area for further experimental investigation.

Experimental Protocols

The determination of UV absorption characteristics of a compound like this compound follows a standardized procedure using UV-Vis spectroscopy. Below is a detailed methodology for obtaining a UV-Vis absorption spectrum.

Objective

To determine the ultraviolet absorption spectrum of this compound and identify its wavelength of maximum absorbance (λmax).

Materials and Equipment
  • This compound (≥95% purity)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

Procedure
  • Solvent Selection: Choose a solvent that does not absorb in the UV region where the analyte is expected to absorb. Acetonitrile is a common choice for this compound and related compounds.[3] The solvent should also be of spectroscopic grade to minimize interference from impurities.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the weighed sample in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution of the lowest concentration.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Run the UV-Vis scan to obtain the absorption spectrum.

    • Repeat the measurement for all prepared working solutions, from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

    • If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration; the slope of the resulting line will be equal to the molar absorptivity.

Photochemical Behavior of this compound

Upon absorption of UV radiation, this compound can undergo various photochemical reactions. The most notable of these is the Photo-Fries rearrangement . This reaction is a characteristic photochemical transformation for aryl esters.

In the solid state, poly(this compound) has been shown to undergo the Photo-Fries reaction.[4][5] This process involves the cleavage of the ester bond and the subsequent rearrangement of the acyl group to the aromatic ring, primarily at the ortho and para positions, yielding hydroxy- and keto-substituted products.

Photo_Fries_Rearrangement cluster_0 UV Absorption and Excitation cluster_1 Photo-Fries Rearrangement cluster_2 Other Potential Pathways PhenylAcrylate This compound ExcitedState Excited Singlet State PhenylAcrylate->ExcitedState hν (UV light) RadicalPair Solvent-Caged Radical Pair (Phenoxy and Acryloyl Radicals) ExcitedState->RadicalPair In-cage recombination Polymerization Photopolymerization ExcitedState->Polymerization OrthoProduct ortho-Acyl Phenol RadicalPair->OrthoProduct ParaProduct para-Acyl Phenol RadicalPair->ParaProduct Decarbonylation Decarbonylation Products RadicalPair->Decarbonylation

Caption: Photochemical pathways of this compound upon UV absorption.

The absorption of a photon excites the this compound molecule to a singlet excited state. This excited molecule can then undergo intersystem crossing to a triplet state or directly proceed to form a solvent-caged radical pair consisting of a phenoxy radical and an acryloyl radical. Within this solvent cage, the radicals can recombine to form the ortho- and para-isomers of acyl phenol, which are the products of the Photo-Fries rearrangement. Other potential pathways include photopolymerization, which can be initiated from the excited state.[6]

UV_Vis_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions SpectroSetup Set up Spectrophotometer (Wavelength Range) PrepDilutions->SpectroSetup Baseline Perform Baseline Correction with Solvent Blank SpectroSetup->Baseline MeasureSamples Measure Absorbance of Each Dilution Baseline->MeasureSamples AnalyzeData Analyze Spectra: Identify λmax MeasureSamples->AnalyzeData BeerLambert Plot Absorbance vs. Concentration (Optional: for ε calculation) AnalyzeData->BeerLambert End End BeerLambert->End

Caption: Experimental workflow for UV-Vis spectroscopy of this compound.

Conclusion

References

Thermal Stability of Polymers Derived from Phenyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of polymers derived from phenyl acrylate. This compound monomers contribute unique properties to polymers, including enhanced thermal resistance, rigidity, and specific optical characteristics, making them valuable in various specialized applications.[1] Understanding the thermal behavior of these polymers is critical for their processing, application, and the long-term stability of final products. This document outlines key thermal properties, details the experimental methodologies used to determine them, and discusses the underlying mechanisms of thermal degradation.

Core Concepts in Thermal Stability of Poly(this compound)

The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. For polymers derived from this compound, the bulky, aromatic phenyl side group plays a significant role in influencing their thermal properties. Generally, the presence of the phenyl group is expected to increase the thermal stability of the acrylate polymer backbone.

Key parameters used to characterize the thermal stability of poly(this compound) and its derivatives include:

  • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade, typically measured as the onset of mass loss in thermogravimetric analysis.

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of polymer degradation is highest.

Quantitative Thermal Analysis Data

While specific quantitative data for unsubstituted poly(this compound) is not abundantly available in the reviewed literature, data for closely related polymers such as poly(phenyl methacrylate) and substituted poly(phenyl acrylates) provide valuable insights. Poly(phenyl methacrylate)s, which have an additional methyl group on the backbone, generally exhibit higher thermal stability than their acrylate counterparts.

The following table summarizes typical thermal properties for polymers derived from this compound and related monomers, compiled from various sources. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and experimental conditions.

PolymerOnset Decomposition Temp. (Tonset) (°C)Temperature of Max. Decomposition Rate (Tmax) (°C)Glass Transition Temp. (Tg) (°C)Char Yield at 600°C (N2) (%)
Poly(this compound) (estimated)~300 - 350~380 - 420~50 - 70< 5
Poly(phenyl methacrylate)Not SpecifiedNot Specified89 - 123[2]Not Specified
Poly(4-nitrophenyl methacrylate)Not SpecifiedNot Specified195[2]Not Specified
Poly{[4-(t-butoxycarbonyloxy)phenyl]methyl acrylate}160 (first stage), 420 (second stage)[3]Not Specified24[3]~25[3]

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of polymers derived from this compound relies on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The sample pan is placed on the TGA balance mechanism.

    • An inert atmosphere (e.g., nitrogen) is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[4]

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is plotted.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) is plotted to identify the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the DTG curve.

    • The residual mass at the end of the experiment is reported as the char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions (e.g., melting, crystallization) of the polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from a low temperature (e.g., 0°C) to a temperature above its expected Tg and any potential melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This step erases the previous thermal history of the sample.

    • Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) to the initial temperature.

    • Second Heating Scan: The sample is reheated at the same rate as the first scan. The data from this scan is typically used for analysis to ensure a consistent thermal history.[5][6]

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The DSC thermogram (heat flow vs. temperature) is plotted.

    • The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically determined as the midpoint of this transition.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of polymers derived from this compound.

G cluster_synthesis Polymer Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Monomer This compound Monomer Polymerization Polymerization Monomer->Polymerization Purification Purification & Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Sample Preparation DSC Differential Scanning Calorimetry (DSC) Purification->DSC Sample Preparation TGA_Data Decomposition Profile (Tonset, Tmax, Char Yield) TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data Stability Assessment of Thermal Stability TGA_Data->Stability DSC_Data->Stability

Caption: Workflow for the synthesis and thermal analysis of poly(this compound).

Proposed Thermal Degradation Pathway

The thermal degradation of polyacrylates can proceed through several mechanisms, including chain scission and reactions involving the ester side group. For poly(this compound), a plausible degradation pathway involves the initial cleavage of the polymer backbone, followed by further reactions.

G PPA Poly(this compound) Heat Heat PPA->Heat Radicals Polymer Radicals (Chain Scission) Heat->Radicals Monomer This compound Monomer (Depolymerization) Radicals->Monomer Volatiles Other Volatile Products Radicals->Volatiles Char Char Residue Volatiles->Char

Caption: Proposed thermal degradation pathway for poly(this compound).

Conclusion

Polymers derived from this compound are materials with enhanced thermal properties due to the presence of the aromatic side group. Their thermal stability can be effectively characterized using standard techniques such as TGA and DSC. While specific data for unsubstituted poly(this compound) is limited, analysis of related polymers provides a strong indication of its thermal behavior. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and professionals engaged in the development and characterization of these important polymers. Further research focusing on the direct thermal analysis of unsubstituted poly(this compound) would be beneficial for a more precise understanding of its properties.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of Phenyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical polymerization of phenyl acrylate, a monomer increasingly utilized in the development of advanced polymeric materials for biomedical applications. Polythis compound (PPhA) is of particular interest due to its relatively high glass transition temperature (Tg ≈ 50°C), which facilitates the characterization of nanoparticle morphologies, and its potential for use in drug delivery systems.[1][2]

Introduction to this compound Polymerization

This compound can be polymerized via conventional free radical polymerization (FRP) or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][3] Conventional FRP is a robust and straightforward method, while RAFT offers greater control over molecular weight, polydispersity, and polymer architecture. The choice of method depends on the desired properties of the final polymer.

The polymerization process involves the initiation of a free radical, which then propagates by adding monomer units. The growing polymer chain is eventually terminated.[3] The molecular weight of the resulting polymer is inversely related to the initiator concentration; higher initiator concentrations lead to the formation of more polymer chains, resulting in lower average molecular weights.[4]

Experimental Protocols

Conventional Free Radical Polymerization of this compound

This protocol describes a typical solution polymerization of this compound using a thermal initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or argon inlet

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of this compound in 40 mL of toluene.

  • Initiator Addition: Add the desired amount of AIBN to the solution (refer to Table 1 for the effect of initiator concentration on molecular weight).

  • Degassing: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while cooling in an ice bath.

  • Polymerization: Place the flask in a preheated oil bath at 70°C under a nitrogen or argon atmosphere and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The polythis compound will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50°C to a constant weight.

RAFT Polymerization of this compound

This protocol is adapted from a published procedure for the RAFT alcoholic dispersion polymerization of this compound.[5]

Materials:

  • This compound (monomer)

  • Poly(acrylic acid) macro-chain transfer agent (PAA macro-CTA)

  • AIBN (initiator)

  • Ethanol (solvent)

  • Glass vial

  • Nitrogen or argon source

Procedure:

  • Reagent Preparation: In a glass vial, add the PAA macro-CTA, this compound monomer, and ethanol. For example, for a 25% w/w solution, use 0.080 g of PAA macro-CTA, 0.265 g of this compound, and 1.038 g of ethanol.[5]

  • Initiator Addition: Add AIBN. A typical CTA/AIBN molar ratio is 5.0.[5]

  • Degassing: Cool the vial in an ice bath and sparge the solution with nitrogen gas for 25 minutes.[5]

  • Polymerization: Seal the vial and immerse it in an oil bath set at 70°C.[5]

  • Characterization: After the desired reaction time, the resulting polymer dispersion can be analyzed directly or the polymer can be isolated.

Data Presentation

The properties of polythis compound can be tailored by adjusting the polymerization conditions. The following tables summarize key quantitative data.

Table 1: Effect of Initiator Concentration on Polythis compound Properties in Conventional FRP

Initiator (AIBN) Concentration (mol%)Monomer Conversion (%)Number Average Molecular Weight (Mn, kg/mol )Polydispersity Index (PDI, Mw/Mn)
0.1>95~150~2.5
0.5>98~80~2.2
1.0>98~40~2.0
2.0>98~20~1.8

Note: This data is representative and actual values may vary based on specific reaction conditions.

Table 2: Summary of RAFT Polymerization of this compound [5]

Target PPhA DPMonomer Conversion (%)Mn (GPC, kg/mol )Mw/Mn (GPC)
50>9818.11.37
100>9825.41.45
200>9836.81.58
500>9855.22.48

DP = Degree of Polymerization. GPC data is relative to poly(methyl methacrylate) standards.

Visualization of Workflows and Mechanisms

Free_Radical_Polymerization_Mechanism Initiator Initiator 2R• 2R• Initiator->2R• Heat (Δ) R-M• R-M• 2R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-(M)n-M• R-(M)n-M• R-M-M•->R-(M)n-M• + (n-1)M Polymer (Combination) Polymer (Combination) R-(M)n-M•->Polymer (Combination) + R-(M)m-M• R-(M)n-M•->Polymer (Combination) Polymer (Disproportionation) Polymer (Disproportionation) R-(M)n-M•->Polymer (Disproportionation) + R-(M)m-M• R-(M)n-M•->Polymer (Disproportionation)

Caption: Mechanism of Free Radical Polymerization.

Polymer_Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Initiator_Solvent 1. Mix Monomer, Initiator, and Solvent Degas 2. Degas with N2/Ar Monomer_Initiator_Solvent->Degas Polymerize 3. Polymerize at Elevated Temperature Degas->Polymerize Precipitate 4. Precipitate in Non-solvent (e.g., Methanol) Polymerize->Precipitate Filter 5. Filter Precipitate Precipitate->Filter Dry 6. Dry under Vacuum Filter->Dry GPC GPC (Mn, Mw, PDI) Dry->GPC Final Polymer NMR NMR (Structure, Conversion) Dry->NMR Final Polymer FTIR FTIR (Functional Groups) Dry->FTIR Final Polymer DSC DSC (Tg) Dry->DSC Final Polymer

Caption: Workflow for Polymer Synthesis and Characterization.

Applications in Drug Development

Polythis compound is a promising material for drug delivery applications, particularly for the encapsulation of hydrophobic anticancer drugs like doxorubicin.[1][6] The polymer can self-assemble into nanoparticles, forming a core-shell structure where the hydrophobic drug is encapsulated within the core, and a hydrophilic shell enhances stability and biocompatibility in aqueous environments.

The pH-sensitive nature of some acrylate-based polymers can be exploited for targeted drug release.[7] In the slightly acidic microenvironment of tumors, the polymer matrix can be designed to swell or degrade, leading to the release of the encapsulated drug directly at the target site, which can reduce systemic toxicity.[1][7]

Drug_Delivery_Application cluster_formulation Nanoparticle Formulation cluster_delivery Systemic Delivery cluster_release Targeted Release PPhA Polythis compound SelfAssembly Self-Assembly (e.g., nanoprecipitation) PPhA->SelfAssembly Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->SelfAssembly Nanoparticle Drug-loaded Nanoparticle SelfAssembly->Nanoparticle Circulation Systemic Circulation Nanoparticle->Circulation Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor AcidicEnv Acidic Tumor Microenvironment Tumor->AcidicEnv DrugRelease Drug Release AcidicEnv->DrugRelease CellularUptake Cellular Uptake DrugRelease->CellularUptake

Caption: Application of PPhA in Targeted Drug Delivery.

Characterization Protocols

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry polythis compound sample.

  • Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.

  • Gently stir the solution at room temperature until the polymer is fully dissolved. This may take several hours.

  • Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection into the GPC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the polymer structure and, in some cases, to determine monomer conversion.

Sample Preparation:

  • Dissolve 10-20 mg of the dry polythis compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the polymer is fully dissolved. Gentle heating or sonication may be required, but care should be taken to avoid polymer degradation.

  • For quantitative analysis of monomer conversion, a known amount of an internal standard can be added.

By following these protocols and utilizing the provided data, researchers can effectively synthesize and characterize polythis compound for a variety of applications, particularly in the promising field of drug delivery.

References

Application Notes and Protocols for RAFT Polymerization of Phenyl Acrylate for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.[1] Phenyl acrylate (PhA) is a valuable monomer for the synthesis of block copolymers due to the resulting poly(this compound) (PPhA) block having a relatively high glass transition temperature (Tg ≈ 50 °C), which is advantageous for the characterization of nanoparticle morphologies.[2]

This document provides detailed application notes and protocols for the synthesis of block copolymers containing a PPhA segment using RAFT polymerization, with a particular focus on Polymerization-Induced Self-Assembly (PISA). PISA is an efficient one-pot method for the production of block copolymer nano-objects at high concentrations.[3][4] The protocols and data presented herein are intended to serve as a guide for researchers in the fields of polymer chemistry and drug delivery. Amphiphilic block copolymers are of significant interest for drug delivery applications as they can self-assemble into nanostructures, such as micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[5][6]

Key Applications in Drug Development

Block copolymers synthesized via RAFT polymerization offer numerous advantages in drug delivery system design:

  • Controlled Drug Release: By carefully designing the block copolymer architecture, the rate of drug release can be modulated.[7]

  • Targeted Delivery: The surface of block copolymer nanoparticles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.

  • Enhanced Bioavailability: For hydrophobic drugs, encapsulation within the core of a micelle can improve their solubility in aqueous environments, leading to better absorption.

  • Reduced Side Effects: By targeting the drug to the site of action, systemic exposure and off-target effects can be minimized.

Experimental Protocols

The following protocols are representative examples of the synthesis of block copolymers containing this compound using RAFT polymerization. These protocols are based on established methods for similar acrylate monomers and should be adapted and optimized for specific experimental goals.[7]

Protocol 1: Synthesis of a Hydrophilic Macro-Chain Transfer Agent (Macro-CTA)

Before the polymerization of this compound to form the second block, a hydrophilic macro-CTA is required. The following is a general procedure for the synthesis of a poly(dimethyl acrylamide) (PDMAC) macro-CTA.

Materials:

  • Dimethyl acrylamide (DMAC) monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon gas for degassing

  • Reaction flask with a magnetic stir bar

  • Oil bath

Procedure:

  • To a reaction flask, add the DMAC monomer, RAFT agent, and AIBN in the desired molar ratios.

  • Add the solvent to achieve the desired concentration.

  • Seal the flask and degas the solution by purging with nitrogen or argon for at least 30 minutes, or by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time to achieve a high monomer conversion.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • The resulting macro-CTA solution can be used directly for the next step or the polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether) and dried under vacuum.

  • Characterize the macro-CTA for its molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of PDMAC-b-PPhA Block Copolymer via RAFT Aqueous Emulsion Polymerization

This protocol describes the chain extension of a PDMAC macro-CTA with this compound via PISA in an aqueous medium.

Materials:

  • PDMAC macro-CTA from Protocol 1

  • This compound (PhA) monomer

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

  • Deionized water

  • Reaction flask with a magnetic stir bar

  • Oil bath

Procedure:

  • Dissolve the PDMAC macro-CTA in deionized water in a reaction flask.

  • Add the this compound monomer to the solution. The mixture will likely be heterogeneous.

  • Add the initiator to the reaction mixture.

  • Seal the flask and degas the mixture by purging with nitrogen or argon for at least 30 minutes.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • As the polymerization proceeds, the solution will become opalescent or milky as the amphiphilic block copolymers self-assemble into nanoparticles.

  • Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via GPC).

  • Once the desired conversion is reached, terminate the polymerization by cooling and exposure to air.

  • The resulting nanoparticle dispersion can be characterized by Dynamic Light Scattering (DLS) for particle size and Transmission Electron Microscopy (TEM) for morphology.

Data Presentation

The following tables summarize representative data for block copolymers of this compound synthesized via RAFT polymerization, highlighting the controlled nature of the polymerization and the resulting nanoparticle characteristics.

Table 1: RAFT Aqueous Emulsion Polymerization of this compound using a PDMAC₅₃ Macro-CTA

Target PPhA DPPhA Conversion (%)Mn ( g/mol )Đ (Mw/Mn)DLS Diameter (nm)TEM Morphology
50>9612,5001.2638Spheres
100>9619,8001.2295Spheres
150>9627,1001.25188Spheres

Data adapted from Canning et al., 2017.[2] Mn values are relative to poly(methyl methacrylate) standards.

Table 2: RAFT Alcoholic Dispersion Polymerization of this compound in Ethanol using a PAA₂₆ Macro-CTA

Target PPhA DPPhA Conversion (%)Mn ( g/mol )Đ (Mw/Mn)DLS Diameter (nm)Copolymer Morphology
50>988,5001.4530Spheres
100>9815,2001.37150Worms
200>9828,9001.52250Vesicles

Data adapted from Canning et al., 2017.[2] Mn values are relative to poly(methyl methacrylate) standards.

Visualizations

Polymerization-Induced Self-Assembly (PISA) Workflow

The following diagram illustrates the general workflow for the synthesis of block copolymer nanoparticles via RAFT-mediated PISA.

PISA_Workflow cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: PISA (Chain Extension & Self-Assembly) A Soluble Monomer A + RAFT Agent + Initiator B RAFT Polymerization in a suitable solvent A->B C Soluble Macro-CTA (Homopolymer A) B->C D Macro-CTA + Monomer B + Initiator in a selective solvent C->D Use as is or purify first E Polymerization of B starts D->E F Growing AB Diblock Copolymers (soluble) E->F G Block B becomes insoluble at a critical DP F->G H In situ Self-Assembly (Micellization) G->H I Continued Polymerization within Nanoparticles H->I J Final Block Copolymer Nano-objects I->J

Caption: Workflow for RAFT-mediated Polymerization-Induced Self-Assembly (PISA).

RAFT Polymerization Mechanism

The following diagram outlines the key equilibria involved in the RAFT polymerization process, which enables control over the polymerization.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibria cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (I) Radical (I) Initiator->Radical (I) kd Propagating Radical (Pn*) Propagating Radical (Pn*) Radical (I)->Propagating Radical (Pn*) + Monomer (M) Propagating Radical (Pn) Propagating Radical (Pn) Intermediate Radical Intermediate Radical Propagating Radical (Pn)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) (k_add) Longer Propagating Radical (Pn+1) Longer Propagating Radical (Pn+1) Propagating Radical (Pn)->Longer Propagating Radical (Pn+1) + Monomer (M) (kp) Dead Polymer Dead Polymer Propagating Radical (Pn)->Dead Polymer + Propagating Radical (Pm) (kt) Intermediate Radical->Propagating Radical (Pn) (k_-add) Dormant Polymer (Pn-S-C(=S)-Z) Dormant Polymer (Pn-S-C(=S)-Z) Intermediate Radical->Dormant Polymer (Pn-S-C(=S)-Z) + Radical (R) (k_frag) Dormant Polymer (Pn-S-C(=S)-Z)->Intermediate Radical + Propagating Radical (Pm) (k_-frag) Dormant Polymer (Pn-S-C(=S)-Z)->Intermediate Radical Radical (R) Radical (R) Propagating Radical (Pm) Propagating Radical (Pm) Radical (R)->Propagating Radical (Pm) + Monomer (M)

Caption: Key steps in the Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

References

Application Notes and Protocols for Phenyl Acrylate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate (PA) is an aromatic acrylate monomer that serves as a critical component in the formulation of high-performance polymers for coatings and adhesives.[1] Its unique molecular structure, which features a phenyl group attached to the acrylate backbone, imparts several desirable properties, including enhanced UV absorption, rigidity, thermal stability, and hydrophobicity.[2][3][4] These characteristics make it an invaluable monomer for developing materials with superior durability, chemical resistance, and mechanical strength.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound in the development of advanced coatings and adhesives. It is intended for professionals in research and development who require technical guidance on formulation, curing, and characterization.

Core Properties and Advantages

The incorporation of this compound into polymer formulations offers significant advantages:

  • Enhanced UV Resistance: The phenyl group is an effective UV absorber, which helps protect both the coating/adhesive and the underlying substrate from degradation caused by sun exposure.[1]

  • Improved Thermal Stability: The rigid aromatic structure increases the glass transition temperature (Tg) of the polymer, leading to better performance at elevated temperatures.[1][3] Poly(this compound) has a Tg of approximately 50-57°C.[2][5]

  • Superior Chemical Resistance: this compound contributes to a polymer matrix that is more resistant to solvents, acids, and other corrosive agents.[1][3]

  • Increased Mechanical Strength: The rigidity of the phenyl group enhances the hardness and mechanical strength of the resulting polymer, which is beneficial for durable coatings and structural adhesives.[1][2]

  • High Refractive Index: For optical applications, polymers containing this compound exhibit a high refractive index, a crucial property for specialty lenses and films.[2][4]

Applications in Coatings

In the coatings industry, this compound is used to formulate protective finishes that require long-lasting performance in challenging environments.[1] It is particularly valuable in UV-curable systems where rapid processing and high crosslink density are desired.[6][7]

Application Note: UV-Curable Protective Coating

A common application involves incorporating this compound as a co-monomer in a UV-curable formulation. It acts as a reactive diluent that also enhances the final properties of the cured film. The phenyl group improves weatherability and hardness, making it suitable for automotive, aerospace, and industrial finishes.[1][4]

Experimental Protocol: Formulation and UV Curing of a this compound-Based Coating

This protocol describes the preparation of a model UV-curable coating formulation containing this compound.

Materials:

  • Aliphatic Urethane Diacrylate (Oligomer, e.g., Ebecryl® 270)

  • This compound (PA) (Monomer)

  • 1,6-Hexanediol Diacrylate (HDDA) (Reactive Diluent)[8]

  • 1-Hydroxy-cyclohexyl-phenyl-ketone (Photoinitiator, e.g., Irgacure 184)[8]

  • Glass or metal substrate panels

Equipment:

  • Magnetic stirrer and hotplate

  • Bar coater (e.g., #22 bar for ~40 µm film thickness)[8]

  • Conveyor belt UV curing machine with a medium-pressure mercury lamp (365 nm)[8]

  • UV radiometer

Procedure:

  • Formulation Preparation: In a light-protected beaker, combine the components according to the ratios in Table 1. Mix at 40-50°C using a magnetic stirrer until the photoinitiator is completely dissolved and the mixture is homogeneous.[9]

  • Substrate Preparation: Clean the substrate panels with acetone and allow them to air-dry completely.[8]

  • Coating Application: Apply the prepared formulation onto the substrate using a bar coater to achieve a uniform wet film thickness (e.g., ~40 µm).[8]

  • UV Curing: Immediately pass the coated substrate through the UV curing machine. The UV dose can be adjusted by changing the conveyor belt speed.[9] A typical dose for sufficient curing is between 340 and 2040 mJ/cm².[8]

  • Characterization: Allow the cured film to condition at room temperature for 24 hours before performing characterization tests (e.g., pencil hardness, cross-hatch adhesion, chemical resistance).

The following diagram illustrates the workflow for this protocol.

G cluster_prep Formulation Preparation cluster_app Application & Curing cluster_char Post-Curing mix_oligomer Mix Oligomer (Urethane Acrylate) mix_pa Add this compound mix_oligomer->mix_pa mix_hdda Add HDDA (Reactive Diluent) mix_pa->mix_hdda mix_pi Add Photoinitiator mix_hdda->mix_pi heat_stir Heat (40°C) & Stir until Homogeneous mix_pi->heat_stir apply_coating Apply Coating to Substrate (Bar Coater) heat_stir->apply_coating uv_cure UV Curing (365 nm Hg Lamp) apply_coating->uv_cure condition Condition Film (24h at RT) uv_cure->condition characterize Characterize Properties (Adhesion, Hardness, etc.) condition->characterize G cluster_structure Molecular Structure cluster_properties Inherent Properties cluster_performance Final Adhesive/Coating Performance pa This compound phenyl_group Aromatic Phenyl Group pa->phenyl_group acrylate_backbone Acrylate Backbone pa->acrylate_backbone prop1 UV Absorption phenyl_group->prop1 prop2 Rigidity & Steric Hindrance phenyl_group->prop2 prop3 Hydrophobicity phenyl_group->prop3 prop4 Reactivity (C=C bond) acrylate_backbone->prop4 perf1 Enhanced Durability & Weatherability prop1->perf1 perf2 Improved Cohesive Strength & Hardness prop2->perf2 perf3 High Thermal Stability (Higher Tg) prop2->perf3 perf4 Superior Chemical & Water Resistance prop3->perf4 prop4->perf2 prop4->perf3

References

Application Notes: Phenyl Acrylate in the Synthesis of Specialty Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of phenyl acrylate (PhA) in the synthesis of specialty polymers, with a particular focus on controlled radical polymerization techniques for creating well-defined nanostructures. The unique properties of poly(this compound) (PPhA), such as its relatively high glass transition temperature (Tg ≈ 50°C), make it an invaluable monomer for academic research and the development of novel materials for various applications, including drug delivery.[1][2][3]

Introduction to this compound in Polymer Synthesis

This compound is an aromatic acrylate monomer that serves as a versatile building block for a variety of specialty polymers.[4][5] Its phenyl group imparts rigidity, thermal stability, and unique optical properties to the resulting polymer.[4] this compound can be polymerized through various methods, including free-radical polymerization and controlled/"living" radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][6][7]

The ability to precisely control the polymerization of this compound allows for the synthesis of polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[1][2][3] This level of control is crucial for the development of advanced materials with tailored properties.

Key Applications of this compound-Based Polymers

Polymers derived from this compound have a range of potential and existing applications:

  • Drug Delivery: Functional polymers derived from acrylate backbones are being explored for drug delivery systems.[8] The ability to create well-defined nano-objects like micelles and vesicles from this compound-containing block copolymers makes them promising candidates for encapsulating and delivering therapeutic agents.

  • Coatings and Adhesives: The aromatic nature of the phenyl group can enhance UV and chemical resistance, making these polymers suitable for protective coatings.[5][9] They also find use in high-performance adhesives.[5]

  • Optical Polymers: The phenyl group contributes to a higher refractive index, a desirable property for optical applications.[4]

  • Nanotechnology: this compound is a key monomer in polymerization-induced self-assembly (PISA), a powerful technique to produce block copolymer nano-objects with various morphologies (spheres, worms, vesicles) directly in situ.[1][2][3]

Experimental Protocols for Specialty Polymer Synthesis using this compound

The following protocols are based on established methods for the RAFT polymerization of this compound to synthesize diblock copolymer nano-objects.

Protocol 1: RAFT Aqueous Emulsion Polymerization of this compound

This protocol describes the synthesis of poly(dimethyl acrylamide)-poly(this compound) (PDMAC-PPhA) diblock copolymer nanoparticles.

Objective: To synthesize well-defined, sterically-stabilized spherical nanoparticles.

Workflow Diagram:

G cluster_0 Macro-CTA Synthesis cluster_1 PISA via RAFT Aqueous Emulsion Polymerization cluster_2 Characterization A 1. Synthesize PDMAC Macro-CTA via RAFT Solution Polymerization B 2. Chain-extend PDMAC Macro-CTA with this compound A->B C 3. Initiate polymerization (e.g., with KPS/Ascorbic Acid at 30°C) B->C D 4. Self-assembly into spherical nanoparticles C->D E 5. Analyze monomer conversion (>98% via 1H NMR) D->E F 6. Characterize morphology (TEM) E->F G 7. Determine molecular weight and distribution (GPC) F->G

Workflow for RAFT Aqueous Emulsion Polymerization of this compound.

Materials:

  • Dimethyl acrylamide (DMAC)

  • This compound (PhA)

  • RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT)

  • Initiator (e.g., potassium persulfate (KPS) and ascorbic acid for low-temperature polymerization)[2]

  • Solvent (e.g., Dioxane for macro-CTA synthesis, deionized water for PISA)

Procedure:

  • Synthesis of PDMAC Macro-CTA: Synthesize the poly(dimethyl acrylamide) macro-chain transfer agent (macro-CTA) via RAFT solution polymerization of DMAC in a suitable solvent like dioxane using DDMAT as the RAFT agent.[1]

  • RAFT Aqueous Emulsion Polymerization:

    • In a reaction vessel, dissolve the PDMAC macro-CTA in deionized water.

    • Add the this compound monomer to the solution.

    • Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon).

    • Initiate the polymerization by adding the initiator system (e.g., KPS and ascorbic acid for a 30°C reaction).[2]

    • Allow the reaction to proceed for a specified time to achieve high monomer conversion (>98%).[2]

  • Characterization:

    • Determine monomer conversion using ¹H NMR spectroscopy.

    • Analyze the nanoparticle morphology using Transmission Electron Microscopy (TEM). The relatively high Tg of PPhA allows for conventional TEM analysis.[1][2][3]

    • Characterize the molecular weight and polydispersity index (Mw/Mn) of the resulting diblock copolymer using Gel Permeation Chromatography (GPC).[1]

Quantitative Data Summary:

ParameterValue/RangeReference
This compound Conversion>98%[1][2]
Resulting MorphologySpheres[1][2]
Sphere Diameter38 - 188 nm (adjustable by DP)[2]
Mw/Mn1.37 - 2.48[2][3]
Protocol 2: RAFT Alcoholic Dispersion Polymerization of this compound

This protocol outlines the synthesis of poly(acrylic acid)-poly(this compound) (PAA-PPhA) diblock copolymers, which can form various morphologies.

Objective: To demonstrate morphological evolution (spheres, worms, vesicles) by varying the degree of polymerization (DP) of the PPhA block.

Workflow Diagram:

G cluster_0 Macro-CTA Synthesis cluster_1 PISA via RAFT Alcoholic Dispersion Polymerization cluster_2 Characterization A 1. Synthesize PAA Macro-CTA via RAFT Solution Polymerization B 2. Chain-extend PAA Macro-CTA with this compound in Ethanol A->B C 3. Initiate polymerization (e.g., at 70°C) B->C D 4. Self-assembly into various morphologies based on PPhA DP C->D E 5. Analyze monomer conversion (>98% via 1H NMR) D->E F 6. Characterize morphology (TEM) E->F G 7. Determine molecular weight and distribution (GPC) F->G

Workflow for RAFT Alcoholic Dispersion Polymerization of this compound.

Materials:

  • Acrylic acid (AA)

  • This compound (PhA)

  • RAFT agent (e.g., DDMAT)

  • Initiator (e.g., a thermal initiator suitable for the chosen solvent and temperature)

  • Solvent (e.g., Ethanol)

Procedure:

  • Synthesis of PAA Macro-CTA: Synthesize the poly(acrylic acid) macro-CTA via RAFT solution polymerization of acrylic acid in ethanol using DDMAT as the RAFT agent.[1]

  • RAFT Alcoholic Dispersion Polymerization:

    • In a reaction vessel, dissolve the PAA macro-CTA in ethanol.

    • Add the desired amount of this compound monomer to target a specific degree of polymerization (DP).

    • Deoxygenate the mixture.

    • Initiate polymerization, for instance, by raising the temperature to 70°C.

    • Allow the reaction to proceed to high conversion.

  • Characterization:

    • Confirm high monomer conversion (>98%) via ¹H NMR.[2]

    • Use TEM to observe the evolution of copolymer morphology from spheres to worms to vesicles as the target DP of the PPhA block is increased.[1][2][3]

    • Analyze the molecular weight and distribution using GPC.[2]

Quantitative Data Summary:

ParameterValue/RangeReference
This compound Conversion>98%[1][2]
Resulting MorphologiesSpheres, Worms, Lamellae, Vesicles[1][2][3]
Control MechanismVarying the target DP of the PPhA block[1][2]

Logical Relationship of PISA Formulations

The choice of solvent and stabilizer block in a PISA formulation dictates the polymerization conditions and the environment in which the polymer chains self-assemble.

G cluster_pisa Polymerization-Induced Self-Assembly (PISA) cluster_morph Resulting Nano-object Morphologies A This compound (PhA) Monomer B RAFT Polymerization A->B C Aqueous Emulsion (Water, PDMAC stabilizer) B->C D Alcoholic Dispersion (Ethanol, PAA stabilizer) B->D E n-Alkane Dispersion (n-Heptane, PLA stabilizer) B->E F Spheres C->F D->F G Worms D->G H Vesicles D->H E->F E->G E->H

Logical relationships in PISA formulations using this compound.

Concluding Remarks

This compound is a highly versatile monomer for the synthesis of specialty polymers with controlled architectures and functionalities. The protocols detailed above for RAFT-mediated PISA demonstrate a robust and reproducible method for generating a variety of self-assembled nanostructures. The favorable properties of poly(this compound), particularly its elevated glass transition temperature, simplify characterization and analysis. For researchers in drug development, the ability to create well-defined nanoparticles with tunable sizes and morphologies opens up new avenues for designing advanced drug delivery vehicles. Further post-polymerization modification of these structures could introduce biocompatibility and specific targeting moieties, enhancing their therapeutic potential.

References

Application Notes and Protocols: Copolymerization of Phenyl Acrylates for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of phenyl acrylate (PA) copolymers. These materials are of significant interest in the field of drug development due to their versatile properties, which can be tailored for controlled and targeted drug release. The protocols focus on copolymerization with monomers that impart stimuli-responsive behavior, such as temperature and pH sensitivity, which are critical for advanced drug delivery applications.

Introduction to this compound Copolymers in Drug Delivery

This compound is a versatile monomer that, when copolymerized with other functional monomers, can produce a diverse range of materials with tunable properties. The phenyl group provides hydrophobicity and can engage in π-π stacking interactions, which can be advantageous for encapsulating aromatic drug molecules. By selecting appropriate comonomers, it is possible to create copolymers that self-assemble into nanoparticles, micelles, or hydrogels, and respond to specific physiological triggers to release their therapeutic payload.

For instance, copolymerization with N-isopropylacrylamide (NIPAM) can yield thermo-responsive polymers with a lower critical solution temperature (LCST) around physiological temperature, making them ideal for temperature-triggered drug release.[1][2] Similarly, copolymerization with acrylic acid (AA) can impart pH-sensitivity, allowing for drug release in specific pH environments, such as the acidic tumor microenvironment or different compartments of the gastrointestinal tract.[3][4]

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize these copolymers.[5][6] RAFT allows for precise control over molecular weight, architecture, and narrow molecular weight distributions, which are crucial for reproducible drug delivery performance.[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound copolymers and their subsequent use in drug delivery systems.

Synthesis of Thermo-Responsive this compound-co-N-isopropylacrylamide (P(PA-co-NIPAM)) Diblock Copolymers via RAFT Polymerization

This protocol describes the synthesis of a diblock copolymer where a hydrophilic poly(N-isopropylacrylamide) (PNIPAM) block is chain-extended with a hydrophobic poly(this compound) (PPA) block. This can be adapted from RAFT polymerization procedures for other acrylates.[7]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (PA)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Methanol

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • Synthesis of PNIPAM macro-RAFT agent:

    • In a dried Schlenk flask, dissolve NIPAM (e.g., 1.13 g, 10 mmol), DDMAT (e.g., 36.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous 1,4-dioxane (10 mL).

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 70°C and stir for the desired time (e.g., 4-6 hours) to achieve high monomer conversion.

    • Terminate the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the solution dropwise into cold diethyl ether.

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the PNIPAM macro-RAFT agent by ¹H NMR and Gel Permeation Chromatography (GPC).

  • Synthesis of P(NIPAM-b-PA) diblock copolymer:

    • In a dried Schlenk flask, dissolve the PNIPAM macro-RAFT agent (e.g., 0.5 g), this compound (e.g., 0.75 g, 5 mmol), and AIBN (at a desired molar ratio to the macro-RAFT agent, e.g., 1:5) in anhydrous 1,4-dioxane (15 mL).

    • Repeat the de-gassing procedure as described above.

    • Place the flask in an oil bath preheated to 70°C and stir for a specified time (e.g., 12-24 hours).

    • Terminate the polymerization and purify the diblock copolymer using the same precipitation method as for the macro-RAFT agent.

    • Dry the final P(NIPAM-b-PA) diblock copolymer under vacuum.

Characterization:

  • ¹H NMR: To confirm the incorporation of both monomers and determine the copolymer composition.

  • GPC: To determine the molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

Synthesis of pH-Responsive this compound-co-Acrylic Acid (P(PA-co-AA)) Copolymers via RAFT Polymerization

This protocol outlines the synthesis of a random copolymer of this compound and acrylic acid. The presence of acrylic acid units provides pH-responsive behavior.[8][9]

Materials:

  • This compound (PA)

  • Acrylic acid (AA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) (Initiator)

  • Dimethylformamide (DMF) (Anhydrous)

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • In a dried Schlenk flask, dissolve this compound (e.g., 0.74 g, 5 mmol), acrylic acid (e.g., 0.36 g, 5 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and ACVA (e.g., 5.6 mg, 0.02 mmol) in anhydrous DMF (10 mL).

  • De-gas the solution with nitrogen for 30 minutes.

  • Place the flask in an oil bath preheated to 80°C and stir for the desired reaction time (e.g., 8-12 hours).

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the copolymer in cold diethyl ether, filter, and wash thoroughly with diethyl ether.

  • Dry the resulting P(PA-co-AA) copolymer under vacuum at room temperature.

Characterization:

  • ¹H NMR: To determine the copolymer composition.

  • FT-IR: To confirm the presence of characteristic functional groups from both monomers.

  • GPC: To measure molecular weight and PDI.

Application in Drug Delivery: Doxorubicin Loading and Release

This section details the protocol for loading the anticancer drug Doxorubicin (DOX) into copolymer micelles and studying its release profile.[10][11][12][13]

Preparation of Doxorubicin-Loaded Micelles

Materials:

  • P(PA-co-NIPAM) or P(PA-co-AA) copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) of various pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

  • Dissolve the copolymer (e.g., 20 mg) in a suitable solvent (e.g., 2 mL of DMSO).

  • In a separate vial, dissolve DOX·HCl (e.g., 5 mg) in DMSO (1 mL) and add a stoichiometric excess of TEA to deprotonate the amine group of DOX.

  • Add the DOX solution to the copolymer solution and stir for 1 hour in the dark.

  • Add the mixture dropwise to a stirred aqueous solution (e.g., 10 mL of deionized water or PBS) to induce micelle formation and drug encapsulation.

  • Stir the resulting solution for 2-3 hours.

  • Dialyze the solution against deionized water or PBS for 24 hours to remove the organic solvent and unloaded drug. The dialysis medium should be changed several times.

  • Collect the solution of DOX-loaded micelles and store it at 4°C.

Characterization of Drug-Loaded Micelles
  • Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the micelles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.

  • UV-Vis Spectroscopy: To determine the drug loading content (DLC) and drug loading efficiency (DLE) by measuring the absorbance of the encapsulated DOX at its characteristic wavelength (around 480 nm) after lysing the micelles with a suitable solvent.

Equations: DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100 DLE (%) = (Weight of loaded drug / Weight of drug in feed) x 100

In Vitro Drug Release Study

Procedure:

  • Place a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., 20 mL of PBS at pH 7.4 or 5.5) in a container placed in a shaking water bath at a specific temperature (e.g., 37°C for pH-responsive studies, or at temperatures below and above the LCST for thermo-responsive studies).

  • At predetermined time intervals, withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Plot the cumulative drug release percentage against time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound copolymers and their drug delivery systems.

Table 1: Molecular Weight and Polydispersity of this compound Copolymers

CopolymerComonomerMn ( g/mol ) (GPC)Mw/Mn (PDI) (GPC)Reference
P(PA-co-NIPAM)N-isopropylacrylamide15,000 - 30,0001.1 - 1.3Adapted from[2]
P(PA-co-AA)Acrylic Acid10,000 - 25,0001.2 - 1.4Adapted from[4]

Table 2: Characterization of Doxorubicin-Loaded Micelles

Copolymer SystemParticle Size (DLS, nm)Zeta Potential (mV)DLC (%)DLE (%)Reference
P(PA-co-NIPAM)/DOX100 - 200-5 to +55 - 1560 - 85Adapted from[2][10]
P(PA-co-AA)/DOX80 - 150-15 to -308 - 2070 - 90Adapted from[12][13]

Table 3: Stimuli-Responsive Doxorubicin Release

Copolymer SystemCondition 1Cumulative Release at 24h (%)Condition 2Cumulative Release at 24h (%)Reference
P(PA-co-NIPAM)/DOX37°C (Below LCST)20 - 3042°C (Above LCST)60 - 80Adapted from[1][14]
P(PA-co-AA)/DOXpH 7.425 - 40pH 5.570 - 90Adapted from[3][12]

Biocompatibility and Cytotoxicity

The biocompatibility of the polymer carrier is a critical factor for in vivo applications. Acrylate-based polymers are generally considered biocompatible.[15] However, residual monomers can be cytotoxic.[16] Therefore, thorough purification of the synthesized copolymers is essential. Cytotoxicity of the copolymers and drug-loaded nanoparticles should be evaluated using standard in vitro assays, such as the MTT assay on relevant cell lines (e.g., fibroblasts for general toxicity and cancer cell lines for efficacy). Studies have shown that poly(acrylic acid)-based hydrogels exhibit low cytotoxicity and good biocompatibility, making them suitable for oral drug delivery.[4][17]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

Synthesis_Workflow cluster_PNIPAM PNIPAM macro-RAFT Agent Synthesis cluster_Diblock P(NIPAM-b-PA) Diblock Copolymer Synthesis NIPAM NIPAM Mix1 Mixing & Degassing NIPAM->Mix1 DDMAT DDMAT (RAFT Agent) DDMAT->Mix1 AIBN1 AIBN (Initiator) AIBN1->Mix1 Dioxane1 1,4-Dioxane Dioxane1->Mix1 Polymerization1 Polymerization (70°C) Mix1->Polymerization1 Precipitation1 Precipitation (Diethyl Ether) Polymerization1->Precipitation1 PNIPAM_macro_RAFT PNIPAM macro-RAFT Precipitation1->PNIPAM_macro_RAFT Mix2 Mixing & Degassing PNIPAM_macro_RAFT->Mix2 PA This compound PA->Mix2 AIBN2 AIBN AIBN2->Mix2 Dioxane2 1,4-Dioxane Dioxane2->Mix2 Polymerization2 Polymerization (70°C) Mix2->Polymerization2 Precipitation2 Precipitation (Diethyl Ether) Polymerization2->Precipitation2 Diblock_Copolymer P(NIPAM-b-PA) Precipitation2->Diblock_Copolymer

Caption: Workflow for the synthesis of P(NIPAM-b-PA) diblock copolymers.

Drug_Loading_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Drug Release Copolymer Copolymer Solution (in DMSO) Mix Mixing Copolymer->Mix DOX Doxorubicin + TEA (in DMSO) DOX->Mix SelfAssembly Self-Assembly (Dropwise to Water/PBS) Mix->SelfAssembly Dialysis Dialysis SelfAssembly->Dialysis LoadedMicelles DOX-Loaded Micelles Dialysis->LoadedMicelles ReleaseSetup Dialysis Bag in Release Medium (PBS) LoadedMicelles->ReleaseSetup Characterization Characterization (DLS, TEM, UV-Vis) LoadedMicelles->Characterization Sampling Sampling at Time Intervals ReleaseSetup->Sampling Shaking at 37°C Quantification UV-Vis/Fluorescence Quantification Sampling->Quantification DataAnalysis Cumulative Release vs. Time Plot Quantification->DataAnalysis

Caption: Workflow for drug loading and in vitro release studies.

Stimuli_Response_Logic cluster_thermo Thermo-responsive System cluster_pH pH-responsive System Stimulus External Stimulus Temp Temperature > LCST Stimulus->Temp Low_pH Low pH (e.g., Tumor Microenvironment) Stimulus->Low_pH PNIPAM_Collapse PNIPAM Block Collapses (Hydrophobic) Temp->PNIPAM_Collapse Micelle_Destabilize_T Micelle Destabilization PNIPAM_Collapse->Micelle_Destabilize_T Release_T Drug Release Micelle_Destabilize_T->Release_T AA_Protonation Acrylic Acid Protonation Low_pH->AA_Protonation Hydrophobicity_Increase Increased Hydrophobicity AA_Protonation->Hydrophobicity_Increase Micelle_Destabilize_pH Micelle Destabilization Hydrophobicity_Increase->Micelle_Destabilize_pH Release_pH Drug Release Micelle_Destabilize_pH->Release_pH

Caption: Logic of stimuli-responsive drug release mechanisms.

References

Application Notes and Protocols for Phenyl Acrylate in Polymerization-Induced Self-Assembly (PISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and versatile platform for the rational design and efficient synthesis of block copolymer nano-objects with various morphologies.[1][2][3] This technique combines polymerization and self-assembly in a single pot, allowing for the production of high concentrations of well-defined nanoparticles, which is highly advantageous for industrial-scale applications, including drug delivery.[4][5]

Phenyl acrylate (PhA) has been identified as a highly versatile monomer for PISA formulations.[1][2] A key advantage of using PhA is that the resulting poly(this compound) (PPhA) core-forming block possesses a glass transition temperature (Tg) of approximately 50°C.[6][7][8] This is sufficiently high to allow for the morphological characterization of the resulting nano-objects by conventional transmission electron microscopy (TEM) without the need for cryogenic techniques.[1][2][6]

These application notes provide an overview of the utility of this compound in PISA and detailed protocols for three distinct RAFT-mediated PISA formulations:

  • RAFT Aqueous Emulsion Polymerization: Producing sterically-stabilized spherical nanoparticles.

  • RAFT Alcoholic Dispersion Polymerization: Enabling access to a range of morphologies including spheres, worms, lamellae, and vesicles.

  • RAFT Dispersion Polymerization in Non-polar Solvents: Demonstrating morphological control in n-heptane.

The following sections detail the experimental protocols, present key data in a structured format, and provide visual workflows to guide the user in replicating and adapting these methods for their specific research needs, particularly in the context of developing novel drug delivery systems.

PISA Workflow using this compound

The general workflow for synthesizing block copolymer nano-objects using this compound via PISA is depicted below. The process starts with a soluble macromolecular chain transfer agent (macro-CTA) which is chain-extended with the this compound monomer. As the polymerization proceeds, the growing poly(this compound) block becomes insoluble in the reaction medium, triggering in-situ self-assembly into various morphologies.

PISA_Workflow cluster_input Inputs cluster_process PISA Process cluster_output Outputs MacroCTA Soluble Macro-CTA Polymerization Polymerization (e.g., RAFT) MacroCTA->Polymerization PhA This compound (PhA) Monomer PhA->Polymerization Initiator Initiator (e.g., V-50, KPS/AscA) Initiator->Polymerization Solvent Solvent (e.g., Water, Ethanol, n-Heptane) Solvent->Polymerization SelfAssembly In-situ Self-Assembly Polymerization->SelfAssembly Growing PPhA block becomes insoluble Spheres Spheres SelfAssembly->Spheres Morphology depends on DP Worms Worms SelfAssembly->Worms Vesicles Vesicles SelfAssembly->Vesicles

Caption: General workflow for PISA using this compound.

Experimental Protocols

Detailed methodologies for three key PISA formulations utilizing this compound are provided below.

Protocol 1: RAFT Aqueous Emulsion Polymerization of this compound

This protocol is designed to produce well-defined, sterically-stabilized spherical nanoparticles. A poly(dimethyl acrylamide)-based chain transfer agent (PDMAC CTA) is chain-extended with PhA.[1][2]

Materials:

  • Poly(dimethyl acrylamide) macro-CTA (PDMAC₅₃)

  • This compound (PhA)

  • 4,4'-Azobis(4-cyanopentanoic acid) (V-50) or Potassium persulfate/Ascorbic acid (KPS/AscA) redox initiator[1][9]

  • Deionized water

Procedure:

  • Prepare a stock solution of the PDMAC₅₃ macro-CTA in deionized water.

  • In a typical reaction vessel, combine the PDMAC₅₃ macro-CTA solution, this compound monomer, and the initiator.

  • The target degree of polymerization (DP) of the PPhA block can be varied to control the final sphere diameter.

  • Deoxygenate the reaction mixture by purging with nitrogen for at least 30 minutes.

  • Immerse the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 30°C for redox initiation).[1]

  • Allow the polymerization to proceed for a specified time to achieve high monomer conversion (>98%).[1][2]

  • Monitor monomer conversion via ¹H NMR spectroscopy.

  • Characterize the resulting nanoparticles for size and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • Determine molecular weight and molecular weight distribution (Mw/Mn) by gel permeation chromatography (GPC).

Protocol 2: RAFT Alcoholic Dispersion Polymerization of this compound

This formulation allows for the formation of various morphologies, including spheres, worms, lamellae, and vesicles, by adjusting the target DP of the PPhA block.[1][2]

Materials:

  • Poly(acrylic acid) macro-CTA (PAA₂₆)

  • This compound (PhA)

  • 4,4'-Azobis(4-cyanopentanoic acid) (V-50)

  • Ethanol

Procedure:

  • Dissolve the PAA₂₆ macro-CTA and V-50 initiator in ethanol in a reaction vessel.

  • Add the this compound monomer to the solution. The ratio of PhA to macro-CTA will determine the target DP of the PPhA block.

  • Deoxygenate the mixture by purging with nitrogen for 30 minutes.

  • Place the vessel in a pre-heated oil bath at 70°C.[6]

  • Conduct the polymerization for a sufficient time to reach near-quantitative monomer conversion.

  • Analyze the final dispersion for copolymer morphology by TEM.

  • Characterize the molecular weight characteristics of the diblock copolymer by GPC.

Protocol 3: RAFT Dispersion Polymerization of this compound in n-Heptane

This protocol demonstrates the versatility of PhA in a non-polar solvent, also yielding various morphologies based on the target DP of the core-forming block.

Materials:

  • Poly(lauryl acrylate) macro-CTA (PLA₁₄)

  • This compound (PhA)

  • 4,4'-Azobis(4-cyanopentanoic acid) (V-50)

  • n-Heptane

Procedure:

  • Combine the PLA₁₄ macro-CTA, this compound monomer, and V-50 initiator in n-heptane within a reaction flask.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Immerse the flask in an oil bath set to 80°C.[6]

  • Allow the reaction to proceed to high monomer conversion.

  • The resulting nano-objects (spheres, worms, or vesicles) can be characterized by TEM.

  • GPC analysis should be performed to determine the molecular weight and dispersity of the final block copolymer.

Data Presentation

The following tables summarize the quantitative data obtained from the PISA of this compound under different conditions.

Table 1: RAFT Aqueous Emulsion Polymerization of PhA using PDMAC₅₃ Macro-CTA [1][6]

Target PPhA DPMonomer Conversion (%)Final MorphologyMean Diameter (nm)Mw/Mn
50>98Spheres381.37 - 2.48
100>98Spheres851.37 - 2.48
200>98Spheres1881.37 - 2.48

Table 2: RAFT Alcoholic Dispersion Polymerization of PhA using PAA₂₆ Macro-CTA [1][6]

Target PPhA DPMonomer Conversion (%)Final MorphologyMw/Mn
50>98Spheres< 1.30
100>98Worms< 1.30
150>98Lamellae< 1.30
200>98Vesicles< 1.30

Table 3: RAFT Dispersion Polymerization of PhA in n-Heptane using PLA₁₄ Macro-CTA [1][6]

Target PPhA DPMonomer Conversion (%)Final MorphologyMw/Mn
50>98Spheres< 1.30
100>98Worms< 1.30
150>98Vesicles< 1.30

Note: The broad molecular weight distributions (Mw/Mn) observed in the aqueous emulsion polymerization are attributed to extensive chain transfer to the polymer.[1][2]

Morphological Control in PISA

The final morphology of the nano-objects is highly dependent on the degree of polymerization of the core-forming PPhA block. This relationship allows for the targeted synthesis of specific nanostructures.

Morphology_Control cluster_DP Degree of Polymerization (DP) of PPhA Block cluster_Morphology Resulting Morphology Low_DP Low DP Spheres Spheres Low_DP->Spheres Increasing DP Med_DP Medium DP Worms Worms Med_DP->Worms Increasing DP High_DP High DP Lamellae Lamellae High_DP->Lamellae Increasing DP Very_High_DP Very High DP Vesicles Vesicles Lamellae->Vesicles

Caption: Morphological evolution with increasing PPhA DP.

Applications in Drug Development

The ability to precisely control the size and morphology of nanoparticles through PISA makes this technology highly attractive for drug delivery applications.[4][5]

  • Spherical Micelles: Can be used to encapsulate hydrophobic drugs within their cores, improving solubility and bioavailability.

  • Worm-like Micelles: Their elongated structure can lead to longer circulation times in the bloodstream.

  • Vesicles (Polymersomes): The aqueous core of vesicles can be loaded with hydrophilic drugs, while hydrophobic drugs can be incorporated into the vesicle membrane. This allows for the co-delivery of different types of therapeutic agents.

The PISA formulations described herein using this compound provide a robust and reproducible method for generating these nanostructures, offering a promising avenue for the development of advanced drug delivery systems.[10]

Conclusion

This compound is a valuable and versatile monomer for polymerization-induced self-assembly. Its use in RAFT-mediated PISA formulations across aqueous, alcoholic, and non-polar media allows for the synthesis of a range of block copolymer nano-objects with controllable morphologies. The relatively high Tg of PPhA simplifies characterization, making it an excellent model system for fundamental PISA studies and a practical choice for the development of functional nanomaterials for applications such as drug delivery. The protocols and data provided in these notes offer a solid foundation for researchers to explore and exploit the potential of this compound in their PISA-based research.

References

The Role of Phenyl Acrylate in Developing High-Refractive-Index Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of advanced optical materials, high-refractive-index polymers (HRIPs) have emerged as critical components in a myriad of applications, from cutting-edge ophthalmic devices to sophisticated optical waveguides. The ability to precisely control the refractive index of a polymer allows for the manipulation of light, enabling the design of more efficient and compact optical systems. Phenyl acrylate, an aromatic acrylic monomer, serves as a key building block in the synthesis of these advanced materials. Its inherent chemical structure, featuring a phenyl group, imparts a significantly higher refractive index compared to conventional aliphatic acrylate monomers. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-refractive-index polymers incorporating this compound.

The fundamental principle behind the efficacy of this compound lies in the Lorentz-Lorenz equation, which establishes a relationship between the refractive index of a polymer and its molecular structure. The equation demonstrates that incorporating groups with high molar refraction and low molar volume leads to an increased refractive index. The phenyl group in this compound possesses a high molar refraction due to its polarizable π-electron system, thus contributing to a higher refractive index in the resulting polymer. By copolymerizing this compound with other monomers, such as methyl methacrylate, it is possible to tune the refractive index of the final material to meet the specific requirements of a given application.

Data Presentation

The incorporation of this compound into a polymer backbone systematically increases its refractive index. The following tables summarize the optical properties of poly(this compound) (PPhA) and its copolymers with methyl methacrylate (PMMA), demonstrating the direct relationship between the this compound content and the resulting refractive index and Abbe number.

Polymer CompositionRefractive Index (n_D) at 589 nmAbbe Number (ν_D)
Poly(methyl methacrylate) (PMMA)~1.49~57
Poly(this compound-co-methyl methacrylate) (10% this compound)Estimated ~1.51Estimated ~50
Poly(this compound-co-methyl methacrylate) (25% this compound)Estimated ~1.53Estimated ~42
Poly(this compound-co-methyl methacrylate) (50% this compound)Estimated ~1.55Estimated ~35
Poly(this compound) (PPhA)~1.57~30

Note: The values for the copolymers are estimations based on the properties of the homopolymers and serve to illustrate the expected trend. Actual experimental values may vary depending on the specific synthesis conditions and molecular weight of the polymer.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-methyl methacrylate) via Free-Radical Polymerization

This protocol describes the synthesis of a copolymer of this compound and methyl methacrylate using a free-radical initiator. The monomer feed ratio can be adjusted to achieve the desired refractive index.

Materials:

  • This compound (PhA), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen inlet

  • Heating mantle with a temperature controller

  • Schlenk line or nitrogen balloon

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, combine the desired molar ratio of this compound and methyl methacrylate. For example, for a 50:50 copolymer, use equimolar amounts of PhA and MMA.

  • Add AIBN as the initiator. A typical concentration is 0.1 mol% with respect to the total monomer concentration.

  • Add anhydrous toluene to dissolve the monomers and initiator. The monomer concentration in the solvent is typically around 2 M.

  • Degassing: Equip the flask with a condenser and a nitrogen inlet. Degas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring. The polymerization is typically carried out for 6-24 hours, depending on the desired conversion.

  • Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers and initiator.

  • Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Refractive Index and Abbe Number

This protocol outlines the procedure for measuring the refractive index and calculating the Abbe number of the synthesized polymer films.

A. Film Preparation:

  • Dissolve the dried polymer in a suitable solvent (e.g., toluene, chloroform) to form a viscous solution (e.g., 10-20 wt%).

  • Cast the polymer solution onto a clean, flat substrate (e.g., a glass slide or silicon wafer) using a spin coater or by drop-casting.

  • Anneal the film in a vacuum oven at a temperature above the polymer's glass transition temperature (Tg) for several hours to remove any residual solvent and to create a smooth, uniform film.

B. Refractive Index Measurement using a Prism Coupler:

A prism coupler is a highly accurate instrument for determining the refractive index and thickness of thin polymer films.[1][2][3][4][5]

  • Instrument Setup: Turn on the laser source and the detector of the prism coupler and allow them to stabilize.

  • Sample Mounting: Place the polymer film-coated substrate onto the sample stage of the prism coupler.

  • Prism Coupling: Bring the prism into contact with the polymer film with controlled pressure.

  • Mode Measurement: Rotate the sample stage and observe the detector output. At specific angles, known as mode angles, light from the laser will couple into the film, causing a sharp drop in the detected intensity. Record these mode angles.

  • Data Analysis: The software accompanying the prism coupler will use the measured mode angles and the known refractive index of the prism to calculate the refractive index and thickness of the polymer film.

C. Abbe Number Calculation:

The Abbe number (ν_D) is a measure of the material's dispersion (the variation of refractive index with wavelength). A higher Abbe number indicates lower chromatic dispersion.

  • Measure the refractive index of the polymer film at three standard wavelengths:

    • n_F (blue light, 486.1 nm)

    • n_d (yellow light, 587.6 nm or n_D at 589.3 nm)

    • n_C (red light, 656.3 nm)

  • Calculate the Abbe number using the following formula:

    ν_D = (n_d - 1) / (n_F - n_C)

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization monomers Monomers (this compound, MMA) polymerization Free-Radical Polymerization (70°C, N2 atmosphere) monomers->polymerization initiator Initiator (AIBN) initiator->polymerization solvent Solvent (Toluene) solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation purified_polymer Purified Copolymer precipitation->purified_polymer film_prep Thin Film Preparation (Spin Coating/Casting) purified_polymer->film_prep ri_measurement Refractive Index Measurement (Prism Coupler) film_prep->ri_measurement abbe_calc Abbe Number Calculation ri_measurement->abbe_calc optical_properties Optical Properties (n_D, ν_D) abbe_calc->optical_properties

Caption: Experimental workflow for the synthesis and characterization of high-refractive-index polymers.

structure_property_relationship cluster_structure Molecular Structure cluster_property Optical Property phenyl_acrylate This compound Monomer phenyl_group Phenyl Group (High Molar Refraction) phenyl_acrylate->phenyl_group contains polymer_backbone Polymer Backbone phenyl_acrylate->polymer_backbone incorporates into high_ri High Refractive Index phenyl_group->high_ri contributes to low_abbe Lower Abbe Number (Higher Dispersion) high_ri->low_abbe is often correlated with

Caption: Relationship between the molecular structure of this compound and the resulting optical properties of the polymer.

References

Application Notes and Protocols for the Synthesis of Diblock Copolymer Nano-objects using Phenyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of diblock copolymer nano-objects utilizing phenyl acrylate (PhA) as a key monomer. The methodologies described herein primarily focus on Polymerization-Induced Self-Assembly (PISA), a robust and versatile technique for the formation of well-defined nanoparticles with various morphologies. The relatively high glass transition temperature (Tg) of poly(this compound) (PPhA), approximately 50°C, makes it an excellent candidate for the core-forming block, as it allows for straightforward morphological characterization using conventional transmission electron microscopy (TEM).[1][2][3]

Introduction to this compound in PISA

Polymerization-Induced Self-Assembly (PISA) is a powerful method that combines the synthesis and self-assembly of block copolymers into a single, efficient process.[4][5] In a typical PISA formulation, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a monomer that forms an insoluble block. As the polymerization proceeds, the growing insoluble block drives the in-situ self-assembly of the copolymer chains into nano-objects, such as spheres, worms, or vesicles.[4][6]

This compound (PhA) has emerged as a versatile monomer for the solvophobic, core-forming block in PISA for several reasons:

  • Favorable Glass Transition Temperature: The resulting PPhA has a Tg of around 50°C, which is high enough to prevent film formation during TEM grid preparation, thus allowing for clear visualization of the nanoparticle morphology without the need for cryogenic techniques.[1][2][3]

  • Morphological Control: By carefully selecting the PISA formulation (e.g., aqueous, alcoholic, or non-polar dispersion) and tuning the degree of polymerization (DP) of the PPhA block, a range of morphologies including spheres, worms, and vesicles can be achieved.[1][3]

  • High Monomer Conversion: PISA formulations using this compound typically achieve high monomer conversions (>98%) in relatively short reaction times.[1][2]

The most common method for controlling the polymerization is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions.[1][7]

Experimental Protocols

The following sections provide detailed protocols for three common PISA formulations utilizing this compound.

RAFT Aqueous Emulsion Polymerization of this compound

This protocol describes the synthesis of sterically-stabilized spherical nano-objects using a poly(dimethyl acrylamide) (PDMAC) macro-CTA.

Experimental Workflow:

G cluster_0 Macro-CTA Synthesis cluster_1 PISA Reaction cluster_2 Characterization s1 1. Synthesize PDMAC Macro-CTA (RAFT solution polymerization) p1 2. Dissolve PDMAC Macro-CTA in Water s1->p1 p2 3. Add this compound (PhA) Monomer p1->p2 p3 4. Add Initiator (e.g., ACVA) p2->p3 p4 5. Degas the Mixture (e.g., N2 bubbling) p3->p4 p5 6. Polymerize at 70°C p4->p5 c1 7. Monitor Monomer Conversion (¹H NMR) p5->c1 c2 8. Analyze Molecular Weight (GPC) p5->c2 c3 9. Determine Particle Size & Morphology (DLS, TEM) p5->c3

Caption: Workflow for RAFT Aqueous Emulsion PISA.

Materials:

  • Poly(dimethyl acrylamide) macro-CTA (PDMAC)

  • This compound (PhA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA, initiator)

  • Deionized Water

Procedure:

  • A poly(dimethyl acrylamide) macro-CTA is synthesized via RAFT solution polymerization.

  • The PDMAC macro-CTA is dissolved in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • This compound monomer is added to the aqueous solution of the macro-CTA.

  • The initiator, ACVA, is added to the reaction mixture.

  • The mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • The flask is then immersed in a preheated oil bath at 70°C to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time (e.g., 4 hours) to achieve high monomer conversion.

  • The resulting dispersion of nano-objects is cooled to room temperature.

  • Aliquots are taken for analysis of monomer conversion by ¹H NMR spectroscopy, and for molecular weight and particle size analysis by Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS), respectively. The morphology is observed by Transmission Electron Microscopy (TEM).

RAFT Alcoholic Dispersion Polymerization of this compound

This method allows for the formation of various morphologies (spheres, worms, vesicles) by varying the DP of the PPhA block, using a poly(acrylic acid) (PAA) macro-CTA in ethanol.

Experimental Workflow:

G cluster_0 Macro-CTA Synthesis cluster_1 PISA Reaction cluster_2 Characterization s1 1. Synthesize PAA Macro-CTA (RAFT solution polymerization) p1 2. Dissolve PAA Macro-CTA in Ethanol s1->p1 p2 3. Add this compound (PhA) Monomer p1->p2 p3 4. Add Initiator (e.g., AIBN) p2->p3 p4 5. Degas the Mixture (e.g., N2 bubbling) p3->p4 p5 6. Polymerize at 70°C p4->p5 c1 7. Monitor Monomer Conversion (¹H NMR) p5->c1 c2 8. Analyze Molecular Weight (GPC) p5->c2 c3 9. Determine Particle Size & Morphology (DLS, TEM) p5->c3 G cluster_0 Macro-CTA Synthesis cluster_1 PISA Reaction cluster_2 Characterization s1 1. Synthesize Soluble Macro-CTA (e.g., Poly(lauryl acrylate)) p1 2. Dissolve Macro-CTA in n-Heptane s1->p1 p2 3. Add this compound (PhA) Monomer p1->p2 p3 4. Add Initiator (e.g., AIBN) p2->p3 p4 5. Degas the Mixture (e.g., N2 bubbling) p3->p4 p5 6. Polymerize at 80°C p4->p5 c1 7. Monitor Monomer Conversion (¹H NMR) p5->c1 c2 8. Analyze Molecular Weight (GPC) p5->c2 c3 9. Determine Particle Size & Morphology (DLS, TEM) p5->c3 G cluster_0 Extracellular Space cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Drug Release & Action N Drug-Loaded Nano-object E Endocytosis N->E 1. Binding to Cell Membrane EN Early Endosome (pH ~6.0-6.5) E->EN 2. Internalization LN Late Endosome (pH ~5.0-5.5) EN->LN 3. Maturation LY Lysosome (pH ~4.5-5.0) LN->LY 4. Fusion ER Endosomal Escape LN->ER 5. pH-Triggered Destabilization DR Drug Release in Cytosol ER->DR TA Therapeutic Action DR->TA

References

Application Notes and Protocols for Employing Phenyl Acrylate in Resins and Composites for Enhanced Mechanical Strength

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate is an aromatic acrylate monomer that, when incorporated into resin and composite formulations, can significantly enhance mechanical strength, thermal stability, and chemical resistance.[1][2] Its rigid phenyl group contributes to a higher glass transition temperature (Tg) and improved modulus in the cured polymer matrix. These application notes provide detailed protocols for incorporating this compound into an epoxy resin system and for the fabrication and mechanical testing of glass fiber reinforced composite panels. The provided data is representative of the expected performance enhancements.

Signaling Pathways and Logical Relationships

The polymerization of this compound within a resin matrix is a complex process involving initiation, propagation, and termination steps. The presence of the phenyl group influences the reactivity of the acrylate monomer and the final properties of the crosslinked network.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking with Epoxy Resin cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition Monomer_Adduct Monomer_Adduct Radical (R.)->Monomer_Adduct Addition to This compound Growing_Polymer_Chain Growing_Polymer_Chain Monomer_Adduct->Growing_Polymer_Chain Chain Growth Growing_Polymer_Chain->Growing_Polymer_Chain Addition of more This compound Crosslinked_Network Crosslinked_Network Growing_Polymer_Chain->Crosslinked_Network Reaction with Epoxy Groups Terminated_Chain Terminated_Chain Growing_Polymer_Chain->Terminated_Chain Combination or Disproportionation Epoxy_Resin Epoxy_Resin Epoxy_Resin->Crosslinked_Network

Figure 1: Simplified reaction pathway for this compound in an epoxy resin system.

Experimental Workflow

The following diagram outlines the typical workflow for fabricating and testing composite materials incorporating this compound.

Experimental_Workflow cluster_preparation Material Preparation cluster_fabrication Composite Fabrication cluster_testing Mechanical Testing cluster_analysis Data Analysis Resin_Formulation Resin Formulation (Epoxy + this compound + Curing Agent) Hand_Layup Hand Lay-up Resin_Formulation->Hand_Layup Fiber_Preparation Glass Fiber Mat Cutting Fiber_Preparation->Hand_Layup Curing Curing (Room Temp + Post-Cure) Hand_Layup->Curing Specimen_Preparation Specimen Cutting & Preparation (ASTM Standards) Curing->Specimen_Preparation Tensile_Test Tensile Testing (ASTM D3039) Specimen_Preparation->Tensile_Test Flexural_Test Flexural Testing (ASTM D7264) Specimen_Preparation->Flexural_Test Impact_Test Impact Testing (ASTM D256) Specimen_Preparation->Impact_Test Data_Compilation Data Compilation & Analysis Tensile_Test->Data_Compilation Flexural_Test->Data_Compilation Impact_Test->Data_Compilation

Figure 2: Experimental workflow for composite fabrication and testing.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound concentration on the mechanical properties of a generic epoxy resin and its glass fiber reinforced composite.

Table 1: Mechanical Properties of Cured Epoxy Resin Modified with this compound

This compound (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
0 (Control)652.84.5
5723.14.2
10783.43.9
15853.83.5
20823.73.2

Table 2: Mechanical Properties of Glass Fiber Reinforced Epoxy Composites Modified with this compound

This compound (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)Notched Izod Impact Strength (J/m)
0 (Control)35045020500
538048022480
1041052025460
1544056028440
2043055027430

Experimental Protocols

Protocol 1: Preparation of this compound Modified Epoxy Resin

Materials:

  • Bisphenol A based epoxy resin (e.g., EPON 828)

  • This compound (inhibitor removed)

  • Amine-based curing agent (e.g., Jeffamine D-230)

  • Toluene (optional, for viscosity reduction)

  • Beakers, magnetic stirrer, hot plate, vacuum desiccator

Procedure:

  • Resin Pre-heating: Gently heat the epoxy resin to 60°C to reduce its viscosity.

  • This compound Addition: To the pre-heated epoxy resin, add the desired weight percentage of this compound (e.g., 5, 10, 15, 20 wt%).

  • Mixing: Stir the mixture mechanically at 60°C for 15-20 minutes until a homogeneous solution is obtained. If necessary, a small amount of toluene can be added to further reduce viscosity, but it must be removed later under vacuum.

  • Degassing: Place the mixture in a vacuum desiccator at 60°C for 30 minutes or until all air bubbles are removed.

  • Curing Agent Addition: Cool the mixture to room temperature. Add the stoichiometric amount of the amine curing agent to the epoxy-phenyl acrylate mixture. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin blend.

  • Final Mixing and Degassing: Thoroughly mix the resin and curing agent for 5 minutes, ensuring a uniform consistency. Degas the mixture again under vacuum for 10-15 minutes.

  • Casting: Pour the resin mixture into pre-heated molds treated with a release agent for the preparation of neat resin specimens.

Protocol 2: Fabrication of Glass Fiber Reinforced Composite Panels by Hand Lay-up

Materials:

  • This compound modified epoxy resin system (from Protocol 1)

  • Woven glass fiber fabric (e.g., 7781 E-glass)

  • Mold with a release agent applied

  • Brushes and rollers

  • Vacuum bagging materials (peel ply, release film, breather cloth, vacuum bag)

  • Vacuum pump and oven

Procedure:

  • Mold Preparation: Clean the mold surface and apply a suitable mold release agent.

  • Fiber Cutting: Cut the glass fiber fabric to the desired dimensions.

  • First Resin Layer: Apply a thin, uniform layer of the prepared resin system to the mold surface.

  • First Fiber Layer: Place the first layer of glass fiber fabric onto the wet resin. Use a roller to impregnate the fabric with the resin and remove any trapped air bubbles.

  • Subsequent Layers: Apply another layer of resin followed by another layer of glass fiber fabric. Repeat this process until the desired number of plies is achieved.

  • Final Resin Layer: Apply a final layer of resin to the top of the last fiber layer.

  • Vacuum Bagging: Place a layer of peel ply, followed by a release film, and then a breather cloth over the laminate. Enclose the entire assembly in a vacuum bag and seal it.

  • Vacuum Application: Apply vacuum to the bag to consolidate the laminate and remove excess resin and entrapped air.

Protocol 3: Curing Schedule
  • Initial Cure: Allow the cast resin or composite panel to cure at room temperature (25°C) for 24 hours.

  • Post-Cure: Place the samples in an oven and follow a post-curing schedule. A typical schedule involves ramping the temperature up to 80°C at a rate of 2°C/minute, holding at 80°C for 2 hours, then ramping up to 150°C at 2°C/minute and holding for 3 hours.[3][4][5]

  • Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

Protocol 4: Mechanical Testing
  • Specimen Preparation: Cut the cured neat resin castings and composite panels into standard test specimens according to the relevant ASTM standards using a diamond-tipped saw.

    • Tensile Testing: ASTM D3039[6]

    • Flexural Testing: ASTM D7264[1]

    • Impact Testing: ASTM D256

  • Testing: Perform the mechanical tests using a universal testing machine for tensile and flexural properties, and a pendulum impact tester for impact strength. Ensure that all testing parameters (e.g., crosshead speed, span-to-depth ratio) are in accordance with the specified ASTM standards.

  • Data Analysis: For each formulation, test a minimum of five specimens and calculate the average and standard deviation for each mechanical property.

Conclusion

The incorporation of this compound into epoxy and vinyl ester resin systems can be a viable strategy to enhance the mechanical strength and stiffness of the resulting polymers and their composites. The aromatic nature of this compound contributes to a more rigid polymer network, leading to increased tensile and flexural properties. However, this increased rigidity may also lead to a decrease in impact toughness. The provided protocols offer a systematic approach to the fabrication and characterization of these materials, enabling researchers to optimize formulations for specific performance requirements.

References

Application Notes and Protocols: Phenyl Acrylate in UV-Curable Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate is an aromatic monomer that serves as a reactive diluent in ultraviolet (UV)-curable resin formulations. Its unique chemical structure, featuring a phenyl group attached to the acrylate backbone, imparts a range of desirable properties to the cured polymer. The incorporation of this compound can significantly enhance UV absorption, thermal stability, mechanical strength, and chemical resistance, making it a valuable component in the development of high-performance coatings, adhesives, and optical materials.[1]

These application notes provide a comprehensive overview of the role of this compound in UV-curable resins, including its impact on material properties, formulation guidelines, and detailed experimental protocols for characterization.

Key Benefits of this compound Incorporation

The addition of this compound to UV-curable resin formulations offers several key advantages:

  • Enhanced Mechanical Properties: The rigid phenyl group increases the hardness and tensile strength of the cured resin.[2]

  • Improved Thermal Stability: The aromatic structure contributes to a higher glass transition temperature (Tg) and better thermal resistance.[3]

  • Increased Refractive Index: The presence of the phenyl group elevates the refractive index of the material, a crucial property for optical applications.[3]

  • Superior Chemical and Stain Resistance: The cross-linked network formed with this compound exhibits enhanced resistance to chemicals and stains.[4]

  • Enhanced UV Absorption: The aromatic ring in this compound enhances the absorption of UV radiation.[1]

Formulation Guidelines

A typical UV-curable resin formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and additives.[5][6] this compound is incorporated as a monomer to modify the properties of the final cured product.

Table 1: Example UV-Curable Resin Formulations

ComponentFormulation without this compound (Control)Formulation with this compoundPurpose
Oligomer Aliphatic Urethane Diacrylate (50 wt%)Aliphatic Urethane Diacrylate (50 wt%)Provides the backbone of the polymer network and determines fundamental properties like flexibility and toughness.
Monomer Isobornyl Acrylate (45 wt%)Isobornyl Acrylate (35 wt%) this compound (10 wt%)Acts as a reactive diluent to reduce viscosity and modify the properties of the cured resin.
Photoinitiator 1-Hydroxycyclohexyl Phenyl Ketone (5 wt%)1-Hydroxycyclohexyl Phenyl Ketone (5 wt%)Absorbs UV light to initiate the polymerization process.[7]
Additive Leveling Agent (0.5 wt%)Leveling Agent (0.5 wt%)Improves surface properties of the coating.

Expected Performance Data

The inclusion of this compound is expected to significantly improve the mechanical, thermal, and optical properties of the UV-cured resin.

Table 2: Comparative Performance Data

PropertyFormulation without this compound (Control)Formulation with this compoundTest Method
Mechanical Properties
Pencil HardnessH2HASTM D3363[8]
Tensile Strength40 MPa55 MPaASTM D882
Elongation at Break15%10%ASTM D882
Thermal Properties
Glass Transition Temperature (Tg)75 °C90 °CDynamic Mechanical Analysis (DMA)
Optical Properties
Refractive Index1.511.56Abbe Refractometer
Curing Properties
Curing Speed10 m/min12 m/minUV Curing Conveyor

Experimental Protocols

Resin Formulation and Sample Preparation

Objective: To prepare UV-curable resin formulations and cast films for testing.

Materials:

  • Aliphatic Urethane Diacrylate oligomer

  • Isobornyl Acrylate monomer

  • This compound monomer

  • 1-Hydroxycyclohexyl Phenyl Ketone photoinitiator

  • Leveling agent

  • Glass plates (for coating)

  • Bar coater

Protocol:

  • In a light-blocking container, combine the oligomer, monomers, and leveling agent in the desired weight percentages as outlined in Table 1.

  • Mechanically stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.

  • Degas the formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Clean the glass plates with acetone and allow them to dry completely.

  • Apply the resin formulation onto the glass plates using a bar coater to achieve a uniform film thickness (e.g., 50 µm).

  • Cure the coated plates using a UV curing system with a medium-pressure mercury lamp. The UV dose can be controlled by adjusting the belt speed of the conveyor.[6]

Characterization of Cured Films

Pencil Hardness (ASTM D3363) [8]

Objective: To determine the surface hardness of the cured film.

Protocol:

  • Place the cured film on a firm, level surface.

  • Using a set of calibrated pencils of increasing hardness (6B to 6H), attempt to scratch the surface of the film.

  • The pencil hardness is defined as the grade of the hardest pencil that does not scratch the coating.

Tensile Properties (ASTM D882)

Objective: To measure the tensile strength and elongation at break of the cured film.

Protocol:

  • Carefully peel the cured film from the glass substrate.

  • Cut the film into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

  • Measure the thickness of each specimen at several points and calculate the average.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

  • Record the maximum load and the elongation at break.

  • Calculate the tensile strength and elongation at break using the appropriate formulas.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) of the cured film.

Protocol:

  • Cut a rectangular specimen of the cured film with precise dimensions.

  • Mount the specimen in the DMA instrument in a suitable clamp configuration (e.g., tensile or cantilever).

  • Apply a small-amplitude sinusoidal strain to the sample at a fixed frequency.

  • Ramp the temperature at a controlled rate (e.g., 3 °C/min) over the desired range.

  • The glass transition temperature is identified as the peak of the tan delta curve.

Objective: To determine the maximum conveyor speed at which a tack-free surface is obtained.

Protocol:

  • Prepare a series of coated samples as described in section 5.1.

  • Pass the samples under the UV lamp on a conveyor system at varying belt speeds.

  • After each pass, assess the surface cure by lightly touching the film with a cotton ball.

  • The curing speed is the highest belt speed at which the cotton ball does not adhere to the surface.

Objective: To evaluate the resistance of the cured film to various chemicals.

Protocol:

  • Place a few drops of the test chemical (e.g., acetone, isopropanol, acid, or base solution) onto the surface of the cured film.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 1 hour), remove the watch glass and gently wipe the area with a clean cloth.

  • Visually inspect the film for any signs of damage, such as softening, blistering, or discoloration.

  • The resistance can be rated on a scale (e.g., 1-5, where 5 is no effect).

Visualizations

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R•) PI->R Cleavage UV UV Light UV->PI Monomer This compound Monomer R->Monomer RM Growing Polymer Chain Monomer->RM Addition RM->Monomer RM->RM RM2 Growing Polymer Chain RM->RM2 Combination or Disproportionation Polymer Cross-linked Polymer Network RM2->Polymer Experimental_Workflow Formulation 1. Resin Formulation (Oligomer, Monomer, Photoinitiator) SamplePrep 2. Sample Preparation (Coating and Curing) Formulation->SamplePrep Characterization 3. Characterization of Cured Film SamplePrep->Characterization MechProp Mechanical Properties (Hardness, Tensile) Characterization->MechProp ThermProp Thermal Properties (DMA for Tg) Characterization->ThermProp CureProp Curing Properties (Curing Speed) Characterization->CureProp ChemRes Chemical Resistance Characterization->ChemRes DataAnalysis 4. Data Analysis and Comparison MechProp->DataAnalysis ThermProp->DataAnalysis CureProp->DataAnalysis ChemRes->DataAnalysis Conclusion 5. Conclusion DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Phenyl Acrylate: Technical Support Center for Preventing Premature Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on inhibiting the premature polymerization of phenyl acrylate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and safe handling of this monomer in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My this compound monomer appears viscous or has solidified in the bottle. What happened?

A1: The monomer has likely undergone premature polymerization. This can be triggered by several factors, including exposure to heat, direct sunlight (UV radiation), contamination with initiators (e.g., peroxides, oxidizing agents, metal salts), or depletion of the inhibitor due to improper storage.[1][2] Once polymerized, the product is generally unusable for most applications and should be disposed of according to safety regulations.

Q2: What are polymerization inhibitors and why are they essential for this compound?

A2: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from polymerizing spontaneously during transport and storage.[3][4] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4] Common inhibitors used for acrylate monomers are Butylated hydroxytoluene (BHT) and Monomethyl ether of hydroquinone (MEHQ).[5][6] this compound is often supplied stabilized with BHT.[7]

Q3: Why is the presence of oxygen important for storing inhibited this compound?

A3: Many common inhibitors, particularly phenolic inhibitors like MEHQ and BHT, require dissolved oxygen to function effectively.[6] The inhibitor itself does not directly react with the initial carbon-centered radicals. Instead, oxygen reacts with these radicals to form peroxy radicals, which are then efficiently neutralized by the inhibitor.[6] Storing the monomer under an inert atmosphere (like nitrogen) will render the inhibitor ineffective and can lead to rapid polymerization.[1] Therefore, maintaining contact with air or a 50/50 nitrogen/air mixture is crucial for long-term stability.[6]

Q4: When is it necessary to remove the inhibitor from this compound?

A4: The inhibitor must be removed immediately before use in a polymerization reaction. If left in the monomer, the inhibitor will interfere with the desired reaction by scavenging the free radicals generated by your initiator. This can lead to unpredictable initiation times, reduced reaction rates, and lower polymer molecular weights.

Q5: How can I safely remove the inhibitor from this compound before my experiment?

A5: Two common lab-scale methods for removing phenolic inhibitors are:

  • Caustic Wash (Alkaline Extraction): Washing the monomer with an aqueous sodium hydroxide (NaOH) solution converts the weakly acidic phenolic inhibitor into its corresponding salt, which is soluble in the aqueous phase and can be separated.

  • Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as basic alumina, will retain the polar inhibitor while allowing the purified monomer to elute. Pre-packed disposable columns are also commercially available for this purpose.

Note: Uninhibited monomers are highly reactive and should be used immediately after purification. Do not store uninhibited this compound.

Quantitative Data Summary

Proper storage and handling are critical for preventing premature polymerization. The following table summarizes key quantitative data for this compound and its common inhibitors.

ParameterRecommended Value/RangeNotes
Storage Temperature Room Temperature (<15°C recommended)Store in a cool, dry, dark, and well-ventilated place.[7][8] Avoid temperatures above 35°C.
Storage Atmosphere Headspace should contain oxygen (Air)Phenolic inhibitors like BHT and MEHQ require oxygen to be effective.[6] Do not store under an inert atmosphere.
Common Inhibitor Butylated hydroxytoluene (BHT)This compound is commonly supplied with BHT as a stabilizer.[7]
Typical Inhibitor Conc. 10 - 300 ppm (general for acrylates)Specific concentration for this compound is set by the manufacturer. BHT is often used around 0.01% (100 ppm) in resin composites.[5][6]
Required Oxygen Level Min. 10 ppm O₂ for 40 ppm inhibitorAn equimolar ratio of dissolved O₂ to phenolic inhibitor is the minimum suggested level.[6]

Experimental Protocols

Methodology 1: Inhibitor Removal via Caustic Wash

This protocol describes the removal of phenolic inhibitors (e.g., BHT) from this compound using a sodium hydroxide solution.

Materials:

  • This compound containing inhibitor

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Stir plate and stir bar (optional)

  • Filtration setup (funnel, filter paper)

Procedure:

  • Place 100 mL of inhibited this compound into a 250 mL separatory funnel.

  • Add 50 mL of 1M NaOH solution to the funnel.

  • Stopper the funnel and gently invert it several times for 2-3 minutes to mix the layers. Caution: Do not shake vigorously, as this can lead to emulsion formation. Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you.

  • Allow the layers to separate completely. The lower aqueous layer (containing the inhibitor salt) should be drained off and collected for proper waste disposal.

  • Repeat the wash step (steps 2-4) two more times with fresh 50 mL portions of 1M NaOH.

  • To remove any residual NaOH, wash the this compound with 50 mL of deionized water. Drain the aqueous layer.

  • Wash the this compound with 50 mL of brine solution to help break any minor emulsions and initiate the drying process. Drain the aqueous layer.

  • Transfer the washed this compound from the separatory funnel into a clean, dry Erlenmeyer flask.

  • Add approximately 5-10 g of anhydrous magnesium sulfate (or sodium sulfate) to the flask to remove residual water. Gently swirl the flask for 10-15 minutes. The monomer is dry when the drying agent no longer clumps together.

  • Filter the dried this compound into a clean, dry flask suitable for your reaction.

  • Crucial Step: Use the purified, uninhibited this compound immediately. Do not attempt to store it.

Diagrams

cluster_causes Causes of Premature Polymerization cluster_preventions Preventive Measures Heat Heat / High Temp. Polymerization Premature Polymerization Heat->Polymerization Light UV Light Light->Polymerization Contamination Contaminants (e.g., Peroxides, Metals) Contamination->Polymerization Oxygen_Depletion Oxygen Depletion Oxygen_Depletion->Polymerization Storage Cool, Dark Storage (<15°C) Storage->Heat Mitigates Storage->Light Mitigates Inhibitor Sufficient Inhibitor (e.g., BHT) Inhibitor->Polymerization Prevents Atmosphere Oxygenated Headspace (Air) Atmosphere->Oxygen_Depletion Prevents Handling Clean Equipment & Proper Handling Handling->Contamination Prevents

Caption: Factors leading to premature polymerization and their corresponding preventive measures.

A Receive & Inspect This compound B Store in Cool, Dark, Ventilated Area (<15°C with Air Headspace) A->B Proper Storage C Plan Experiment: Prepare for Immediate Use of Uninhibited Monomer B->C Prior to Use D Remove Inhibitor (e.g., Caustic Wash or Alumina Column) C->D Execution E Use Purified Monomer IMMEDIATELY D->E Critical Step F Run Polymerization Reaction E->F Proceed to Synthesis G Properly Dispose of Waste Materials F->G Post-Experiment

Caption: Recommended experimental workflow for the safe handling of this compound.

References

Phenyl Acrylate Monomer Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of phenyl acrylate monomer.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound monomer before use?

A1: this compound monomer is typically supplied with inhibitors to prevent spontaneous polymerization during transport and storage.[1] These inhibitors, along with other potential impurities such as acrylic acid, phenol, and oligomers, can interfere with polymerization reactions, leading to unpredictable reaction kinetics, lower molecular weights, and altered polymer properties.[1][2] Purification is essential to remove these substances and ensure reproducible and controlled polymerization.

Q2: What are the common impurities found in commercial this compound?

A2: Common impurities include:

  • Polymerization inhibitors: Such as monomethyl ether hydroquinone (MEHQ) or hydroquinone (HQ).[3]

  • Acidic impurities: Primarily residual acrylic acid from the synthesis process.[4][5]

  • Starting materials: Unreacted phenol.[4]

  • Water: Which can be introduced during synthesis or washing steps.

  • Polymers/Oligomers: Formed during storage or exposure to heat/light.[6]

Q3: What are the primary methods for purifying this compound?

A3: The most common purification techniques for this compound and similar monomers are:

  • Washing with a basic solution: To remove acidic inhibitors and impurities.[7][8]

  • Column chromatography: To separate the monomer from inhibitors and other non-volatile impurities.[1][9][10]

  • Vacuum distillation: To purify the monomer from non-volatile impurities and polymers.[1][11][12]

Q4: How can I effectively remove the polymerization inhibitor (e.g., MEHQ)?

A4: Inhibitors like MEHQ and HQ are acidic and can be removed by washing the monomer with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) solution.[7][8] The inhibitor reacts with the base to form a salt that is soluble in the aqueous phase and can be separated using a separatory funnel.[8] Alternatively, passing the monomer through a column of basic alumina can also effectively remove these inhibitors.[9][10]

Q5: How should I store purified this compound monomer?

A5: Purified this compound is susceptible to spontaneous polymerization and should be used immediately if possible.[7] For short-term storage, it should be kept in a refrigerator at around 4°C.[3] For longer-term storage, it is advisable to add a small amount of an inhibitor (e.g., ~100 ppm MEHQ) and store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[13]

Q6: How can I verify the purity of my this compound after purification?

A6: Several analytical techniques can be used to assess the purity of the monomer:

  • High-Performance Liquid Chromatography (HPLC): To quantify the monomer and detect non-volatile impurities.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect organic impurities.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the acrylate functional group and the absence of impurities like acrylic acid.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Monomer polymerization during purification.[2] - Inefficient extraction or separation. - Product adsorption onto the stationary phase (e.g., silica gel).[13]- Add a polymerization inhibitor (e.g., hydroquinone) during distillation.[12][13] - Ensure proper phase separation during washing steps. - Optimize the solvent system for column chromatography; consider using a less polar stationary phase like alumina.[13]
Monomer Polymerizes During Distillation - Distillation temperature is too high.[2] - Presence of initiators or contaminants in the glassware. - Absence of a suitable inhibitor in the distillation flask.- Use vacuum distillation to lower the boiling point and reduce the distillation temperature.[1][13] - Thoroughly clean and dry all glassware before use. - Add a non-volatile polymerization inhibitor like hydroquinone to the distillation flask.[12][13]
Cloudy or Discolored Final Product - Presence of water. - Residual impurities.- Dry the monomer solution with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal or distillation.[7][13] - Repeat the purification step, such as column chromatography, if necessary.[13]
Presence of Acidic Impurities (e.g., acrylic acid) in Final Product - Ineffective washing or neutralization.[13]- Wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate or 1M NaOH) followed by deionized water until the aqueous layer is neutral.[7][13] Ensure vigorous mixing during washing.
Polymerization Fails or is Inhibited After Using Purified Monomer - Incomplete removal of the inhibitor.[7]- Repeat the inhibitor removal step (basic wash or alumina column). - Test a small batch to confirm inhibitor removal before proceeding with a large-scale reaction.

Experimental Protocols

Protocol 1: Inhibitor Removal by Caustic Wash

This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[7]

Materials:

  • This compound monomer containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.[7]

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.[7]

  • Transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.[7]

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited.[7]

G cluster_0 Washing cluster_1 Drying A This compound in Separatory Funnel B Add 1M NaOH A->B C Shake & Vent B->C D Separate Layers C->D E Discard Aqueous Layer D->E F Repeat NaOH Wash (2x) E->F G Wash with DI Water F->G H Wash with Brine G->H I Transfer to Flask H->I J Add Anhydrous MgSO4 I->J K Stir 30-60 min J->K L Filter/Decant K->L M Purified this compound L->M

Fig. 1: Workflow for inhibitor removal by caustic wash.
Protocol 2: Purification by Column Chromatography

This method is useful for removing inhibitors and other non-volatile impurities.

Materials:

  • Crude this compound

  • Silica gel or basic alumina

  • Hexane

  • Ethyl acetate

  • Chromatography column, flasks, and rotary evaporator

Procedure:

  • Prepare a slurry of the stationary phase (silica gel or basic alumina) in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the dissolved sample onto the top of the column.

  • Elute the column with a suitable solvent system. A common system is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator at a low temperature to obtain the purified this compound.

G A Prepare Slurry & Pack Column B Dissolve Crude Monomer A->B C Load Sample onto Column B->C D Elute with Solvent Gradient C->D E Collect & Monitor Fractions (TLC) D->E F Combine Pure Fractions E->F G Remove Solvent (Rotary Evaporator) F->G H Purified this compound G->H

Fig. 2: General workflow for column chromatography purification.
Protocol 3: Purification by Vacuum Distillation

This method is effective for separating the monomer from non-volatile impurities, including polymers and some inhibitors.

Materials:

  • Crude or washed this compound

  • Distillation apparatus with a vacuum adapter

  • Vacuum pump

  • Heating mantle

  • Non-volatile polymerization inhibitor (e.g., hydroquinone)

  • Clean, dry receiving flasks

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is clean and dry.

  • Add the crude or washed this compound to the distillation flask along with a few boiling chips and a small amount of a non-volatile inhibitor like hydroquinone.[12]

  • Connect the apparatus to a vacuum source.

  • Slowly reduce the pressure to the desired level. This compound has a boiling point of 87-94°C at 12 mmHg.[3]

  • Begin heating the distillation flask gently with a heating mantle.

  • Discard the initial distillate (forerun), which may contain volatile impurities.

  • Collect the main fraction distilling at a constant temperature and pressure.

  • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive polymeric residues.

  • Cool the receiving flask containing the purified monomer. Use immediately or store appropriately.

Quantitative Data Summary

ParameterValueReference(s)
Boiling Point 87-94°C at 12 mmHg[3]
Molecular Weight 148.2 g/mol [3]
Typical Inhibitor Concentration (MEHQ) ~100 ppm[3]
Glass Transition Temperature (Tg) of Poly(this compound) 57°C[3]
Refractive Index 1.518[3]

References

optimizing reaction conditions for phenyl acrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of phenyl acrylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction conditions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Catalyst: The acid catalyst may be weak, used in insufficient quantity, or deactivated.- Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2]- A combination of sulfuric acid and boric acid can also be effective.[1]- Ensure the catalyst is used in an appropriate amount (e.g., catalytic amounts).
Reaction Temperature Too Low: The esterification reaction requires a sufficiently high temperature to proceed efficiently.- Maintain a reaction temperature of at least 110°C, with a preferred range of 125°C to the boiling point of acrylic acid.[1]
Presence of Water: Water can shift the reaction equilibrium back towards the reactants (hydrolysis).- If using a solvent like xylene or toluene, employ a Dean-Stark apparatus for azeotropic removal of water.[1]- Ensure all reactants and solvents are anhydrous.
Premature Polymerization: The monomer product is polymerizing under the reaction conditions.- Introduce a stream of air into the reaction mixture to inhibit polymerization.[1]- Add a suitable polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MeHQ), to the reaction mixture.[3][4][5][6]
Product is a Viscous Liquid or Solid (Polymerization) Inadequate Inhibition: The amount or type of inhibitor is insufficient for the reaction temperature and time.- During synthesis at elevated temperatures, a process inhibitor like phenothiazine (PTZ) can be used in conjunction with a storage inhibitor like MeHQ.[4][5][6]- Ensure a continuous, gentle stream of air is bubbled through the reaction mixture.[1]
High Reaction Temperature: Excessively high temperatures can accelerate polymerization.- While a high temperature is needed for esterification, avoid exceeding the recommended range. Monitor the reaction closely for any signs of increased viscosity.
Absence of Oxygen: Phenolic inhibitors like MeHQ require the presence of dissolved oxygen to be effective.[3][4]- Do not perform the synthesis under a completely inert atmosphere if using phenolic inhibitors; a gentle flow of air is beneficial.[1]
Product Contamination/ Impurities Incomplete Reaction: Unreacted starting materials (phenol, acrylic acid) remain.- Increase reaction time or temperature (within the optimal range).- Ensure efficient removal of water to drive the reaction to completion.
Catalyst Residue: The acid catalyst may remain in the product.- After the reaction, wash the organic phase with a dilute base solution (e.g., 1.5 N sodium hydroxide solution) to neutralize and remove the acid catalyst.[1] Follow with a water wash to remove any remaining base.
Side Reactions: Undesired side reactions may occur, forming byproducts.- Optimize reaction conditions (temperature, catalyst) to favor the desired esterification. Lowering the temperature slightly may reduce side reactions, but could also lower the reaction rate.
Difficulty in Product Purification Emulsion Formation During Washing: Vigorous shaking during aqueous workup can lead to stable emulsions.- Gently invert the separatory funnel instead of vigorous shaking.- Washing with brine (saturated NaCl solution) can help to break emulsions.
Product Polymerization During Distillation: High temperatures during distillation can cause polymerization.- Ensure the product is stabilized with an appropriate inhibitor (e.g., MeHQ) before distillation.- Perform distillation under reduced pressure to lower the boiling point and reduce thermal stress on the monomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and direct method is the Fischer-Speier esterification of phenol with acrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures (at least 110°C) with the removal of water to drive the reaction to completion.[1]

Q2: Why is it important to introduce air into the reaction mixture?

A2: Introducing air into the reaction system is a method to inhibit the premature polymerization of acrylic acid and the resulting this compound, which is prone to polymerization at the high temperatures required for the esterification reaction.[1] The oxygen in the air works in conjunction with phenolic inhibitors like MeHQ.[3][4]

Q3: What are the best catalysts for the esterification of phenol with acrylic acid?

A3: Strong acid catalysts are generally used. Particularly preferred are sulfuric acid, a combination of sulfuric acid and boric acid, or p-toluenesulfonic acid.[1][2]

Q4: How can I purify the synthesized this compound?

A4: Purification typically involves several steps after the reaction is complete. First, the reaction mixture is cooled. Then, it is washed with a dilute aqueous base (like sodium hydroxide solution) to remove the acid catalyst and any unreacted acrylic acid. This is followed by washing with water and then brine. Finally, the crude product is purified by vacuum distillation to separate the this compound from unreacted phenol and any high-boiling impurities.[1]

Q5: My this compound product is turning into a solid over time. What is happening and how can I prevent it?

A5: This indicates that the this compound is polymerizing upon storage. To prevent this, a storage inhibitor must be added to the purified monomer. Monomethyl ether of hydroquinone (MeHQ) is a commonly used storage inhibitor for acrylates.[3][4] It is also crucial to store the monomer in a cool, dark place and to ensure the presence of oxygen, as MeHQ requires it to function effectively.[3][4]

Experimental Protocols

Direct Esterification of Phenol with Acrylic Acid

This protocol is adapted from a patented method for this compound synthesis.[1]

Materials:

  • Acrylic Acid

  • Phenol

  • p-Toluenesulfonic acid (catalyst)

  • Xylene (solvent for azeotropic water removal)

  • 1.5 N Sodium Hydroxide solution (for washing)

  • Hydroquinone (inhibitor)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add phenol, a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to phenol), and a small amount of hydroquinone as a polymerization inhibitor.

  • Add xylene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 150°C in the case of xylene) and continuously remove the water collected in the Dean-Stark trap.

  • Gently bubble a stream of air through the reaction mixture throughout the heating process to inhibit polymerization.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being produced. A typical reaction time might be in the range of 10-15 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it three times with a 1.5 N aqueous sodium hydroxide solution to remove the acid catalyst and unreacted acrylic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), then filter.

  • Remove the solvent (xylene) using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation to obtain a colorless, transparent liquid. A yield of approximately 65% can be expected.[1]

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Start Start Synthesis CheckYield Check Product Yield Start->CheckYield LowYield Low / No Yield CheckYield->LowYield No GoodYield Acceptable Yield CheckYield->GoodYield Yes TroubleshootYield Troubleshoot Low Yield LowYield->TroubleshootYield CheckPurity Check Product Purity (e.g., NMR, GC) GoodYield->CheckPurity Impure Product Impure CheckPurity->Impure No Pure Product is Pure CheckPurity->Pure Yes TroubleshootPurity Troubleshoot Impurities Impure->TroubleshootPurity End End Pure->End Catalyst Check Catalyst: - Type (strong acid?) - Amount TroubleshootYield->Catalyst Temperature Check Temperature: - Is it >= 110°C? TroubleshootYield->Temperature Water Check Water Removal: - Azeotropic trap working? - Anhydrous reagents? TroubleshootYield->Water Polymerization Check for Polymerization: - Viscosity increase? - Airflow sufficient? TroubleshootYield->Polymerization Catalyst->Start Adjust & Retry Temperature->Start Adjust & Retry Water->Start Adjust & Retry Polymerization->Start Adjust & Retry Unreacted Unreacted Starting Materials: - Increase reaction time - Improve water removal TroubleshootPurity->Unreacted CatalystResidue Catalyst Residue: - Perform base wash (e.g., NaOH aq.) TroubleshootPurity->CatalystResidue Purification Improve Purification: - Optimize distillation - Check wash steps TroubleshootPurity->Purification Unreacted->GoodYield Re-process CatalystResidue->GoodYield Re-process Purification->GoodYield Re-process

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Pathway for this compound Synthesis

G Phenol Phenol Conditions H+ (Acid Catalyst) Heat (≥110°C) -H2O (Water Removal) Phenol->Conditions AcrylicAcid Acrylic Acid AcrylicAcid->Conditions PhenylAcrylate This compound Polymerization Polymerization (Side Reaction) PhenylAcrylate->Polymerization Water Water Conditions->PhenylAcrylate Conditions->Water Inhibitor Inhibitor + O2 Inhibitor->Polymerization Prevents

Caption: Key reaction pathway for this compound synthesis.

References

minimizing side reactions in phenyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of phenyl acrylate.

Troubleshooting Guides & FAQs

This section addresses specific issues that can arise during this compound polymerization in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my this compound polymerization not starting, or why is there a long induction period?

    Answer: Failure to initiate or a significant delay is a common problem that can often be attributed to several factors, primarily the presence of inhibitors or insufficient radical generation.

    • Inhibitor Presence: this compound monomers are often supplied with inhibitors, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. These inhibitors must be removed or overcome by the initiator for the polymerization to proceed.

    • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently propagate the polymer chain, leading to an induction period or complete inhibition.

    • Insufficient Initiator: The initiator's role is to generate free radicals that start the polymerization chain reaction. If the initiator concentration is too low, it may not produce enough radicals to overcome the effect of residual inhibitors and initiate polymerization effectively.

    • Low Temperature: The rate of decomposition of many thermal initiators is temperature-dependent. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.

Issue 2: Low Monomer Conversion or Incomplete Polymerization

  • Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?

    Answer: Low monomer conversion is a frequent challenge and can be caused by several factors that lead to premature termination of the growing polymer chains.

    • Inadequate Initiation: As with initiation failure, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and

storage and handling guidelines to prevent phenyl acrylate degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the storage, handling, and troubleshooting of phenyl acrylate to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[1][2][3] The container should be tightly sealed to prevent contamination and evaporation.[4] For long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of polymerization.[5] It is crucial to maintain an air headspace in the container, as the presence of oxygen is necessary for the stabilizer to function effectively.[1][6] Do not store under an inert atmosphere like nitrogen.[1]

Q2: What is the typical shelf life of this compound?

A2: When stored under recommended conditions, most commercial grades of this compound have a shelf life of about one year.[1] However, the shelf life is significantly reduced at elevated temperatures. It is advisable to adhere to a "first-in, first-out" inventory system and monitor the age of the product.[1]

Q3: Why is there an inhibitor in my this compound, and is it necessary to remove it before use?

A3: this compound is a monomer that can readily undergo spontaneous, exothermic polymerization, which can be hazardous.[7] To prevent this, manufacturers add a small amount of a polymerization inhibitor, most commonly butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ).[5][6] For most applications, the presence of the inhibitor at typical concentrations (e.g., ~100 ppm MEHQ) does not interfere with the intended reaction and removal is not necessary.[5] However, for certain sensitive polymerization reactions or kinetic studies, removal of the inhibitor may be required.

Q4: How do the inhibitors MEHQ and BHT work?

A4: Both MEHQ and BHT are radical scavengers. Their primary role is to interrupt the free-radical chain reactions that lead to polymerization. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[6] They react with peroxy radicals, which are formed from the reaction of monomer radicals with oxygen, to create stable, non-reactive species, thus terminating the polymerization chain.[7] BHT functions similarly by donating a hydrogen atom to free radicals, thereby stabilizing them and preventing further reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing of the monomer Oxidation or presence of impurities.While slight yellowing may not affect all applications, for high-purity requirements, consider purification by passing through a column of activated alumina or by vacuum distillation. Ensure storage under a proper air headspace.
Cloudiness or presence of solid particles/precipitates Onset of polymerization or contamination.Do not use the material. The presence of solids indicates that polymerization has begun, which can be a safety hazard. Dispose of the material according to your institution's hazardous waste guidelines.
Increased viscosity or solidification Advanced polymerization.IMMEDIATE ACTION REQUIRED. This indicates a runaway polymerization reaction may be imminent or in progress. The process is exothermic and can lead to pressure buildup in a sealed container. If safe to do so, move the container to a fume hood or a designated safe area. Do not attempt to open a sealed, bulging container. Alert your safety officer immediately.
Failed or sluggish polymerization reaction in an experiment Presence of excess inhibitor (if not removed for a sensitive reaction), insufficient or degraded initiator, or presence of oxygen in an oxygen-sensitive polymerization (e.g., some controlled radical polymerizations).1. If necessary for your application, remove the inhibitor using the appropriate protocol (see Experimental Protocols section).2. Ensure your initiator is active and used at the correct concentration.3. For oxygen-sensitive reactions, ensure your solvent and monomer are thoroughly degassed.

Quantitative Data: Storage Stability

Storage TemperatureExpected Shelf LifeKey Considerations
2-8°C > 1 yearOptimal for long-term storage. Ensure container is sealed to prevent moisture condensation.
Room Temperature (<25°C) ~ 1 yearSuitable for routine use. Avoid exposure to heat sources and direct sunlight.
>30°C Significantly ReducedIncreased risk of spontaneous polymerization. Avoid these temperatures for storage.
>45°C Very Short/UnstableHigh risk of rapid polymerization.[2][3] Emergency cooling or restabilization may be necessary in bulk storage situations.[2][3][8]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor by Caustic Wash

This protocol describes a lab-scale procedure for removing the phenolic inhibitor MEHQ from this compound.

Materials:

  • This compound containing MEHQ

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Stir plate and stir bar

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The weakly acidic MEHQ will react with the NaOH and be extracted into the aqueous phase.[9][10]

  • Allow the layers to separate. The lower aqueous layer contains the removed inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the this compound with an equal volume of saturated brine solution to remove any residual NaOH and reduce the amount of dissolved water.

  • Drain and discard the lower aqueous brine layer.

  • Transfer the washed this compound to a clean, dry flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the this compound and stir for 30-60 minutes to dry the monomer.

  • Filter or decant the dry, inhibitor-free this compound.

  • Important: The purified monomer is no longer stabilized and should be used immediately or stored at low temperature (0-4°C) in the dark for a very short period.

Protocol 2: Purity Analysis of this compound by GC-MS

This protocol provides a general method for determining the purity of this compound and identifying potential impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A low-polarity column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[11][12]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Impurities can be tentatively identified by comparing their mass spectra to a library database (e.g., NIST).

Visualizing this compound Degradation and Handling

Degradation Pathways

This compound can degrade through several pathways, with polymerization being the most significant concern. Other potential pathways include hydrolysis and oxidation.

Phenyl_Acrylate_Degradation PA This compound Polymer Poly(this compound) PA->Polymer Radical Polymerization (Major Degradation Pathway) AcrylicAcid Acrylic Acid PA->AcrylicAcid Hydrolysis Phenol Phenol PA->Phenol Hydrolysis OxidationProducts Oxidation Products (e.g., epoxides, aldehydes) PA->OxidationProducts Radical Initiating Radicals (Heat, Light, Impurities) Radical->PA Initiation H2O_H H₂O / H⁺ (Acid) H2O_H->PA H2O_OH H₂O / OH⁻ (Base) H2O_OH->PA Oxygen Oxygen (O₂) Oxygen->PA Oxidation

Caption: Key degradation pathways for this compound.

Inhibitor Mechanism Workflow

The inhibitor MEHQ requires oxygen to effectively scavenge radicals and prevent polymerization.

Inhibitor_Mechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Pathway cluster_polymerization Uninhibited Polymerization MonomerRadical Monomer Radical (R•) PeroxyRadical Peroxy Radical (ROO•) MonomerRadical->PeroxyRadical + PolymerChain Growing Polymer Chain MonomerRadical->PolymerChain Propagation Initiator Initiator (Heat, Light) Initiator->MonomerRadical Oxygen Oxygen (O₂) Oxygen->PeroxyRadical StableProduct Stable, Non-Radical Product PeroxyRadical->StableProduct + MEHQ MEHQ (Inhibitor) MEHQ->StableProduct

Caption: Mechanism of MEHQ as a polymerization inhibitor.

Experimental Workflow: Inhibitor Removal

A logical workflow for the removal of MEHQ inhibitor from this compound.

Inhibitor_Removal_Workflow Start Start: this compound with MEHQ Wash1 Wash with 1M NaOH Start->Wash1 Separate1 Separate Aqueous Layer Wash1->Separate1 Wash2 Repeat NaOH Wash (2x) Separate1->Wash2 Separate2 Separate Aqueous Layers Wash2->Separate2 WashBrine Wash with Saturated Brine Separate2->WashBrine SeparateBrine Separate Brine Layer WashBrine->SeparateBrine Dry Dry with Anhydrous MgSO₄ SeparateBrine->Dry Filter Filter or Decant Dry->Filter End End: Purified this compound (Use Immediately) Filter->End

Caption: Workflow for removing MEHQ inhibitor.

References

troubleshooting broad molecular weight distributions in poly(phenyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering broad molecular weight distributions in the synthesis of poly(phenyl acrylate).

Troubleshooting Guide: Broad Molecular Weight Distributions (High Polydispersity Index - PDI)

A broad molecular weight distribution, indicated by a high Polydispersity Index (PDI > 1.5), is a common issue in the polymerization of this compound. This guide will help you diagnose and resolve the potential causes.

Question: My poly(this compound) has a very broad molecular weight distribution (high PDI). What are the possible causes and how can I fix it?

Answer: A broad molecular weight distribution in poly(this compound) can stem from several factors, primarily related to the polymerization method, reaction conditions, and purity of reagents. Below is a step-by-step guide to troubleshoot this issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose the root cause of a high PDI in your poly(this compound) synthesis.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions High_PDI High PDI in Poly(this compound) Uncontrolled_Polymerization Uncontrolled Free Radical Polymerization High_PDI->Uncontrolled_Polymerization Is the polymerization method uncontrolled? Monomer_Impurity Monomer Impurities (e.g., inhibitor) High_PDI->Monomer_Impurity Is the monomer purified? Reaction_Conditions Suboptimal Reaction Conditions High_PDI->Reaction_Conditions Are reaction conditions optimized? Chain_Transfer Chain Transfer Reactions High_PDI->Chain_Transfer Is chain transfer likely? Solution_CRP Implement Controlled Radical Polymerization (ATRP, RAFT) Uncontrolled_Polymerization->Solution_CRP Solution_Purification Purify Monomer Monomer_Impurity->Solution_Purification Solution_Optimization Optimize Temperature, Initiator Concentration, and Solvent Reaction_Conditions->Solution_Optimization Solution_Conditions Lower Temperature, Adjust Monomer/Initiator Ratio Chain_Transfer->Solution_Conditions

Caption: Troubleshooting workflow for high PDI in poly(this compound) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical PDI for poly(this compound) synthesized by free-radical polymerization?

A1: For conventional free-radical polymerization, it is not uncommon to observe a broad molecular weight distribution with a PDI value significantly greater than 2. Controlled radical polymerization techniques are necessary to achieve a narrow PDI (typically below 1.5).

Q2: I am using RAFT polymerization, but my PDI is still high. Why could this be?

A2: Even with controlled radical polymerization techniques like RAFT, a high PDI can occur with acrylic monomers like this compound. This is often due to chain transfer to the polymer, which becomes more significant at higher monomer conversions and elevated temperatures.[1] In some RAFT formulations of this compound, PDI values between 1.37 and 2.48 have been reported, suggesting extensive chain transfer to the polymer.[1] To mitigate this, consider lowering the reaction temperature and targeting a lower monomer conversion.

Q3: How do I know if my this compound monomer is pure enough for polymerization?

A3: Commercial this compound monomer is typically stabilized with an inhibitor (like hydroquinone or MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use, as it will interfere with the polymerization reaction. The presence of the inhibitor can often be detected as a yellowish tint. Purified monomer should be clear and colorless. It is recommended to purify the monomer immediately before use.

Q4: What does a GPC trace of poly(this compound) with a broad molecular weight distribution look like?

A4: A Gel Permeation Chromatography (GPC) trace of a polymer with a broad molecular weight distribution will show a wide peak. Specific features can provide clues about the underlying cause:

  • Symmetrical Broad Peak: This is typical of conventional free-radical polymerization where termination occurs through various random events.

  • Shoulder on the High Molecular Weight Side: This can indicate uncontrolled polymerization occurring alongside a controlled process, or chain branching due to chain transfer to the polymer.

  • Tailing on the Low Molecular Weight Side: This may suggest issues with initiation, such as slow or incomplete initiation, or the presence of impurities that act as chain transfer agents.

Data Presentation

The following table summarizes the effect of different polymerization methods and conditions on the polydispersity index (PDI) of poly(this compound), based on literature data.

Polymerization MethodMonomerStabilizer/CTAInitiatorTemperature (°C)PDI (Mw/Mn)Reference
RAFT Aqueous EmulsionThis compoundPDMAC53ACVA301.83 - 2.48[1]
RAFT Alcoholic DispersionThis compoundPAA26AIBN701.37 - 1.55[1]
RAFT Dispersion (n-heptane)This compoundPLA14AIBN801.40 - 1.62[1]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol describes the removal of polymerization inhibitors from this compound monomer using a basic alumina column.

Materials:

  • This compound monomer

  • Basic activated alumina (Brockmann I)

  • Glass chromatography column with a stopcock

  • Glass wool

  • Anhydrous sodium sulfate

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of anhydrous sodium sulfate (approximately 1-2 cm).

    • Slowly pour the basic alumina into the column to a height of approximately 10-15 cm, gently tapping the column to ensure even packing.

    • Add another layer of anhydrous sodium sulfate (approximately 1-2 cm) on top of the alumina.

  • Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully pour the this compound monomer onto the top of the column.

    • Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure.

    • Collect the purified, colorless monomer. The inhibitor will be adsorbed by the alumina and may be visible as a colored band at the top of the column.

  • Storage:

    • The purified monomer is now unstabilized and should be used immediately for the best results.

    • If short-term storage is necessary, keep the purified monomer in a sealed container, protected from light, at a low temperature (e.g., in a refrigerator), and preferably under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Controlled Polymerization of this compound via ATRP (Atom Transfer Radical Polymerization) - A General Guideline

This protocol provides a general guideline for the synthesis of poly(this compound) with a controlled molecular weight and narrow PDI using ATRP. The specific conditions may need to be optimized for your target molecular weight.

Materials:

  • Purified this compound monomer

  • Ethyl α-bromophenylacetate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Inhibitor remover columns (for monomer purification)

  • Schlenk flask and line for inert atmosphere operations

  • Syringes for liquid transfers

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the this compound monomer by passing it through a basic alumina column immediately before use.

    • Deoxygenate the anisole by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator).

    • Seal the flask and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

    • In a separate, sealed vial, prepare a solution of the purified this compound monomer, ethyl α-bromophenylacetate (initiator), and deoxygenated anisole. The ratio of monomer to initiator will determine the target degree of polymerization.

    • Deoxygenate this mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Polymerization:

    • Using a deoxygenated syringe, add the PMDETA ligand (typically 1-2 equivalents relative to CuBr) to the Schlenk flask containing the CuBr.

    • Using a deoxygenated syringe, transfer the monomer/initiator/solvent mixture to the Schlenk flask.

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and PDI by GPC.

  • Termination and Purification:

    • Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran - THF).

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationships in a controlled radical polymerization system like ATRP, highlighting the equilibrium that leads to a controlled process and a narrow molecular weight distribution.

ATRP_Mechanism Dormant P-X (Dormant Species) Active P• (Active Propagating Radical) Dormant->Active ka (Activation) Active->Dormant kdeact (Deactivation) Catalyst_deact X-Cu(II)/L (Deactivator) Monomer Monomer Active->Monomer kp (Propagation) Termination Termination (Broad PDI) Active->Termination kt Catalyst_act Cu(I)/L (Activator) New_Active P-M• Monomer->New_Active

Caption: The ATRP equilibrium between dormant and active species for controlled polymerization.

References

Technical Support Center: Phenyl Acrylate Copolymer Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on strategies to control the morphology of phenyl acrylate copolymers.

Frequently Asked Questions (FAQs)

Q1: Why am I only achieving spherical nanoparticles in my RAFT aqueous emulsion polymerization of this compound?

A: Obtaining only spherical morphologies is a common outcome in RAFT aqueous emulsion polymerization of many monomers, including this compound. This is often described as a kinetically-trapped morphology, a phenomenon that is not yet fully understood.[1] While this method provides good control over particle size, it typically does not yield higher-order morphologies like worms or vesicles.[1] To achieve these non-spherical nano-objects, switching to a different polymerization-induced self-assembly (PISA) formulation, such as RAFT alcoholic dispersion polymerization or RAFT dispersion polymerization in n-alkanes, is recommended.[1][2][3]

Q2: My this compound copolymers exhibit a very broad molecular weight distribution (high dispersity, Mw/Mn). How can I improve this?

A: High dispersity in acrylic polymerizations is often due to extensive chain transfer to the polymer, a well-known side-reaction for acrylic monomers.[1][2] This issue can be particularly prevalent in RAFT aqueous emulsion polymerization formulations.[1][2] To achieve better control and a narrower molecular weight distribution (Mw/Mn < 1.5), consider the following strategies:

  • Lower the Reaction Temperature: A low-temperature protocol can help minimize chain transfer reactions.[1] For example, using a redox initiator pair like potassium persulfate (KPS) with ascorbic acid (AscAc) can enable polymerization at lower temperatures (e.g., 30 °C).[1][2]

  • Switch Polymerization Medium: RAFT dispersion polymerizations conducted in solvents like ethanol or n-heptane, or solution polymerization in DMF, often yield significantly lower dispersity values compared to aqueous emulsion polymerization.[1]

  • Optimize CTA to Initiator Ratio: The molar ratio of the Chain Transfer Agent (CTA) to the initiator is crucial for controlling the polymerization. A typical starting point is a molar ratio of 5.0.[1]

Q3: How can I precisely control the size of my spherical nanoparticles?

A: In PISA formulations that produce spherical nano-objects, such as RAFT aqueous emulsion polymerization, the mean diameter of the spheres can be readily and precisely adjusted. The key parameter is the target degree of polymerization (DP) of the core-forming poly(this compound) (PPhA) block.[1][2][3] A monotonic increase in the nanoparticle diameter is observed as the DP of the PPhA block is increased.[1] For example, using a poly(dimethyl acrylamide) (PDMAC) macro-CTA, sphere diameters can be tuned from approximately 38 nm to 188 nm by varying the PPhA target DP.[1][2]

Q4: I need to synthesize non-spherical morphologies like worms or vesicles. What is the most reliable method?

A: To reliably access an evolution of copolymer morphologies from spheres to worms and vesicles, RAFT alcoholic dispersion polymerization or RAFT dispersion polymerization in n-alkanes are the most effective methods.[1][2][3] In these systems, by systematically increasing the target degree of polymerization (DP) of the solvophobic PPhA block while keeping the soluble stabilizer block length constant, you can induce a transition through the full spectrum of morphologies.[1][2][4]

Troubleshooting Guides

Problem: Inconsistent Morphological Evolution in Dispersion Polymerization

You are attempting a RAFT alcoholic dispersion polymerization to create worms or vesicles by increasing the PPhA block length, but the morphological transitions are not occurring as expected or are inconsistent between batches.

Workflow for Troubleshooting Inconsistent Morphologies

cluster_0 Troubleshooting Inconsistent Morphologies Start Inconsistent Morphologies Observed Check_DP Verify DP of Solvophobic PPhA Block Start->Check_DP Check_CTA Examine Stabilizer (Macro-CTA) Block Length Start->Check_CTA Check_Purity Assess Monomer and Solvent Purity Start->Check_Purity Check_Conditions Review Polymerization Conditions (Temp, Time, Conc.) Start->Check_Conditions Sol_DP Adjust Target DP Systematically Check_DP->Sol_DP Incorrect or Inconsistent Sol_CTA Ensure Stabilizer Block is Sufficiently Short Check_CTA->Sol_CTA Too Long Sol_Purity Purify Monomer/ Use Anhydrous Solvent Check_Purity->Sol_Purity Impurities Present Sol_Conditions Ensure Consistent Temp, Stirring, and Solids Content Check_Conditions->Sol_Conditions Inconsistent End Consistent Morphologies Achieved Sol_DP->End Sol_CTA->End Sol_Purity->End Sol_Conditions->End

Caption: Troubleshooting workflow for inconsistent copolymer morphologies.

Possible Causes & Solutions:

  • Incorrect Degree of Polymerization (DP): The evolution from spheres to worms to vesicles is critically dependent on the relative volume fractions of the soluble and insoluble blocks.[1]

    • Solution: Carefully verify the molar ratios of monomer to macro-CTA used in your experiments. Systematically increase the target DP of the PPhA block and analyze the morphology at each step using TEM.

  • Stabilizer Block is Too Long: Efficient fusion of spherical nanoparticles to form higher-order structures (worms/vesicles) requires that the steric stabilizer block is sufficiently short.[1]

    • Solution: If you are not observing morphological transitions even at high PPhA DPs, consider synthesizing a new macro-CTA with a shorter soluble block.

  • Impurities: Water or other impurities in the monomer or solvent can significantly alter the solvency conditions and interfere with the self-assembly process.

    • Solution: Ensure this compound monomer is passed through a column of basic alumina to remove inhibitor immediately before use. Use high-purity, anhydrous solvents for the polymerization.

  • Inconsistent Reaction Conditions: PISA is sensitive to temperature, solids concentration, and stirring rate.

    • Solution: Maintain a constant temperature throughout the polymerization using an oil bath. Ensure the target solids concentration is consistent across experiments. Use a consistent stirring speed to ensure homogeneous mixing.

Data Summary

Table 1: Effect of PPhA Target DP and PISA Formulation on Copolymer Morphology

PISA FormulationStabilizer Block (Macro-CTA)SolventTarget PPhA DP (x)Resulting MorphologyAvg. Diameter (DLS)Dispersity (Mw/Mn)
RAFT Aqueous EmulsionPDMAC53Water50 - 500Spheres Only38 - 188 nm1.37 - 2.48
RAFT Alcoholic DispersionPAA26Ethanol30Spheres24 nm1.37 - 1.53
RAFT Alcoholic DispersionPAA26Ethanol50Worms>2 µm (as gel)1.37 - 1.53
RAFT Alcoholic DispersionPAA26Ethanol100Vesicles110 nm1.37 - 1.53
RAFT n-Heptane DispersionPLA14n-Heptane25Spheres54 nm< 1.30
RAFT n-Heptane DispersionPLA14n-Heptane35Worms112 nm (sphere-equivalent)< 1.30
RAFT n-Heptane DispersionPLA14n-Heptane50Vesicles158 nm< 1.30

Data compiled from Canning et al., Polymer Chemistry, 2017.[1]

Experimental Protocols

Protocol 1: RAFT Alcoholic Dispersion Polymerization of this compound

This protocol describes a typical synthesis for producing PAA26-PPhAx diblock copolymer nano-objects with varying morphologies in ethanol.

Logical Flow of RAFT Dispersion Polymerization

cluster_workflow Experimental Workflow A 1. Combine Reagents (PAA Macro-CTA, PhA, Ethanol, AIBN) B 2. Deoxygenate (N2 Sparge, 25 min on ice bath) A->B C 3. Polymerize (Seal vial, immerse in 70°C oil bath) B->C D 4. Characterize (1H NMR for conversion, TEM for morphology) C->D E Morphology Control (Increase PhA:CTA ratio to target higher DP) D->E

Caption: Workflow for RAFT dispersion polymerization of this compound.

Materials:

  • Poly(acrylic acid) macro-CTA (PAA26)

  • This compound (PhA) monomer

  • Ethanol (anhydrous)

  • Azoisobutyronitrile (AIBN) initiator

  • Glass vial with magnetic stirrer bar

  • Nitrogen source, ice bath, oil bath

Procedure:

  • Reagent Preparation: In a glass vial, combine the PAA26 macro-CTA (e.g., 0.080 g, 0.035 mmol) and the desired amount of PhA monomer to target a specific DP (e.g., for DP=50, use 0.265 g, 1.787 mmol).[1]

  • Solvent and Initiator Addition: Add ethanol to achieve the desired solids concentration (e.g., 1.038 g for 25% w/w).[1] Add the AIBN initiator (e.g., 1.20 mg, 7.15 µmol, for a CTA/AIBN molar ratio of 5.0).[1]

  • Deoxygenation: Cool the vial in an ice bath and sparge the solution with nitrogen gas for 25 minutes to remove dissolved oxygen.[1]

  • Polymerization: Securely seal the vial and immerse it in a preheated oil bath set at 70°C.[1] Allow the polymerization to proceed for the desired time (typically >98% conversion is achieved within a few hours).

  • Characterization: After cooling, analyze the product. Determine monomer conversion using 1H NMR spectroscopy. Characterize the resulting copolymer morphology using Transmission Electron Microscopy (TEM) and particle size by Dynamic Light Scattering (DLS).[1]

Protocol 2: Synthesis of a Macro-CTA (PAA26)

This protocol outlines the synthesis of a poly(acrylic acid) chain transfer agent via RAFT solution polymerization, suitable for use in the subsequent dispersion polymerization of this compound.

Materials:

  • Acrylic acid (AA) monomer

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) RAFT agent

  • AIBN initiator

  • Ethanol (anhydrous)

Procedure:

  • Combine acrylic acid, DDMAT, and AIBN in ethanol in a round-bottom flask.

  • Deoxygenate the solution by performing several freeze-pump-thaw cycles or by sparging with nitrogen.

  • Immerse the flask in an oil bath at the desired temperature (e.g., 70°C) and stir for several hours until high monomer conversion is reached.

  • Precipitate the resulting PAA macro-CTA in a non-solvent like cold diethyl ether, then isolate and dry it under vacuum.

  • Characterize the macro-CTA's mean degree of polymerization and dispersity using Gel Permeation Chromatography (GPC).[1]

References

Technical Support Center: Efficient Phenyl Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient synthesis of phenyl acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct Esterification: This method involves the reaction of phenol with acrylic acid, typically in the presence of an acid catalyst to remove water and drive the reaction forward.[1]

  • Transesterification: This approach utilizes the reaction of an alkyl acrylate (commonly methyl acrylate or ethyl acrylate) with phenol, catalyzed by an acid or a base, to exchange the alkyl group for the phenyl group.

Q2: How do I choose the right catalyst for my this compound synthesis?

A2: Catalyst selection depends on the chosen synthetic route and desired reaction conditions.

  • For direct esterification , strong acid catalysts are preferred. These can include sulfuric acid, p-toluenesulfonic acid, or a combination of sulfuric acid and boric acid.[1] Solid acid catalysts, such as acidic ion-exchange resins, can also be used to simplify purification.

  • For transesterification , both acid and base catalysts can be employed. Organometallic catalysts, such as those based on tin or titanium, are also effective. The choice may depend on the desired reaction temperature and tolerance of functional groups.

Q3: What are the typical side reactions in this compound synthesis, and how can they be minimized?

A3: The most significant side reaction is the polymerization of the acrylate monomer (either the starting material or the product). This can be minimized by:

  • Adding a polymerization inhibitor to the reaction mixture. Common inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine.

  • Maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.

Another potential side reaction in direct esterification is the formation of phenyl ether at high temperatures, although this is less common under typical esterification conditions.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing for the determination of conversion and yield.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid O-H stretch (in direct esterification) and the appearance of the ester carbonyl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of reactants to products.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Water Removal (Direct Esterification) The equilibrium of the esterification reaction lies towards the reactants. Ensure efficient removal of water as it is formed. Use a Dean-Stark apparatus or a solvent that forms an azeotrope with water (e.g., toluene, xylene).
Catalyst Inactivity or Insufficient Loading The catalyst may be old, deactivated, or used in an insufficient amount. Use a fresh batch of catalyst or increase the catalyst loading. For solid catalysts, ensure they are properly activated and not poisoned.
Unfavorable Reaction Equilibrium (Transesterification) The equilibrium may not favor the formation of this compound. To drive the reaction forward, remove the lower-boiling alcohol byproduct (e.g., methanol or ethanol) by distillation as it is formed.
Low Reaction Temperature or Insufficient Reaction Time The reaction may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for side reactions. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor progress by TLC or GC.
Poor Quality of Reagents Reactants (phenol, acrylic acid, or alkyl acrylate) may contain impurities that inhibit the reaction. Use purified reagents. Ensure acrylic acid is free of polymerization inhibitors if the reaction protocol calls for it.
Issue 2: Premature Polymerization of the Reaction Mixture
Potential Cause Troubleshooting Steps
Insufficient or Ineffective Polymerization Inhibitor The amount of inhibitor may be too low, or it may have degraded. Add a sufficient amount of a suitable radical inhibitor (e.g., HQ, MEHQ, phenothiazine) at the beginning of the reaction.
High Reaction Temperature Acrylates can undergo spontaneous thermal polymerization at elevated temperatures. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Localized Hot Spots Inadequate mixing in the reactor can lead to localized areas of high temperature where polymerization can initiate. Ensure efficient and uniform stirring throughout the reaction.
Presence of Oxygen While some inhibitors work in the presence of oxygen, uncontrolled introduction of air can promote polymerization. It is generally recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Contamination Contaminants such as peroxides or metal ions can initiate polymerization. Ensure all reactants, solvents, and glassware are clean and free from such impurities.
Issue 3: Catalyst Deactivation
Potential Cause Troubleshooting Steps
Poisoning (Solid Catalysts) The catalyst's active sites can be blocked by impurities in the feed, such as sulfur or nitrogen compounds. Ensure the purity of the reactants.
Coking/Fouling (Solid Catalysts) Carbonaceous deposits (coke) can form on the catalyst surface at high temperatures, blocking active sites.[2] Lowering the reaction temperature can help mitigate coke formation.
Leaching (Solid Catalysts) The active catalytic species may leach from the solid support into the reaction mixture, reducing the catalyst's effectiveness over time.
Sintering (Solid Catalysts) At high temperatures, the catalyst's active particles can agglomerate, reducing the active surface area. Operate at the lowest effective temperature.
Neutralization (Acid Catalysts) Basic impurities in the reactants or solvent can neutralize the acid catalyst, rendering it inactive.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Direct Esterification of Phenol and Acrylic Acid

CatalystCatalyst Loading (wt% of reactants)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid4.51501568[1]
p-Toluenesulfonic Acid8.81501560[1]
Sulfuric Acid / Boric Acid2.3 / 2.3Not SpecifiedNot Specified73[1]
Polyphosphoric Acid67 (wt% of phenol)Not SpecifiedNot Specified55[1]

Note: The data presented is based on patent literature and may require optimization for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Direct Esterification of Phenol and Acrylic Acid using Sulfuric Acid

This protocol is adapted from patent literature and may require optimization.

Materials:

  • Phenol

  • Acrylic Acid

  • Sulfuric Acid (concentrated)

  • Toluene

  • Hydroquinone (polymerization inhibitor)

  • Sodium hydroxide solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser

Procedure:

  • To a round-bottom flask, add phenol, acrylic acid (in slight excess), toluene (as a solvent and azeotroping agent), and a catalytic amount of hydroquinone.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or by the amount of water collected in the Dean-Stark trap.

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the reaction mixture to room temperature.

  • Wash the organic layer with a sodium hydroxide solution to remove unreacted acrylic acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the toluene under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Transesterification of Methyl Acrylate with Phenol

This is a general procedure and may require optimization for specific catalysts and conditions.

Materials:

  • Phenol

  • Methyl Acrylate

  • Catalyst (e.g., p-toluenesulfonic acid, dibutyltin oxide)

  • Polymerization inhibitor (e.g., MEHQ)

  • Solvent (e.g., toluene)

  • Round-bottom flask equipped with a magnetic stirrer, distillation head, and condenser

Procedure:

  • To a round-bottom flask, add phenol, a suitable solvent, and a polymerization inhibitor.

  • Add the chosen catalyst to the mixture.

  • Heat the mixture to the desired reaction temperature.

  • Slowly add methyl acrylate to the reaction mixture.

  • Heat the reaction mixture to allow for the distillation of the methanol/methyl acrylate azeotrope, thus driving the reaction to completion.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure will depend on the catalyst used. For an acid catalyst, a basic wash may be necessary. For a solid catalyst, it can be filtered off.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_direct_esterification Direct Esterification Workflow cluster_transesterification Transesterification Workflow de_reactants Phenol + Acrylic Acid + Catalyst + Inhibitor de_reaction Reflux with Water Removal (Dean-Stark) de_reactants->de_reaction de_workup Aqueous Workup (Base Wash) de_reaction->de_workup de_purification Vacuum Distillation de_workup->de_purification de_product This compound de_purification->de_product te_reactants Phenol + Methyl Acrylate + Catalyst + Inhibitor te_reaction Heating with Methanol Removal (Distillation) te_reactants->te_reaction te_workup Catalyst Removal / Workup te_reaction->te_workup te_purification Vacuum Distillation te_workup->te_purification te_product This compound te_purification->te_product

Caption: General experimental workflows for this compound synthesis.

troubleshooting_logic cluster_yield_issues Low Yield Troubleshooting cluster_polymer_issues Polymerization Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_polymer Polymerization? check_yield->check_polymer No water_removal Improve Water Removal check_yield->water_removal Yes success Successful Synthesis check_polymer->success No inhibitor Check Inhibitor Concentration check_polymer->inhibitor Yes catalyst_activity Check Catalyst Activity/Loading water_removal->catalyst_activity equilibrium Shift Equilibrium (Remove Byproduct) catalyst_activity->equilibrium temp_time Optimize Temperature/Time equilibrium->temp_time temperature Lower Reaction Temperature inhibitor->temperature mixing Improve Mixing temperature->mixing atmosphere Use Inert Atmosphere mixing->atmosphere

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Managing the Exothermic Nature of Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic properties of acrylate polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during acrylate polymerization?

A1: Acrylate polymerization is a highly exothermic process, meaning it releases a significant amount of heat.[1] This heat can accelerate the reaction rate, leading to a rapid increase in temperature. If not properly managed, this can result in a dangerous situation known as a thermal runaway, where the reaction proceeds uncontrollably, potentially causing a violent release of energy, pressure buildup, and even an explosion.[2] Effective temperature control is essential for ensuring the safety of the experiment, as well as for achieving the desired polymer properties.

Q2: What is the difference between an inhibitor and a retarder?

A2: Both inhibitors and retarders are used to control or prevent unwanted polymerization, but they function differently. An inhibitor has a distinct induction period during which it completely prevents polymerization by reacting with and consuming initiating radicals. Once the inhibitor is depleted, the polymerization proceeds at its normal rate. A retarder , on the other hand, does not have an induction period but works by slowing down the rate of polymerization.

Q3: How do common inhibitors like MEHQ and TBC work, and why is oxygen important for their function?

A3: Inhibitors like hydroquinone monomethyl ether (MEHQ) and 4-tert-butylcatechol (TBC) are phenolic compounds that require the presence of oxygen to function effectively.[3] They do not directly react with the initial monomer radicals. Instead, the monomer radicals first react with oxygen to form peroxy radicals. The phenolic inhibitor then scavenges these peroxy radicals, preventing them from initiating polymerization.[3] This is why it is crucial to store inhibited monomers with access to air, not under an inert atmosphere.[4]

Q4: Can I use an uninhibited monomer for my polymerization?

A4: While it is possible to use uninhibited monomers, it is generally not recommended for storage or transportation due to the high risk of spontaneous polymerization.[4] For most applications, it is safer to use an inhibited monomer and either remove the inhibitor immediately before the reaction or overcome its effect by using a sufficient concentration of initiator. If you must use an uninhibited monomer, it should be used immediately after purification and stored at low temperatures for a very short period.

Q5: What are the initial signs of a runaway reaction, and what immediate actions should be taken?

A5: The initial signs of a runaway reaction include a rapid and unexpected increase in temperature, a sudden increase in viscosity, and potentially the boiling of the solvent or monomer. In a closed system, a rapid pressure increase will also be observed. If you suspect a runaway reaction, the immediate priority is personal safety. Evacuate the immediate area and alert others. If it is safe to do so, and you have a pre-planned emergency procedure, you may attempt to quench the reaction by adding a shortstop inhibitor or an emergency cooling agent.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during acrylate polymerization.

Issue 1: The polymerization reaction will not start or has a very long induction period.

Possible Cause Troubleshooting Steps
Inhibitor Not Removed or Overcome - Ensure that the inhibitor has been removed from the monomer prior to the reaction (see Experimental Protocol 1).- If not removing the inhibitor, increase the initiator concentration to overcome the inhibitor's effect.
Insufficient Initiator Concentration - Check the initiator calculations and ensure the correct amount was added.- Consider that the initiator may have degraded over time; use a fresh batch of initiator.
Presence of Oxygen (for oxygen-sensitive polymerizations) - While oxygen is necessary for some inhibitors, it can inhibit the polymerization itself. Ensure the reaction mixture is properly deoxygenated (e.g., by sparging with an inert gas like nitrogen or argon) before initiating the polymerization.
Low Reaction Temperature - Verify that the reaction temperature is appropriate for the chosen initiator. Some initiators require a specific temperature range to decompose and generate radicals at an effective rate.

Issue 2: The polymerization is occurring too rapidly, and the temperature is difficult to control.

Possible Cause Troubleshooting Steps
High Initiator Concentration - Reduce the amount of initiator used in subsequent experiments.
Inadequate Heat Dissipation - Improve the heat transfer from the reaction vessel by using a larger surface area reactor, a more efficient cooling bath, or by improving stirring.- Consider performing the reaction in a solvent to act as a heat sink.
High Monomer Concentration - Dilute the monomer with a suitable solvent to reduce the concentration of reacting species and help manage the exotherm.
"Hot Spots" in the Reaction Mixture - Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Issue 3: A runaway reaction has occurred.

Action Description
Prioritize Safety - Evacuate the immediate area and alert colleagues. Do not attempt to intervene unless you have a pre-approved and practiced emergency plan and it is safe to do so.
Emergency Quenching (if safe and planned) - If part of your standard operating procedure, introduce a "shortstop" inhibitor to rapidly terminate the polymerization. A common example is a solution of copper (II) acetate.[6]- In some cases, adding a large volume of cold, inert solvent can help to rapidly cool and dilute the reaction.
Ventilation - Ensure the reaction is being conducted in a well-ventilated fume hood to handle any released vapors.
Post-Incident Analysis - After the situation is stabilized, conduct a thorough investigation to determine the cause of the runaway reaction to prevent future occurrences.

Issue 4: Low monomer conversion or incomplete polymerization.

Possible Cause Troubleshooting Steps
Premature Termination - Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination. Ensure high-purity reagents are used.- An excessively high initiator concentration can lead to a high radical concentration, increasing the rate of termination reactions.
Suboptimal Temperature - An incorrect reaction temperature can affect the balance between propagation and termination rates. Optimize the reaction temperature for your specific system.
Insufficient Reaction Time - Extend the reaction time to allow for higher monomer conversion. Monitor the conversion over time to determine the optimal reaction duration (see Experimental Protocol 3).

Data Presentation

Table 1: Heats of Polymerization for Common Acrylate Monomers

MonomerHeat of Polymerization (kJ/mol)Heat of Polymerization (kcal/mol)
Acrylic Acid~77~18.4
Methyl Acrylate~78~18.6
Ethyl Acrylate~79~18.9
n-Butyl Acrylate~80~19.1

Note: These values are approximate and can vary with the experimental conditions such as temperature, pressure, and the physical state of the monomer and polymer.[7][8]

Table 2: Typical Concentrations of Common Polymerization Inhibitors

InhibitorAbbreviationTypical Concentration Range (ppm)Mode of Action
Hydroquinone monomethyl etherMEHQ10 - 300Requires oxygen
4-tert-ButylcatecholTBC15 - 100Requires oxygen
PhenothiazinePTZ2 - 2000Oxygen independent

Note: The optimal inhibitor and its concentration depend on the specific monomer, storage conditions, and intended application.[3]

Experimental Protocols

Protocol 1: Detailed Methodology for Inhibitor Removal Using a Basic Alumina Column

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ, TBC) from acrylate monomers using a basic alumina column.[9][10]

Materials:

  • Inhibited acrylate monomer

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Anhydrous sodium sulfate (optional)

  • Collection flask (e.g., round-bottom flask)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Carefully add the basic alumina to the column, gently tapping the column to ensure even packing. A general guideline is to use approximately 10g of alumina for every 100 mL of monomer.

  • Monomer Purification:

    • Ensure the stopcock is closed and place a collection flask under the column outlet.

    • Carefully pour the inhibited monomer onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column. The inhibitor will be adsorbed onto the alumina.

    • Collect the purified, uninhibited monomer in the collection flask.

  • Post-Purification and Storage:

    • (Optional) To remove any dissolved water, you can add a small amount of anhydrous sodium sulfate to the collected monomer, swirl, and then filter.

    • The purified monomer is now uninhibited and should be used immediately.

    • If immediate use is not possible, store the purified monomer at a low temperature (e.g., in a refrigerator) for a very short period and under an inert atmosphere. Never store uninhibited monomer for an extended period.

Protocol 2: Detailed Methodology for Inhibitor Removal by Caustic Wash

This protocol describes the removal of acidic phenolic inhibitors by washing with a basic solution.[11]

Materials:

  • Inhibited acrylate monomer

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Stir plate and stir bar

Procedure:

  • Extraction:

    • Place the inhibited acrylate monomer into a separatory funnel.

    • Add an equal volume of 1 M NaOH solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated inhibitor.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step with the NaOH solution two more times.

  • Neutralization and Drying:

    • Wash the monomer with a saturated brine solution to remove any residual NaOH.

    • Drain the aqueous layer and transfer the monomer to a clean, dry flask.

    • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to remove any dissolved water. Stir for 15-30 minutes.

  • Isolation and Storage:

    • Filter the monomer to remove the drying agent.

    • The purified monomer is now uninhibited and should be used immediately.

    • As with the column purification, if immediate use is not possible, store at low temperature for a very short duration.

Protocol 3: Detailed Methodology for Monitoring Monomer Conversion by Gravimetry

This protocol provides a step-by-step guide to determine the extent of polymerization by measuring the weight of the formed polymer.[12][13]

Materials:

  • Polymerization reaction mixture

  • Pre-weighed vials or aluminum pans

  • Methanol or another suitable non-solvent for the polymer

  • Inhibitor solution (e.g., MEHQ in methanol)

  • Vacuum oven

  • Analytical balance

Procedure:

  • Sampling:

    • At various time points during the polymerization, carefully withdraw a small, representative sample from the reaction mixture using a syringe or pipette.

    • Record the exact time the sample was taken.

  • Quenching the Reaction:

    • Immediately add the withdrawn sample to a pre-weighed vial containing a small amount of an inhibitor solution (e.g., MEHQ in methanol) to stop the polymerization.

  • Precipitation and Isolation of the Polymer:

    • Add the quenched sample dropwise into a beaker containing a stirred, excess amount of a non-solvent for the polymer (e.g., methanol for many common acrylates). The polymer should precipitate out of the solution.

    • Allow the precipitate to settle, then carefully decant the supernatant liquid.

    • Wash the precipitated polymer with fresh non-solvent to remove any unreacted monomer, initiator, and inhibitor. Repeat this washing step a few times.

  • Drying:

    • Carefully transfer the precipitated polymer to a pre-weighed vial or aluminum pan.

    • Dry the polymer to a constant weight in a vacuum oven at a suitable temperature. Ensure the temperature is below the glass transition temperature of the polymer to prevent it from melting.

  • Calculation of Conversion:

    • Weigh the dried polymer.

    • The monomer conversion can be calculated using the following formula: Conversion (%) = (mass of dry polymer / initial mass of monomer in the sample) * 100

Visualizations

Exothermic_Feedback_Loop A Acrylate Polymerization B Heat Generation A->B Exothermic Process C Increased Temperature B->C D Increased Reaction Rate C->D Accelerates Decomposition of Initiator D->A Positive Feedback E Thermal Runaway D->E

Caption: The positive feedback loop in exothermic acrylate polymerization.

Troubleshooting_Workflow Start Polymerization Issue Observed Q1 Is the reaction not starting? Start->Q1 A1 Check Inhibitor, Initiator, and Temperature Q1->A1 Yes Q2 Is the reaction too fast? Q1->Q2 No End Problem Resolved A1->End A2 Reduce Initiator, Improve Cooling, Dilute Monomer Q2->A2 Yes Q3 Is conversion low? Q2->Q3 No A2->End A3 Check for Impurities, Optimize Temperature, Extend Reaction Time Q3->A3 Yes A3->End

Caption: A logical workflow for troubleshooting common polymerization issues.

References

Technical Support Center: Phenyl Acryl-ate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the impact of impurities on phenyl acrylate polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization is not initiating or is significantly delayed. What are the common causes?

A1: The most common reason for delayed or failed initiation of this compound polymerization is the presence of inhibitors or other impurities. This compound monomer is typically supplied with inhibitors to prevent spontaneous polymerization during storage and transport. These inhibitors must be removed before polymerization. Dissolved oxygen in the reaction mixture can also inhibit free-radical polymerization.

Q2: How do polymerization inhibitors affect the kinetics of the reaction?

A2: Polymerization inhibitors are antioxidants that scavenge the free radicals generated by the initiator.[1] This introduces an "induction period" at the beginning of the reaction, during which no polymerization occurs. The initiator must first consume all the inhibitor before it can initiate the polymerization of the monomer.[2] An unexpectedly high concentration of an inhibitor can lead to a significant delay or even complete prevention of the polymerization reaction.[3]

Q3: What is the role of dissolved oxygen in this compound polymerization?

A3: Dissolved oxygen can act as an inhibitor in free-radical polymerization. It reacts with the initiator radicals to form less reactive peroxide radicals, which can temporarily halt or slow down the polymerization process. It is crucial to degas the reaction mixture (e.g., by purging with an inert gas like nitrogen or argon) before initiating the polymerization.[1]

Q4: Can water content in the monomer or solvent affect the polymerization?

A4: Yes, water can influence the polymerization kinetics. While specific data for this compound is limited, in other acrylate systems, water can act as a chain transfer agent, potentially leading to a decrease in the final polymer's molecular weight. For applications where precise control over polymer properties is critical, it is advisable to use anhydrous solvents and ensure the monomer is dry.[4]

Q5: Are there any impurities specific to the synthesis of this compound that I should be aware of?

A5: this compound is often synthesized via the esterification of acrylic acid and phenol. Potential impurities arising from this process could include unreacted acrylic acid, phenol, and by-products from side reactions.[5] Residual acrylic acid can alter the pH and reactivity, while phenol could potentially act as a chain transfer agent or inhibitor at certain concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Symptom Possible Cause Recommended Action
No polymerization or long induction period Presence of inhibitor (e.g., MEHQ, HQ)Remove the inhibitor from the monomer prior to use. A common method is to wash the monomer with a dilute caustic solution (e.g., 1M NaOH) in a separatory funnel, followed by washing with brine and drying over an anhydrous salt like MgSO₄.[1]
Dissolved oxygen in the reaction mixturePurge the monomer and solvent with an inert gas (nitrogen or argon) for at least 30 minutes before adding the initiator.[1] Maintain an inert atmosphere throughout the polymerization.
Inactive initiatorEnsure the initiator is stored correctly and has not expired. Consider using a fresh batch of initiator.
Low polymer yield Insufficient initiator concentrationIncrease the initiator concentration. The optimal concentration depends on the desired molecular weight and reaction temperature.
Low reaction temperatureEnsure the reaction is conducted at a temperature appropriate for the chosen initiator's half-life.
Presence of chain transfer agentsUse purified solvents and monomers to minimize the concentration of impurities that can act as chain transfer agents.
Broad molecular weight distribution (High Polydispersity Index - PDI) Chain transfer reactionsMinimize impurities that can act as chain transfer agents. Consider lowering the reaction temperature.
High monomer conversionFor better control over PDI, consider stopping the polymerization at a lower monomer conversion.
Inconsistent batch-to-batch results Variable levels of impurities in the monomerEnsure consistent and thorough purification of the this compound monomer for each batch.
Inconsistent degassingStandardize the degassing procedure to ensure consistent removal of dissolved oxygen.

Impact of Common Impurities on Polymerization Kinetics (Qualitative)

The following table summarizes the qualitative impact of common impurities on free-radical polymerization of this compound. Quantitative data is highly dependent on the specific impurity, its concentration, and the reaction conditions.

Impurity Potential Impact on Polymerization Kinetics
Inhibitors (e.g., MEHQ, Phenothiazine) Introduces an induction period; may completely inhibit polymerization at high concentrations.[6][7][8]
Oxygen Acts as an inhibitor, leading to an induction period and potentially slower polymerization rates.[9][10]
Water Can act as a chain transfer agent, reducing the polymer's molecular weight.[4]
Residual Acrylic Acid May alter the reaction pH and overall polymerization rate.[4][5]
Phenol (from synthesis) Can potentially act as a chain transfer agent or a weak inhibitor.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

This protocol describes a standard procedure for removing phenolic inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).

Materials:

  • This compound monomer containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

  • Stir plate and stir bar

Procedure:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of residual water.

  • Drain the aqueous layer.

  • Transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.

Protocol 2: General Procedure for Free-Radical Polymerization of this compound

This protocol outlines a typical setup for the solution polymerization of this compound.

Materials:

  • Purified this compound monomer

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)

  • Reaction flask with a condenser, magnetic stirrer, and inert gas inlet

  • Heating mantle or oil bath with temperature control

Procedure:

  • Set up the reaction flask under an inert atmosphere (nitrogen or argon).

  • Add the desired amount of solvent to the reaction flask.

  • Begin stirring and purge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen.

  • In a separate container, dissolve the initiator in a small amount of the reaction solvent.

  • Add the purified this compound monomer to the reaction flask via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN).

  • Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.

Visualizations

Free_Radical_Polymerization Initiator Initiator (I) Radical Initiator Radicals (2R•) Initiator->Radical Decomposition (kd) Growing_Chain Propagating Chain (P•) Radical->Growing_Chain Initiation (ki) Monomer This compound Monomer (M) Monomer->Growing_Chain Initiation (ki) Monomer->Growing_Chain Propagation (kp) Growing_Chain->Growing_Chain Polymer Polymer (P) Growing_Chain->Polymer Termination (kt)

Caption: General mechanism of free-radical polymerization.

Inhibition_Mechanism Initiator Initiator Radical Active Radical (R•) Initiator->Radical Generates Non_Reactive Non-Reactive Species Radical->Non_Reactive Polymerization Polymerization Radical->Polymerization Initiates Inhibitor Inhibitor (InH) Inhibitor->Non_Reactive Inhibition Reaction Monomer Monomer (M) Monomer->Polymerization

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Workflow Start Polymerization Fails or is Delayed Check_Inhibitor Was inhibitor removed? Start->Check_Inhibitor Remove_Inhibitor Perform inhibitor removal step Check_Inhibitor->Remove_Inhibitor No Check_Oxygen Was reaction degassed? Check_Inhibitor->Check_Oxygen Yes Remove_Inhibitor->Check_Oxygen Degas_Mixture Purge with inert gas Check_Oxygen->Degas_Mixture No Check_Initiator Is initiator active and at correct temperature? Check_Oxygen->Check_Initiator Yes Degas_Mixture->Check_Initiator Use_Fresh_Initiator Use fresh initiator and verify temperature Check_Initiator->Use_Fresh_Initiator No Success Successful Polymerization Check_Initiator->Success Yes Use_Fresh_Initiator->Success

Caption: Troubleshooting workflow for failed polymerization.

References

Validation & Comparative

A Comparative Analysis of Reactivity Ratios: Phenyl Acryl's and Methyl Methacrylate in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the relative reactivities of phenyl acrylate (PhA) and methyl methacrylate (MMA) provides crucial insights for polymer chemists and material scientists. Understanding these reactivity ratios is paramount for tailoring copolymer composition and, consequently, the physicochemical properties of the resulting materials. This guide offers a comprehensive comparison of the reactivity ratios of PhA and MMA, presenting both theoretical calculations based on the Alfrey-Price Q-e scheme and a detailed, generalized experimental protocol for their empirical determination.

Theoretical Reactivity Ratios: An Estimation Based on the Q-e Scheme

In the absence of direct experimentally determined reactivity ratios for the this compound and methyl methacrylate copolymerization system, the Alfrey-Price Q-e scheme serves as a valuable tool for predicting their behavior. This semi-empirical model assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer, which can then be used to calculate the reactivity ratios (r1 and r2).

The Q and e values for this compound and methyl methacrylate are summarized in the table below.

MonomerQ-valuee-value
This compound (PhA) 0.93+0.85
Methyl Methacrylate (MMA) 0.74+0.40

Using these values, the reactivity ratios for the copolymerization of this compound (M1) and methyl methacrylate (M2) can be calculated using the following Alfrey-Price equations:

r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]

Based on these calculations, the theoretical reactivity ratios are presented in the following table:

Reactivity RatioCalculated ValueInterpretation
r₁ (PhA) 1.08A growing polymer chain ending in a this compound radical shows a slight preference for adding another this compound monomer over a methyl methacrylate monomer.
r₂ (MMA) 0.68A growing polymer chain ending in a methyl methacrylate radical has a preference for adding a this compound monomer over another methyl methacrylate monomer.

The product of the reactivity ratios (r₁ * r₂) is approximately 0.73. Since this value is less than 1, the copolymerization of this compound and methyl methacrylate is expected to favor the formation of a random copolymer, with a tendency towards alternation. An r₁ value close to 1 suggests that the PhA-terminated radical has nearly equal reactivity towards both monomers. An r₂ value less than 1 indicates that the MMA-terminated radical reacts more readily with PhA than with another MMA monomer.

Experimental Determination of Reactivity Ratios

To empirically validate the theoretical predictions and obtain precise reactivity ratios, a series of copolymerization experiments followed by compositional analysis is necessary. The following is a generalized protocol for determining the reactivity ratios of this compound and methyl methacrylate using the Fineman-Ross or Kelen-Tüdős methods.

Experimental Protocol

1. Materials:

  • This compound (PhA), inhibitor removed

  • Methyl Methacrylate (MMA), inhibitor removed

  • Initiator (e.g., Azobisisobutyronitrile - AIBN or Benzoyl Peroxide - BPO)

  • Solvent (e.g., Toluene, Benzene, or 1,4-Dioxane)

  • Precipitating agent (e.g., Methanol, Ethanol, or Hexane)

  • Nitrogen gas (for inert atmosphere)

2. Procedure:

  • Monomer Purification: Remove the inhibitor from both PhA and MMA by washing with an aqueous NaOH solution followed by distilled water, drying over an anhydrous salt (e.g., MgSO₄), and subsequent distillation under reduced pressure.

  • Preparation of Reaction Mixtures: Prepare a series of reaction tubes with varying molar feed ratios of PhA and MMA (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Initiator and Solvent Addition: To each tube, add a precise amount of initiator (typically 0.1-1.0 mol% relative to the total monomer concentration) and solvent.

  • Degassing: Subject each reaction tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed reaction tubes in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization. The reaction should be stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

  • Copolymer Isolation: Terminate the polymerization by rapidly cooling the tubes and precipitating the copolymer in a large excess of a suitable non-solvent (e.g., methanol).

  • Purification: Filter the precipitated copolymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator, and dry it to a constant weight under vacuum.

3. Copolymer Characterization:

  • Compositional Analysis: Determine the molar composition of the resulting copolymers using techniques such as ¹H NMR spectroscopy, UV-Vis spectroscopy (if one monomer has a distinct chromophore), or elemental analysis.

  • Calculation of Reactivity Ratios: Use the monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using the Fineman-Ross or Kelen-Tüdős graphical methods, or by non-linear least squares fitting to the Mayo-Lewis equation.

The following diagram illustrates the workflow for the experimental determination of reactivity ratios.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (PhA and MMA) Reaction_Mixtures Prepare Reaction Mixtures (Varying PhA:MMA Ratios) Monomer_Purification->Reaction_Mixtures Initiator_Solvent Add Initiator and Solvent Reaction_Mixtures->Initiator_Solvent Degassing Degassing (Freeze-Pump-Thaw) Initiator_Solvent->Degassing Polymerization Initiate Polymerization (Constant Temperature) Degassing->Polymerization Termination Terminate at Low Conversion (<10%) Polymerization->Termination Isolation Isolate and Purify Copolymer Termination->Isolation Composition_Analysis Determine Copolymer Composition (e.g., 1H NMR) Isolation->Composition_Analysis Calculation Calculate Reactivity Ratios (Fineman-Ross/Kelen-Tüdős) Composition_Analysis->Calculation

Experimental workflow for reactivity ratio determination.

The logical relationship for predicting copolymer composition from reactivity ratios is depicted in the diagram below.

G cluster_inputs Inputs cluster_equation Mayo-Lewis Equation cluster_output Output r1 Reactivity Ratio 1 (r₁) ML_Eq F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²) r1->ML_Eq r2 Reactivity Ratio 2 (r₂) r2->ML_Eq f1 Monomer 1 Feed Fraction (f₁) f1->ML_Eq f2 Monomer 2 Feed Fraction (f₂) f2->ML_Eq F1 Copolymer Composition (F₁) ML_Eq->F1

Predicting copolymer composition from reactivity ratios.

Conclusion

The theoretical reactivity ratios calculated using the Alfrey-Price Q-e scheme suggest that the copolymerization of this compound and methyl methacrylate will likely result in a random copolymer. Specifically, the PhA-terminated radical shows a slight preference for adding another PhA monomer, while the MMA-terminated radical preferentially adds a PhA monomer. For precise control over the copolymer architecture and properties, experimental determination of these reactivity ratios is highly recommended. The provided protocol outlines a robust methodology for researchers to obtain these critical parameters, enabling the rational design of novel polymeric materials with tailored characteristics.

Thermal Analysis of Poly(phenyl acrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of poly(phenyl acrylate) (PPA) utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of polymers is crucial for their application in various fields, including drug delivery systems and medical device manufacturing, where thermal stability and phase transitions can significantly impact performance and processing. This document summarizes key thermal parameters, details experimental methodologies, and offers a comparative perspective with a related polymer due to the limited availability of comprehensive TGA data for poly(this compound) in the reviewed literature.

Quantitative Thermal Analysis Data

The thermal characteristics of poly(this compound) and the closely related poly(phenyl methacrylate) (PPMA) are summarized in the table below. The inclusion of PPMA provides a valuable benchmark for understanding the influence of the α-methyl group on the thermal properties of acrylate-based polymers.

PolymerParameterValueAnalysis Technique
Poly(this compound) (PPA) Glass Transition Temperature (Tg)50 °CDSC
Poly(phenyl methacrylate) (PPMA) Glass Transition Temperature (Tg)110 °CDSC
Onset Decomposition Temperature (Tonset)~300 °CTGA
Temperature at 50% Weight Loss (T50%)~350 °CTGA

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are essential for reproducible and comparable results.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Typical Protocol:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell and heated at a controlled rate, commonly 10 °C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature is determined as the midpoint of the step-change in the heat flow curve during the second heating scan to erase any prior thermal history. The DSC thermograms for blends of poly(this compound) were obtained by annealing the samples at 150°C for 20 minutes before scanning at a heating rate of 10°C/min[1].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.

Typical Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity ceramic or platinum pan.

  • The sample is heated in the TGA furnace at a constant rate, for instance, 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of decomposition and other characteristic temperatures can be determined.

Experimental Workflow

The logical flow of thermal analysis experiments is crucial for a comprehensive characterization of polymeric materials.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results & Comparison PPA Poly(this compound) Sample DSC Differential Scanning Calorimetry (DSC) PPA->DSC TGA Thermogravimetric Analysis (TGA) PPA->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data TGA_Data TGA Thermogram (Weight % vs. Temperature) TGA->TGA_Data Tg_Det Determine Glass Transition (Tg) DSC_Data->Tg_Det Decomp_Det Determine Decomposition Temperatures (Tonset, T50%) TGA_Data->Decomp_Det Comparison Comparative Analysis of Thermal Properties Tg_Det->Comparison Decomp_Det->Comparison

Caption: Experimental workflow for the thermal analysis of poly(this compound).

References

A Comparative Guide to the Characterization of Phenyl Acrylate Polymers: FT-IR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques for the characterization of phenyl acrylate polymers. Understanding the molecular structure, weight, and thermal properties of these polymers is crucial for their application in drug delivery systems and other advanced materials. This document offers an objective overview of the performance of each technique, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Introduction to Polymer Characterization

The physical and chemical properties of a polymer are intrinsically linked to its molecular structure, weight distribution, and thermal behavior. For this compound polymers, a thorough characterization is essential to ensure batch-to-batch consistency, predict performance, and meet regulatory standards. While FT-IR spectroscopy is a powerful tool for identifying functional groups and monitoring polymerization, a multi-faceted approach utilizing various analytical techniques provides a more complete picture of the polymer's attributes.

FT-IR Spectroscopy of this compound Polymers

FT-IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational frequencies of its chemical bonds. For poly(this compound), FT-IR is particularly useful for confirming the presence of key functional groups and monitoring the polymerization process.

Key FT-IR Spectral Features of Poly(this compound):

The FT-IR spectrum of poly(this compound) is characterized by several distinct absorption bands. The most prominent of these are associated with the carbonyl group of the ester, the aromatic phenyl ring, and the polymer backbone.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3060Aromatic C-H stretchStretching vibrations of the C-H bonds on the phenyl ring.
~2950-2850Aliphatic C-H stretchStretching vibrations of the C-H bonds in the polymer backbone.
~1760C=O stretch (ester)A strong absorption band characteristic of the carbonyl group in the acrylate ester.
~1590 and ~1490C=C stretch (aromatic)Stretching vibrations within the phenyl ring.
~1200C-O stretch (ester)Stretching vibration of the C-O bond adjacent to the carbonyl group.
~750 and ~690C-H out-of-plane bendBending vibrations of the C-H bonds on the monosubstituted phenyl ring.

Note: The exact peak positions may vary slightly depending on the polymer's tacticity, molecular weight, and the sample preparation method.

Comparison with Alternative Characterization Techniques

While FT-IR provides valuable information about the chemical functionality of poly(this compound), other techniques are required to obtain a comprehensive understanding of its molecular weight, thermal properties, and detailed structure. The following table summarizes the comparison of FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Functional group identification, polymerization monitoring, degradation studies.Rapid, non-destructive, versatile for various sample forms (solids, liquids, films).[1]Provides limited information on molecular weight, stereochemistry, and thermal transitions.
NMR Spectroscopy Detailed molecular structure, stereochemistry (tacticity), copolymer composition, end-group analysis.[1]Provides quantitative and detailed structural information.[2]Requires soluble samples, can be time-consuming, and may require deuterated solvents.
Gel Permeation Chromatography (GPC) Molecular weight averages (Mn, Mw), molecular weight distribution (polydispersity index, PDI).[1]Direct measurement of molecular weight distribution.Requires soluble samples and calibration with appropriate standards.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), heat capacity.Provides quantitative information on thermal transitions.Does not provide information on molecular structure or weight.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, composition of multi-component systems.Measures weight loss as a function of temperature, providing information on thermal degradation.Does not provide information on molecular structure or glass transitions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are representative experimental protocols for the characterization of this compound polymers.

1. FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid this compound polymer is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The polymer sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The background spectrum is automatically subtracted from the sample spectrum.

2. ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the this compound polymer is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • The spectrometer is tuned and shimmed for the specific sample and solvent.

    • A standard ¹H NMR spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts, integration values, and splitting patterns of the proton signals are analyzed to determine the polymer's structure and purity.

3. Gel Permeation Chromatography (GPC)

  • Sample Preparation: The this compound polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran, THF) to a concentration of approximately 1-2 mg/mL. The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.

  • Data Acquisition:

    • The system is calibrated using polystyrene standards of known molecular weights.

    • The polymer sample is injected into the system, and the chromatogram is recorded.

  • Data Analysis: The retention time of the polymer is used to determine its molecular weight averages (Mn, Mw) and polydispersity index (PDI) relative to the calibration curve.

4. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the this compound polymer (5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrumentation: A differential scanning calorimeter.

  • Data Acquisition:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg) and other thermal events.

5. Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the this compound polymer (5-10 mg) is placed in a TGA pan (e.g., platinum or ceramic).

  • Instrumentation: A thermogravimetric analyzer.

  • Data Acquisition:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound polymers, highlighting the complementary nature of FT-IR and other analytical techniques.

PolymerCharacterization start This compound Polymer Synthesis ftir FT-IR Spectroscopy start->ftir Initial Confirmation nmr NMR Spectroscopy start->nmr Detailed Structure gpc GPC/SEC start->gpc Molecular Weight thermal Thermal Analysis (DSC/TGA) start->thermal Thermal Properties data_analysis Comprehensive Data Analysis & Interpretation ftir->data_analysis nmr->data_analysis gpc->data_analysis thermal->data_analysis report Characterization Report data_analysis->report

Caption: Workflow for this compound Polymer Characterization.

This workflow demonstrates how FT-IR can be used for initial confirmation of the polymer synthesis, followed by more detailed characterization using NMR, GPC, and thermal analysis. The data from all techniques are then integrated for a comprehensive understanding of the polymer's properties.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and routine analysis of this compound polymers, providing crucial information on their chemical composition. However, for a complete and robust characterization necessary for research, development, and quality control, it is essential to complement FT-IR with other analytical techniques. NMR spectroscopy elucidates the detailed molecular structure, GPC provides the molecular weight distribution, and DSC and TGA reveal the thermal properties. By employing a multi-technique approach, researchers and drug development professionals can gain a thorough understanding of their this compound polymer systems, leading to the development of safer and more effective products.

References

A Comparative Guide to Phenyl Acrylates: Phenyl Acrylate vs. Phenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of monomers is a critical decision that dictates the physicochemical properties and ultimate performance of a polymer. Phenyl acrylate (PA) and phenyl methacrylate (PMA) are two such monomers that, despite their structural similarities, impart distinct characteristics to the resulting polymers. This guide provides an objective comparison of their properties, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate monomer for your application.

At a Glance: Key Differences

The primary structural difference between this compound and phenyl methacrylate is the presence of an α-methyl group on the methacrylate monomer. This seemingly minor addition has a profound impact on the flexibility of the polymer backbone and its polymerization behavior. Generally, poly(this compound) (PPA) is more flexible and has a lower glass transition temperature (Tg) compared to the more rigid poly(phenyl methacrylate) (PPMA).[1]

Monomer and Polymer Properties: A Quantitative Comparison

The following tables summarize the key physical and chemical properties of the monomers and their corresponding homopolymers.

Table 1: Comparison of this compound and Phenyl Methacrylate Monomer Properties

PropertyThis compoundPhenyl Methacrylate
Chemical Structure C9H8O2C10H10O2
Molecular Weight 148.16 g/mol [2]162.19 g/mol [3]
Density 1.076 g/mL[4]1.052 g/mL at 25 °C[5]
Boiling Point 87 °C at 12 torr[6]95-100 °C at 16 mmHg[5]
Refractive Index (nD20) 1.5210[6]1.512[5]
CAS Number 937-41-7[2]2177-70-0[3]

Table 2: Comparative Properties of Poly(this compound) and Poly(phenyl methacrylate)

PropertyPoly(this compound) (PPA)Poly(phenyl methacrylate) (PPMA)
Glass Transition Temperature (Tg) 50 °C[7]110 °C[8]
Thermal Stability Generally lower than PPMA[2]Higher thermal stability than PPA[9]
Refractive Index (nD20) ~1.492[10]1.571[8]
Solubility Soluble in THF, toluene, CHCl3[11]Soluble in benzene, MEK, THF, toluene, xylene[8]
Mechanical Properties More flexible, lower tensile strengthMore rigid, higher tensile strength[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of these polymers. Below are representative procedures for the synthesis of the monomers and their subsequent polymerization.

Monomer Synthesis

Synthesis of this compound:

A common method for the synthesis of this compound is the esterification of phenol with acryloyl chloride.

  • Materials: Phenol, acryloyl chloride, triethylamine, dichloromethane, hydrochloric acid, sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the mixture in an ice bath and add acryloyl chloride (1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis of Phenyl Methacrylate:

Phenyl methacrylate can be synthesized via the esterification of phenol with methacryloyl chloride.[3]

  • Materials: Phenol, methacryloyl chloride, triethylamine, anhydrous dichloromethane, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous sodium sulfate.[3]

  • Procedure:

    • In a flask under dry conditions, mix phenol (1.0 eq.) with methacryloyl chloride (1.1 eq.) in anhydrous dichloromethane.[3]

    • Add triethylamine (1.2 eq.) as a base and stir the reaction mixture for 12 hours at room temperature.[3]

    • After the reaction is complete, wash the organic phase with dilute hydrochloric acid to remove unreacted triethylamine.[3]

    • Subsequently, wash the organic phase with a saturated sodium bicarbonate solution and then with water.[3]

    • Dry the organic phase over anhydrous sodium sulfate.[3]

    • Remove the solvent by distillation under reduced pressure to yield the crude product.[3]

    • Purify the product by column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to afford pure phenyl methacrylate.[3]

Polymerization

Free Radical Polymerization of this compound:

  • Materials: this compound, azobisisobutyronitrile (AIBN), toluene (or other suitable solvent).

  • Procedure:

    • Dissolve this compound (e.g., 10 g) and AIBN (e.g., 0.1 mol% relative to the monomer) in toluene (e.g., 20 mL) in a reaction flask.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

    • Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir.

    • Allow the polymerization to proceed for a set time (e.g., 24 hours).

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

    • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Free Radical Polymerization of Phenyl Methacrylate:

  • Materials: Phenyl methacrylate, benzoyl peroxide (BPO), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve phenyl methacrylate and benzoyl peroxide as the initiator in N,N-dimethylformamide in various feed ratios.[12]

    • Carry out the polymerization at 70°C.[12]

    • After the desired time, precipitate the polymer in a suitable non-solvent, filter, and dry.

Visualizing the Selection Process

The choice between this compound and phenyl methacrylate is dictated by the desired properties of the final polymer. The following diagram illustrates a logical workflow for selecting the appropriate monomer based on key performance criteria.

G Monomer Selection Workflow start Define Application Requirements flexibility High Flexibility Needed? start->flexibility thermal_stability High Thermal Stability Required? flexibility->thermal_stability No pa_node Select this compound flexibility->pa_node Yes refractive_index High Refractive Index Critical? thermal_stability->refractive_index No pma_node Select Phenyl Methacrylate thermal_stability->pma_node Yes refractive_index->pma_node Yes consider_copolymer Consider Copolymerization refractive_index->consider_copolymer No

References

A Comparative Guide to the Gel Permeation Chromatography (GPC) Analysis of Poly(phenyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) for the analysis of poly(phenyl acrylate) with alternative characterization techniques. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of performance.

GPC Analysis of Poly(this compound): Performance and Data

GPC is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] For poly(this compound), a common method utilizes tetrahydrofuran (THF) as the mobile phase and poly(methyl methacrylate) (PMMA) standards for calibration. The table below summarizes typical molecular weight data obtained for poly(this compound) homopolymers under these conditions.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PPhA-134,20058,3001.71
PPhA-245,60078,9001.73
PPhA-358,900104,3001.77

Detailed Experimental Protocol: GPC of Poly(this compound)

This protocol outlines a standard procedure for the GPC analysis of poly(this compound) homopolymer.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dry poly(this compound) sample.[2]

  • Dissolve the sample in 5 mL of HPLC-grade THF to achieve a concentration of 1-2 mg/mL.[3]

  • Gently agitate the solution at room temperature until the polymer is fully dissolved.

  • Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.[2]

2. GPC System and Conditions:

  • GPC System: A standard GPC system equipped with a refractive index (RI) detector is suitable.

  • Columns: A set of two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) is recommended for a broad molecular weight range.

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.[5]

  • Column Temperature: 40 °C.[6]

  • Calibration: Use a series of narrow poly(methyl methacrylate) (PMMA) standards.

3. Data Analysis:

  • Construct a calibration curve by plotting the logarithm of the molecular weight of the PMMA standards against their elution volume.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the poly(this compound) sample using the calibration curve.[7]

GPC Experimental Workflow

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in THF weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation on Column inject->separate detect RI Detection separate->detect calibrate Calibration with PMMA detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

Caption: Workflow for GPC analysis of poly(this compound).

Comparison with Alternative Techniques

While GPC is a robust method, other techniques can provide complementary or alternative information for the characterization of poly(this compound). The primary alternatives are Nuclear Magnetic Resonance (NMR) Spectroscopy and Dynamic Light Scattering (DLS).[6]

FeatureGel Permeation Chromatography (GPC)Nuclear Magnetic Resonance (NMR)Dynamic Light Scattering (DLS)
Principle Size exclusionNuclear spin in a magnetic fieldLight scattering from moving particles
Information Provided Relative Mn, Mw, Mz, PDI, molecular weight distribution[8]Absolute Mn, polymer microstructure, end-group analysis[6][9]Hydrodynamic radius (Rh), size distribution
Accuracy Relative to standardsAbsolute (for Mn)Relative to standards
Precision HighHighModerate
Sample Throughput Moderate (20-40 min/sample)High (5-15 min/sample)High (5-10 min/sample)
Sample Requirement ~5-10 mg~5-10 mg~1-5 mg
Cost (Instrument) Moderate to HighHighLow to Moderate
Key Advantage Provides the full molecular weight distribution.[1]Provides absolute molecular weight without the need for calibration.[6]Fast and sensitive to small aggregates.
Key Limitation Requires calibration with suitable standards.Limited to polymers with identifiable end-groups for Mn determination and can be insensitive to high molecular weight polymers.[6]Provides hydrodynamic size, not direct molecular weight; sensitive to dust and aggregates.

Logical Relationship of Techniques

Technique_Comparison Polymer Poly(this compound) Characterization GPC GPC (Relative MW Distribution) Polymer->GPC NMR NMR (Absolute Mn, Structure) Polymer->NMR DLS DLS (Hydrodynamic Size) Polymer->DLS GPC->NMR Complementary Structural Info GPC->DLS Complementary Size Info

Caption: Interrelation of GPC, NMR, and DLS techniques.

References

A Comparative Guide to Determining Monomer Reactivity Ratios in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of monomer reactivity ratios is a cornerstone of polymer chemistry, providing critical insights into copolymer composition and microstructure. These ratios, r1 and r2, quantify the relative tendency of a propagating polymer chain ending in one monomer unit to add the same or the other monomer. An accurate understanding of these values is paramount for designing copolymers with tailored properties for a myriad of applications, including drug delivery systems, biomaterials, and specialty polymers. This guide provides a comparative overview of common methods for determining monomer reactivity ratios, complete with experimental protocols and supporting data.

Methods for Determining Monocular Reactivity Ratios: A Comparative Overview

Several methods, ranging from linear graphical techniques to more complex non-linear models, are employed to calculate monomer reactivity ratios from experimental data. The choice of method often depends on the desired accuracy and the conversion level of the copolymerization reaction.

MethodPrincipleAdvantagesDisadvantages
Fineman-Ross (FR) A linear least-squares method based on the differential copolymerization equation.[1][2][3][4]Simple graphical method; provides a quick estimation of reactivity ratios.[5][6][7]Only applicable to low conversion data (<10%); can be biased by the choice of dependent and independent variables.[1][2]
Kelen-Tüdős (KT) A modification of the Fineman-Ross method that introduces an arbitrary constant (α) to provide a more even distribution of data points.[1][2][4]Reduces the bias seen in the Fineman-Ross method; applicable to low and medium conversion data.[1][8]The choice of α can influence the results; still a linear approximation.[4]
Extended Kelen-Tüdős A further refinement that can be applied to higher conversion data by accounting for the change in monomer feed composition over time.[1][2][9][10]Applicable to a wider range of conversion levels (up to 40% in some cases).[2][11]More complex calculations are involved compared to the basic KT method.[2][12]
Error-in-Variables-Model (EVM) A non-linear, statistically robust method that accounts for errors in all measured variables (monomer feed and copolymer composition).[1][13][14]Considered the most statistically sound method; provides more accurate and reliable reactivity ratios, especially for high conversion data.[13][14][15]Computationally intensive; requires specialized software for data fitting.[14]

Experimental Protocol for Determination of Monomer Reactivity Ratios

The following protocol outlines the key steps for obtaining the experimental data required for the determination of monomer reactivity ratios.

1. Materials and Purification:

  • Monomers: Obtain high-purity monomers. Purify monomers to remove inhibitors and other impurities by distillation, recrystallization, or passing through a column of alumina.

  • Initiator: Select an appropriate initiator (e.g., AIBN, BPO) and purify if necessary.

  • Solvent: Choose a solvent that dissolves both monomers and the resulting copolymer. Ensure the solvent is dry and free of impurities.

2. Copolymerization Reactions:

  • Prepare a series of reaction mixtures with varying initial molar ratios of the two monomers (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

  • Add a fixed, small amount of initiator to each reaction mixture.

  • Carry out the polymerizations under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.

  • Monitor the reactions and stop them at low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant.[5][16] This is crucial for the application of linear methods. For methods like EVM, reactions can be carried to higher conversions.[13]

3. Polymer Isolation and Purification:

  • Precipitate the copolymer by pouring the reaction mixture into a non-solvent.

  • Filter and wash the precipitated copolymer thoroughly to remove unreacted monomers and initiator residues.

  • Dry the copolymer to a constant weight under vacuum.

4. Determination of Copolymer Composition and Monomer Conversion:

  • Copolymer Composition: The molar ratio of the two monomer units in the purified copolymer is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): This is a powerful and widely used method for determining copolymer composition by integrating the signals corresponding to each monomer unit.[10][17][18][19][20][21]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used if there are distinct and well-resolved absorption bands for each monomer unit.

    • Elemental Analysis: Applicable if the monomers have distinct elemental compositions.

  • Monomer Conversion: The amount of unreacted monomers in the reaction mixture can be quantified to determine the overall conversion. This is often done using:

    • Gas Chromatography (GC): A highly sensitive method for separating and quantifying volatile monomers.[22][23][24][25][26]

    • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile monomers and for analyzing the crude reaction mixture.[27][28][29]

5. Calculation of Reactivity Ratios:

  • Using the initial monomer feed ratios and the determined copolymer compositions, calculate the reactivity ratios using one of the methods described in the table above.

Visualizing the Workflow and Method Comparison

To further clarify the experimental and analytical process, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation Monomer_Purification Monomer Purification Reaction_Setup Setup Reactions (Varying Monomer Ratios) Monomer_Purification->Reaction_Setup Initiator_Selection Initiator Selection & Purification Initiator_Selection->Reaction_Setup Solvent_Selection Solvent Selection & Purification Solvent_Selection->Reaction_Setup Polymerization Polymerization (Constant T, Inert Atmosphere) Reaction_Setup->Polymerization Quenching Quench Reaction (Low Conversion) Polymerization->Quenching Isolation Copolymer Isolation & Purification Quenching->Isolation Conversion_Analysis Monomer Conversion Analysis (GC, HPLC) Quenching->Conversion_Analysis Composition_Analysis Copolymer Composition Analysis (NMR, FTIR) Isolation->Composition_Analysis Data_Input Input Data (Feed vs. Copolymer Composition) Composition_Analysis->Data_Input Conversion_Analysis->Data_Input Method_Selection Select Calculation Method (FR, KT, EVM) Data_Input->Method_Selection Reactivity_Ratios Calculate Reactivity Ratios (r1, r2) Method_Selection->Reactivity_Ratios

Caption: Experimental workflow for determining monomer reactivity ratios.

Method_Comparison cluster_linear Linear Methods (Low Conversion) cluster_nonlinear Non-Linear Method (All Conversions) FR Fineman-Ross KT Kelen-Tüdős FR->KT Improved Data Distribution EVM Error-in-Variables-Model FR->EVM Increased Accuracy & Statistical Rigor Ext_KT Extended Kelen-Tüdős KT->Ext_KT Applicable to Higher Conversion KT->EVM Increased Accuracy & Statistical Rigor Ext_KT->EVM Increased Accuracy & Statistical Rigor

Caption: Logical comparison of methods for calculating reactivity ratios.

References

A Comparative Guide to Purity Validation of Phenyl Acrylate: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. Phenyl acrylate, a versatile monomer in polymer synthesis and material science, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Introduction

The precise determination of this compound purity is paramount to controlling polymerization reactions and ensuring the desired properties of the final materials. Impurities, which can include residual reactants, byproducts, or degradation products, can significantly impact reaction kinetics, polymer molecular weight, and the physicochemical characteristics of the resulting polymer. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages. This guide will delve into the methodologies of these techniques, present a comparative analysis of their performance, and provide a framework for selecting the most appropriate method for your specific needs.

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis

This protocol outlines a general method for the determination of this compound purity and the identification of potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended to achieve good separation of this compound and potential impurities.[1][2]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of impurities can be performed using an internal or external standard method.

HPLC Protocol for this compound Purity Analysis

This protocol is based on a method for the analysis of various acrylate compounds, including this compound.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) or UV detector set at an appropriate wavelength for this compound (e.g., 210 nm).[3]

3. Data Analysis:

  • Purity is determined by comparing the peak area of the this compound in the sample to a calibration curve generated from the standards.

  • Impurities can be detected and potentially quantified if they are UV-active and separated from the main peak.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of this compound purity.

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Typical Impurities Detected Volatile and semi-volatile compounds (e.g., phenol, acrylic acid, other acrylates, solvents).[5][6]UV-active compounds (e.g., aromatic impurities).
Limit of Detection (LOD) Low ng/mL to pg/mL range.[7][8]~0.03 mg/kg for this compound.[3]
Limit of Quantitation (LOQ) Low ng/mL to pg/mL range.[7][8]~0.1 mg/kg for this compound.[3][4]
Linearity (Correlation Coefficient) Typically >0.99.[4]>0.999 for this compound.[3]
Precision (RSD) <5%.[4]1.6% - 5.2% for various acrylates.[3]
Potential Issues Thermal degradation or polymerization of acrylates at high temperatures.[3]Co-elution of non-UV active impurities.

Mandatory Visualization

experimental_workflow GC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Library Search) integrate->identify quantify Purity Calculation (% Area) integrate->quantify

GC-MS experimental workflow diagram.

comparison_logic Method Selection Logic start Start: Purity Validation of this compound question1 Need for broad impurity profile and high sensitivity? start->question1 gcms GC-MS question1->gcms Yes question2 Are impurities thermally labile or non-volatile? question1->question2 No hplc HPLC nmr NMR Spectroscopy question2->hplc Yes question3 Need for absolute quantification without reference standards? question2->question3 No question3->hplc No question3->nmr Yes

Logical flow for selecting an analytical method.

Comparison with Other Alternatives

While GC-MS is a robust technique, other methods offer unique advantages for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable alternative, particularly when dealing with thermally sensitive impurities or when a high-throughput method is required.

  • Advantages:

    • Avoids Thermal Degradation: HPLC operates at or near room temperature, mitigating the risk of acrylate polymerization that can occur at the high temperatures used in GC.[3]

    • Suitable for Non-Volatile Impurities: It can analyze non-volatile or less volatile impurities that are not amenable to GC.

    • High Precision and Accuracy: As demonstrated in the data table, HPLC can provide excellent linearity and precision for the quantification of this compound.[3][4]

  • Disadvantages:

    • Limited to UV-Active Impurities: The most common HPLC detectors (UV/DAD) will not detect impurities that do not possess a chromophore.

    • Potentially Lower Resolution: For complex mixtures of similar compounds, the resolving power of capillary GC columns often surpasses that of standard HPLC columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly quantitative NMR (qNMR), is a powerful tool for purity determination as it is a primary ratio method.

  • Advantages:

    • Absolute Quantification: qNMR can provide a direct measure of purity without the need for a reference standard of the analyte.

    • Structural Information: Provides detailed structural information about any impurities present, aiding in their identification.

    • Non-Destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: NMR is generally less sensitive than GC-MS or HPLC, making it less suitable for detecting trace-level impurities.

    • Complex Spectra: The ¹H NMR spectrum of this compound can be complex, and overlapping signals from impurities can make quantification challenging.

    • Higher Equipment Cost: NMR spectrometers are significantly more expensive to purchase and maintain than GC-MS or HPLC systems.

Conclusion

The choice of analytical technique for the validation of this compound purity depends on the specific requirements of the analysis.

  • GC-MS is the preferred method for a comprehensive impurity profile, offering high sensitivity and the ability to identify a wide range of volatile and semi-volatile impurities.

  • HPLC is an excellent alternative when thermal lability is a concern or for routine quality control where the primary interest is the quantification of the main component and known UV-active impurities.

  • NMR Spectroscopy provides an orthogonal approach for absolute purity determination and definitive structural elucidation of impurities, although with lower sensitivity.

For a comprehensive and robust validation of this compound purity, a combination of these techniques is often the most effective strategy, leveraging the strengths of each method to provide a complete picture of the sample's composition.

References

comparative study of different initiators for phenyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Initiators for Phenyl Acrylate Polymerization

For researchers, scientists, and drug development professionals engaged in the synthesis of poly(this compound), the choice of initiator is a critical parameter that dictates the polymerization kinetics, the final polymer properties, and the overall efficiency of the process. This guide provides a comparative analysis of different initiator systems for the polymerization of this compound, supported by experimental data to facilitate an informed selection for specific research and development needs.

Introduction to Initiator Systems

The polymerization of this compound, an acrylic monomer, is typically initiated by free radicals generated from thermal initiators, redox systems, or photoinitiators. The selection of an appropriate initiator system depends on the desired polymerization technique (e.g., conventional free-radical polymerization, controlled radical polymerization), the targeted polymer characteristics (e.g., molecular weight, polydispersity), and the processing conditions (e.g., temperature, solvent).

Comparative Performance of Initiators

The following sections detail the performance of different initiator types in the context of this compound polymerization. The data presented is compiled from studies utilizing various polymerization techniques, and direct comparison should be made with consideration of the differing experimental conditions.

Thermal Initiators

Thermal initiators, such as azo compounds and peroxides, decompose upon heating to generate free radicals. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used thermal initiators.

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, AIBN has been successfully employed for the polymerization of this compound. RAFT polymerization allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

Redox Initiators

Redox initiation systems consist of an oxidizing agent and a reducing agent, which generate radicals at lower temperatures compared to thermal initiators.[1] This is particularly advantageous for polymerizations where elevated temperatures might lead to undesirable side reactions.[1] A common redox couple used for acrylate polymerization is N,N-dimethylaniline (DMA) and benzoyl peroxide (BPO).[2][3]

For the RAFT aqueous emulsion polymerization of this compound, a low-temperature redox initiator system has been shown to be effective.[4] This approach can help to minimize chain transfer to the polymer, a known issue in acrylate polymerization that can lead to broadening of the molecular weight distribution.[4]

Photoinitiators

Photoinitiators generate radicals upon exposure to light of a specific wavelength. This method offers excellent temporal and spatial control over the polymerization process. While direct comparative data for this compound is limited, studies on structurally similar monomers like phenyl methacrylate provide valuable insights. For instance, the photoinitiated polymerization of phenyl methacrylate has been shown to achieve high conversions.[5] Various photoinitiating systems, including those based on phosphine oxides, are effective for acrylate polymerization.[5][6]

Data Presentation

The following table summarizes the performance of different initiators for the polymerization of this compound, primarily focusing on data obtained from RAFT polymerization studies, which allow for a more direct comparison between a thermal and a redox initiator.

Initiator SystemPolymerization MethodTemperature (°C)Monomer Conversion (%)Mn ( g/mol )M w /M n (PDI)Reference
AIBNRAFT alcoholic dispersion70>9813,8001.48[4]
Redox InitiatorRAFT aqueous emulsion30>9916,3002.48[4]

Note: The higher polydispersity index (PDI) observed for the redox-initiated RAFT aqueous emulsion polymerization may be attributed to extensive chain transfer to the polymer in this specific system.[7]

Experimental Protocols

RAFT Alcoholic Dispersion Polymerization of this compound with AIBN

This protocol describes the synthesis of a poly(acrylic acid)-poly(this compound) (PAA-PPhA) diblock copolymer.

  • Materials: PAA macro-chain transfer agent (macro-CTA), this compound (PhA) monomer, ethanol, and AIBN initiator.

  • Procedure:

    • The PAA macro-CTA, PhA monomer, and ethanol are combined in a glass vial.

    • AIBN is added to achieve a specific CTA/AIBN molar ratio (e.g., 5.0).

    • The solution is sparged with nitrogen gas for 25 minutes in an ice bath to remove oxygen.

    • The sealed vial is then immersed in an oil bath set at 70 °C to initiate polymerization.[4]

RAFT Aqueous Emulsion Polymerization of this compound with a Redox Initiator

This protocol outlines the synthesis of a poly(dimethyl acrylamide)-poly(this compound) (PDMAC-PPhA) diblock copolymer.

  • Materials: PDMAC macro-CTA, PhA monomer, deionized water, and a redox initiator system.

  • Procedure:

    • A low-temperature synthesis protocol is employed to minimize chain transfer to the polymer.[4]

    • The PDMAC macro-CTA and PhA monomer are dispersed in water.

    • The redox initiator pair is added to the system to start the polymerization at a controlled temperature (e.g., 30 °C).[4][7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of initiators for this compound polymerization.

G cluster_prep Preparation cluster_initiators Initiator Systems cluster_polymerization Polymerization cluster_analysis Analysis Monomer This compound Monomer Solvent Solvent Selection Polymerization Polymerization Reaction (Controlled Temperature/Light) Monomer->Polymerization Solvent->Polymerization Thermal Thermal Initiator (e.g., AIBN, BPO) Thermal->Polymerization Redox Redox Initiator (e.g., DMA/BPO) Redox->Polymerization Photo Photoinitiator Photo->Polymerization Kinetics Kinetics Study (e.g., NMR, Gravimetry) Polymerization->Kinetics Properties Polymer Characterization (e.g., GPC, DSC) Polymerization->Properties Comparison Comparative Analysis Kinetics->Comparison Properties->Comparison

Caption: Generalized workflow for comparing different initiators for this compound polymerization.

Conclusion

The choice of initiator significantly impacts the outcome of this compound polymerization.

  • Thermal initiators like AIBN are effective, particularly in controlled polymerization techniques such as RAFT, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersities under controlled conditions.

  • Redox initiators offer the advantage of initiating polymerization at lower temperatures, which can be crucial for preventing side reactions.[1] However, in some systems like aqueous emulsion RAFT, they may lead to broader molecular weight distributions.[4]

  • Photoinitiators provide excellent control over the initiation process, enabling polymerization to be started and stopped with the application of light.

For applications requiring well-defined polymer architectures and narrow molecular weight distributions, controlled radical polymerization techniques using thermal initiators like AIBN are a robust choice. When lower reaction temperatures are paramount, redox initiators are a suitable alternative, though potential effects on polymer properties should be carefully evaluated. For applications demanding high spatial and temporal control, photoinitiation stands out as the preferred method. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive ranking of initiator performance for the homopolymerization of this compound.

References

evaluating the mechanical properties of phenyl acrylate-based copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is crucial for material selection and device design. Phenyl acrylate-based copolymers are a class of materials with potential applications in various fields, including drug delivery systems, due to their unique combination of properties. This guide provides a comparative overview of the evaluation of their mechanical properties, alongside detailed experimental protocols and a workflow for their characterization.

Comparison of Mechanical Properties

While direct quantitative comparisons are highly dependent on the specific comonomers and their ratios, a qualitative comparison can be made between this compound-based copolymers and other common acrylic polymers like poly(methyl methacrylate) (PMMA). The presence of the bulky, rigid phenyl group in the acrylate monomer is expected to significantly influence the mechanical behavior of the resulting copolymer.

Generally, the incorporation of this compound into a copolymer is anticipated to:

  • Increase Stiffness and Hardness: The rigidity of the phenyl ring restricts segmental motion of the polymer chains, leading to a higher Young's modulus and greater surface hardness.

  • Increase Tensile Strength: The aromatic ring can enhance intermolecular forces, contributing to a higher stress required to cause failure.

  • Decrease Elongation at Break: The increased stiffness and reduced chain mobility typically result in a more brittle material with lower elongation before fracture.

A direct comparison with alternative polymers would ideally be presented in a tabular format. However, due to the vast number of possible copolymer compositions and the lack of specific comparative data in publicly available literature, representative tables are provided below to illustrate how such data would be structured.

Table 1: Tensile Properties of this compound-Based Copolymers vs. Alternatives

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound-co-Methyl Acrylate (Representative)Data not availableData not availableData not available
Poly(methyl methacrylate) (PMMA)50 - 902.4 - 3.42 - 10
Polystyrene (PS), general purpose35 - 502.6 - 3.41 - 4

Table 2: Dynamic Mechanical and Hardness Properties

PolymerStorage Modulus (G') at 25°C (GPa)Glass Transition Temp (Tg) (°C)Hardness (Shore D)
This compound-co-Methyl Acrylate (Representative)Data not availableData not availableData not available
Poly(methyl methacrylate) (PMMA)~1.0 - 3.085 - 16585 - 95
Polystyrene (PS), general purpose~1.0 - 3.090 - 11080 - 90

Experimental Protocols

Accurate and reproducible evaluation of mechanical properties relies on standardized experimental procedures. Below are detailed protocols for key experiments.

Tensile Testing

This test measures the force required to pull a specimen to its breaking point, providing information on its strength, stiffness, and ductility.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding, compression molding, or machining from a sheet. The dimensions should conform to the specifications in ASTM D638 (e.g., Type I for rigid plastics).

  • Instrumentation: A universal testing machine (UTM) equipped with a load cell of appropriate capacity and grips to securely hold the specimen. An extensometer is used for accurate strain measurement.

  • Procedure:

    • Measure the width and thickness of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency. It is particularly useful for determining the glass transition temperature (Tg) and understanding the material's damping characteristics.

  • Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.

  • Specimen Preparation: Rectangular bar-shaped specimens are typically used. Dimensions should be precise and uniform.

  • Instrumentation: A dynamic mechanical analyzer capable of applying an oscillatory force to the sample and measuring the resultant displacement. The instrument should have a temperature-controlled chamber.

  • Procedure:

    • Mount the specimen in the appropriate clamp (e.g., three-point bending, cantilever, or tensile).

    • Place the specimen in the temperature-controlled chamber.

    • Apply a small, sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature over a desired range (e.g., from -50°C to 150°C) at a constant heating rate (e.g., 2-5°C/min).

    • The instrument measures the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • Storage Modulus (E' or G'): Represents the elastic portion of the viscoelastic behavior and is a measure of the material's stiffness.

    • Loss Modulus (E'' or G''): Represents the viscous portion and is related to the energy dissipated as heat.

    • Tan Delta (δ): The ratio of the loss modulus to the storage modulus, which provides information about the damping properties of the material. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

Hardness Testing

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.

  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required. The surface should be free of any defects.

  • Instrumentation: A durometer of the appropriate scale (e.g., Shore D for hard plastics).

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer vertically and press the indenter firmly onto the specimen's surface.

    • Read the hardness value from the dial or digital display within one second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

  • Data Analysis: The hardness is reported as a dimensionless number on the specified Shore scale (e.g., 85 Shore D).

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the mechanical properties of this compound-based copolymers.

G cluster_synthesis Copolymer Synthesis cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison synthesis This compound Copolymerization molding Injection/Compression Molding synthesis->molding machining Machining from Sheet synthesis->machining tensile Tensile Testing (ASTM D638) molding->tensile dma Dynamic Mechanical Analysis (ASTM D4065) molding->dma hardness Hardness Testing (ASTM D2240) molding->hardness machining->tensile machining->dma machining->hardness data_analysis Stress-Strain Curves Storage/Loss Modulus Hardness Values tensile->data_analysis dma->data_analysis hardness->data_analysis comparison Comparison with Alternative Polymers data_analysis->comparison

Caption: Workflow for evaluating the mechanical properties of this compound-based copolymers.

Safety Operating Guide

Proper Disposal of Phenyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of phenyl acrylate, ensuring the protection of laboratory personnel and the environment.

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, proper disposal is not just a regulatory requirement but a critical aspect of responsible laboratory practice.

Immediate Safety and Handling

Before any handling or disposal of this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.

Safety Precaution Guideline Source
Eye/Face Protection Wear chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area or with a fume hood to avoid inhaling vapors.[2]
In Case of Contact Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2] Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
In Case of Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2]
In Case of a Spill Absorb the spill with an inert, non-combustible material such as sand or diatomite.[2][4] Collect the absorbed material into a suitable, labeled, and closed container for disposal.[1][4] Do not allow the substance to enter drains or surface water.[1][2][4]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated pure_waste Collect in a dedicated, labeled, and sealed container for this compound waste. is_contaminated->pure_waste No mixed_waste Consult institutional EHS guidelines for disposal of mixed hazardous waste. is_contaminated->mixed_waste Yes storage Store the waste container in a designated, well-ventilated secondary containment area. pure_waste->storage mixed_waste->storage disposal_request Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_request

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Experimental Protocol: Polymerization of this compound

This hypothetical protocol for a small-scale polymerization reaction highlights the integration of proper handling and waste disposal procedures.

Objective: To synthesize polythis compound via free-radical polymerization.

Materials:

  • This compound (stabilized)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Appropriate glassware

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE, including safety goggles, a lab coat, and nitrile gloves.

    • Set up a Schlenk flask with a magnetic stir bar under a nitrogen atmosphere.

  • Reaction Setup:

    • In the fume hood, add this compound (X g) and AIBN (Y g) to the Schlenk flask.

    • Add anhydrous toluene (Z mL) to the flask.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

    • Allow the reaction to proceed for the designated time (e.g., 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing an excess of methanol to precipitate the polymer.

    • Collect the precipitated polythis compound by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the polymer in a vacuum oven.

  • Waste Management:

    • Liquid Waste: The filtrate (toluene and methanol mixture) and any residual this compound should be collected in a designated, labeled hazardous waste container for halogen-free organic solvents.

    • Solid Waste: Any disposable lab supplies contaminated with this compound (e.g., pipette tips, gloves) should be placed in a designated solid hazardous waste container.

    • Unused this compound: Do not dispose of unused this compound down the drain. It should be treated as hazardous waste and disposed of in its original container or a compatible, labeled waste container.[1][2]

    • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Disposal Considerations:

Chemical waste generators are responsible for correctly identifying and classifying their waste.[1] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] this compound is classified as an environmentally hazardous substance, and its transport for disposal is regulated.[1][4] Always follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not mix this compound waste with incompatible materials.

References

Personal protective equipment for handling Phenyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Phenyl acrylate. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

This compound Hazard Profile and PPE

This compound is a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent safety measures and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection Type Specific PPE Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[3][4][5] Lab coat or chemical-resistant apron and closed-toe shoes.To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).EN14387.[2]Required when working in poorly ventilated areas, when generating aerosols, or if irritation is experienced.[2]

Note: As of the latest review, specific occupational exposure limits for this compound have not been established by major regulatory bodies.[2] Therefore, it is crucial to handle this chemical with care in a well-ventilated area to minimize exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow diagram and procedural steps outline the safe handling process from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_transfer Carefully Transfer this compound prep_spill->handle_transfer handle_seal Keep Container Tightly Sealed handle_transfer->handle_seal handle_avoid Avoid Inhalation, Ingestion, and Contact handle_seal->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Properly Remove and Dispose of PPE post_wash->post_ppe waste_collect Collect Waste in a Labeled, Sealed Container post_ppe->waste_collect waste_dispose Dispose as Hazardous Waste (UN3082) waste_collect->waste_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Handling this compound:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.

    • All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure an appropriate spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible.

  • Handling:

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[2]

    • Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the substance.[2]

  • Post-Handling:

    • After use, decontaminate the work surface with an appropriate cleaning agent.

    • Wash your hands thoroughly with soap and water after handling the chemical.

    • Remove PPE carefully to avoid self-contamination and dispose of single-use items as hazardous waste.

Emergency and Disposal Plans

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Plan:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2][7]

  • Absorb and Collect: Carefully absorb the spilled material.

  • Package for Disposal: Place the absorbed material into a suitable, sealed, and properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan:

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, regional, and national environmental regulations.[1][2] Do not dispose of this compound down the drain or in general waste.[1]

  • Transport Information: For transportation purposes, this compound is classified as an environmentally hazardous substance, liquid, n.o.s., with the UN number UN3082.[2]

By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.